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  • Product: 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide
  • CAS: 42829-14-1

Core Science & Biosynthesis

Foundational

3,3,4-Trichlorotetrahydrothiophene 1,1-Dioxide: A Critical Synthon in Sulfur Heterocycle Engineering

Executive Summary 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide (CAS 42829-14-1), often referred to as 3,3,4-trichlorosulfolane , represents a pivotal intermediate in the functionalization of sulfolane.[1] It serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide (CAS 42829-14-1), often referred to as 3,3,4-trichlorosulfolane , represents a pivotal intermediate in the functionalization of sulfolane.[1] It serves as a "gateway" molecule in the oxidative chlorination cascade, bridging the gap between stable industrial solvents (sulfolane) and highly reactive synthons like 3,4-dichlorothiophene 1,1-dioxide .

For researchers in drug discovery and materials science, this molecule is not merely a byproduct but a programmable scaffold. Its unique gem-dichloro/vic-dichloro architecture allows for selective dehydrochlorination, granting access to electron-deficient dienes and dienophiles essential for constructing polycyclic pharmaceutical cores and conducting polymer backbones.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

While often handled as a transient intermediate in crude chlorination mixtures, the isolated compound possesses distinct characteristics. It is structurally defined by a sulfolane ring bearing three chlorine atoms: two at the C3 position (geminal) and one at the C4 position (vicinal), or distributed as 3,3,4-trichloro.

Table 1: Technical Specifications
PropertyData
IUPAC Name 3,3,4-Trichlorothiolane 1,1-dioxide
Common Name 3,3,4-Trichlorosulfolane
CAS Number 42829-14-1
Molecular Formula C₄H₅Cl₃O₂S
Molecular Weight 223.50 g/mol
Physical State Waxy solid or viscous liquid (purity dependent)
Solubility Soluble in polar aprotic solvents (DMSO, DMF, Sulfolane); limited water solubility.[1][2][3][4]
Stability Thermally stable <150°C; undergoes HCl elimination in basic conditions.

Technical Note: The stereochemistry at C4 creates enantiomeric pairs, but the molecule is typically synthesized and used as a racemate. The presence of the gem-dichloro moiety at C3 significantly increases the acidity of the adjacent protons, facilitating base-promoted elimination.

Synthesis & Production Protocols

The production of 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide is achieved through the free-radical chlorination of sulfolane . This process is sequential, where chlorine gas (


) is introduced to sulfolane under UV irradiation or radical initiation (e.g., AIBN).
The Chlorination Cascade

The reaction does not stop neatly at the trichloro stage; it is a kinetic competition. Control of stoichiometry and temperature is vital to maximize the yield of the 3,3,4-isomer over the 3,4-dichloro or 3,3,4,4-tetrachloro derivatives.

Key Reaction Parameters:

  • Reagent: Sulfolane (Tetrahydrothiophene 1,1-dioxide).

  • Chlorinating Agent:

    
     gas (bubbled).
    
  • Initiator: UV Light (Hg lamp) or Azobisisobutyronitrile (AIBN).

  • Temperature: 60–80°C (Controlled to prevent thermal degradation).

Visualization: The Chlorination Pathway

The following diagram illustrates the stepwise chlorination mechanism, highlighting 3,3,4-trichlorosulfolane as the penultimate precursor to the fully chlorinated tetrachloro-derivative.

ChlorinationCascade Sulfolane Sulfolane (C4H8O2S) Chloro1 3-Chlorosulfolane Sulfolane->Chloro1 +Cl2 / UV -HCl Dichloro 3,4-Dichlorosulfolane (Major Intermediate) Chloro1->Dichloro +Cl2 / UV Trichloro 3,3,4-Trichlorosulfolane (TARGET) Dichloro->Trichloro +Cl2 / UV (Kinetic Control) Tetrachloro 3,3,4,4-Tetrachlorosulfolane Trichloro->Tetrachloro +Cl2 / UV (Over-chlorination)

Figure 1: Stepwise free-radical chlorination of sulfolane.[3] The 3,3,4-trichloro derivative is formed prior to the exhaustive 3,3,4,4-tetrachloro product.

Reactivity Profile: The "Switch" Mechanism

The utility of 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide lies in its divergent reactivity. It acts as a chemical "switch": depending on the reagents used (Base vs. Heat), it can yield stable unsaturated sulfones or extrude


 to form reactive dienes.
Base-Promoted Dehydrochlorination

Treatment with weak bases (e.g., Pyridine,


) or strong bases (e.g., NaOH, DBU) triggers the elimination of HCl.
  • Primary Product: 3,4-Dichlorothiophene 1,1-dioxide .[2][5][6]

  • Mechanism: E2 elimination. The acidity of the protons adjacent to the sulfone group and the chlorine atoms facilitates this transformation.

  • Significance: The resulting thiophene dioxide is a potent dienophile used in Diels-Alder reactions to synthesize bicyclic compounds.

Cheletropic Elimination (SO2 Extrusion)

Upon heating (typically >150°C) or during specific rearrangement conditions, the sulfone bridge can be extruded as


.
  • Product: Polychlorinated butadienes or thiophenes (if aromatization occurs).

  • Application: Synthesis of conducting polymer precursors (e.g., 3,4-dichlorothiophene).[6]

Visualization: Divergent Reaction Pathways

ReactivitySwitch cluster_Base Pathway A: Basic Conditions cluster_Heat Pathway B: Thermal/Reductive Trichloro 3,3,4-Trichlorosulfolane Intermediate 3,3,4-Trichloro-2,3-dihydrothiophene 1,1-dioxide Trichloro->Intermediate -HCl (Elimination) Base Base (e.g., NaOH, DBU) ProductA 3,4-Dichlorothiophene 1,1-dioxide Intermediate->ProductA -HCl (Aromatization-like) ProductB 3,4-Dichlorothiophene (Aromatic) ProductA->ProductB Reduction / SO2 Extrusion Heat Heat / -SO2

Figure 2: Divergent reactivity of 3,3,4-trichlorosulfolane.[1][7][2][5][8] Pathway A yields the reactive dienophile; Pathway B leads to the stable aromatic thiophene.

Applications in Research & Industry

Precursor for Conducting Polymers

The derivative 3,4-dichlorothiophene (EDOT precursor analog) is synthesized via the reduction/elimination of 3,3,4-trichlorosulfolane.

  • Why it matters: Poly(3,4-dichlorothiophene) and its derivatives are studied for their oxidative stability and bandgap properties in organic electronics.

Agrochemicals (Nematocides)

Historically, chlorinated sulfolane derivatives (like "DAC 649") have been investigated for nematocidal activity. The 3,3,4-trichloro derivative serves as an active intermediate in the synthesis of these bioactive sulfones.

  • Mechanism of Action: The reactive vinyl sulfone moiety (generated in situ or present in the final product) acts as a Michael acceptor, alkylating essential enzymes in target pests.

Diels-Alder Scaffolding

The 3,4-dichlorothiophene 1,1-dioxide generated from this molecule is a "super-dienophile."

  • Use Case: It reacts with dienes (e.g., furan, anthracene) to form bicyclic structures that are otherwise difficult to access.

  • Advantage: The

    
     bridge can be ejected later (cheletropic elimination) to aromatize the ring, providing a clean route to substituted benzenes or phthalates.
    

Safety & Handling Protocols

Warning: 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide is a potent alkylating agent precursor and skin irritant.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), lab coat, and chemical splash goggles.

  • Inhalation Hazard: Handle strictly within a fume hood. Thermal decomposition releases

    
     and 
    
    
    
    gases.
  • Skin Contact: Wash immediately with polyethylene glycol (PEG 400) followed by soap and water. The lipophilic nature allows rapid dermal absorption.

  • Storage: Store in a cool, dry place under inert gas (

    
    ). Avoid contact with strong bases unless intended for reaction, as exothermic elimination may occur.
    

References

  • Bluestone, H., Bimber, R., Berkey, R., & Mandel, Z. (1961).[4] Chlorinated Derivatives of Butadiene Sulfone and Diels-Alder Reactions of 3,4-Dichlorothiophene 1,1-Dioxide. Journal of Organic Chemistry. Link

  • Raasch, M. S. (1980).[4] Annulations with Tetrachlorothiophene 1,1-Dioxide. Journal of Organic Chemistry. Link

  • National Institute of Standards and Technology (NIST). Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide (Related Structure Data). NIST Chemistry WebBook. Link

  • PubChem. 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide (Compound Summary). National Library of Medicine. Link

  • Global Speciality Chemicals. Sulfolane and its Halogenated Derivatives. Technical Data Sheet. Link

Sources

Exploratory

An In-depth Technical Guide to 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide, a chlorinated derivative of sulfolane, represents an intriguing yet sparsely documented molecul...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide, a chlorinated derivative of sulfolane, represents an intriguing yet sparsely documented molecule at the intersection of organosulfur and organohalogen chemistry. While its direct synthesis and characterization are not extensively reported in peer-reviewed literature, its structural motifs—the sulfone group and multiple chlorine substituents—are of significant interest in medicinal chemistry and materials science.[1][2] The sulfone moiety is a key pharmacophore in numerous approved drugs, valued for its chemical stability, ability to act as a hydrogen bond acceptor, and its capacity to modulate the physicochemical properties of a molecule, such as solubility and metabolic stability.[3][4] Concurrently, the incorporation of chlorine atoms can profoundly influence a compound's lipophilicity, binding affinity to biological targets, and metabolic pathways.[5]

This technical guide provides a comprehensive overview of 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide, built upon established principles of chemical reactivity and extrapolated data from closely related, well-characterized analogs. We will delve into its putative structure and properties, propose a viable synthetic pathway, and discuss its potential applications, particularly in the realm of drug discovery. This document aims to serve as a foundational resource for researchers interested in exploring the chemical space of chlorinated sulfolanes.

Molecular Structure and Conformation

The core structure of 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide consists of a five-membered saturated thiophene ring where the sulfur atom is oxidized to a sulfone, and three chlorine atoms are substituted at the 3 and 4 positions. The presence of a chiral center at the C4 position indicates that this compound can exist as a racemic mixture of enantiomers.

Caption: 2D structure of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide.

The tetrahydrothiophene 1,1-dioxide ring is known to adopt a puckered, non-planar conformation, typically a twist or envelope form, to relieve ring strain.[6] The substituents on the ring will influence the preferred conformation.

Physicochemical Properties

PropertySulfolane (Tetrahydrothiophene 1,1-dioxide)3,4-Dichlorotetrahydrothiophene 1,1-dioxide3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide (Predicted)
Molecular Formula C₄H₈O₂SC₄H₆Cl₂O₂SC₄H₄Cl₄O₂SC₄H₅Cl₃O₂S
Molecular Weight 120.17 g/mol [7]189.06 g/mol [8]257.95 g/mol [9]223.51 g/mol
Melting Point 27.5 °C[7]125-127 °CNot availableIntermediate between di- and tetrachloro derivatives
Boiling Point 285 °C[7]145-150 °C at 5 TorrNot availableHigher than the dichloro derivative
Density 1.261 g/cm³[10]Not availableNot available> 1.261 g/cm³
Solubility Miscible with water and many organic solvents[11]Not availableNot availableReduced water solubility, good solubility in organic solvents

The increasing number of chlorine atoms is expected to increase the molecular weight, melting point, and density, while decreasing its solubility in water.[2]

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide could involve the controlled chlorination of a suitable precursor, such as 3-chloro-2,5-dihydrothiophene 1,1-dioxide or 3,4-dichloro-2,5-dihydrothiophene 1,1-dioxide. The reactivity of α-hydrogens to a sulfone group makes them susceptible to halogenation under basic conditions.[12]

start Start with 3-Thiolene 1,1-dioxide step1 Chlorination (e.g., with Cl2) start->step1 intermediate1 3,4-Dichlorotetrahydrothiophene 1,1-dioxide step1->intermediate1 step2 Base-mediated α-chlorination intermediate1->step2 product 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide step2->product purification Purification (Crystallization/Chromatography) product->purification

Caption: Proposed synthetic workflow for 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide.

Step-by-Step Hypothetical Protocol:
  • Synthesis of 3,4-Dichlorotetrahydrothiophene 1,1-dioxide:

    • Dissolve 3-thiolene 1,1-dioxide (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride.

    • Bubble chlorine gas through the solution at room temperature, monitoring the reaction by TLC or GC-MS.

    • Upon completion, evaporate the solvent to yield crude 3,4-dichlorotetrahydrothiophene 1,1-dioxide.

  • α-Chlorination:

    • Dissolve the crude 3,4-dichlorotetrahydrothiophene 1,1-dioxide in a suitable solvent like tetrahydrofuran.

    • Cool the solution to 0°C and add a base such as potassium tert-butoxide (1 equivalent) to generate the α-carbanion.

    • Introduce a chlorinating agent, for example, N-chlorosuccinimide (NCS), portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of a chiral center and diastereotopic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the sulfone group.

  • CH₂ groups: The protons on the carbons adjacent to the sulfone group (C2 and C5) will appear as complex multiplets in the downfield region, likely between δ 3.0 and 4.5 ppm.

  • CH group: The single proton at the C4 position will likely appear as a multiplet, coupled to the neighboring protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show four distinct signals for the carbon atoms of the tetrahydrothiophene ring.

  • C-Cl carbons: The carbons bearing chlorine atoms (C3 and C4) will be shifted downfield.

  • CH₂ carbons: The carbons at positions 2 and 5 will appear at a chemical shift typical for carbons adjacent to a sulfone group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong characteristic absorption bands of the sulfone group.

  • S=O stretching: Two strong bands are expected in the regions of 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch).[13]

  • C-Cl stretching: Absorptions in the fingerprint region (600-800 cm⁻¹) will indicate the presence of carbon-chlorine bonds.

Mass Spectrometry

The mass spectrum will provide information about the molecular weight and the isotopic pattern characteristic of a molecule containing three chlorine atoms.

  • Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the molecular ion will be observed, with the relative intensities determined by the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl).

  • Fragmentation: Fragmentation may involve the loss of chlorine atoms, SO₂, and other small molecules.

Reactivity and Potential Applications in Drug Development

The reactivity of 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide is dictated by the sulfone group and the chlorine substituents. The α-chloro atoms to the sulfone group are known to be susceptible to nucleophilic substitution and elimination reactions.[14]

In the context of drug development, the sulfone moiety is a valuable functional group that can improve the pharmacokinetic properties of a drug candidate.[1] The introduction of chlorine atoms can enhance the binding affinity of a molecule to its target protein through halogen bonding and can also be used to block sites of metabolism.[15]

The rigid, puckered structure of the chlorinated sulfolane scaffold could serve as a unique template for the design of novel bioactive molecules. Potential therapeutic areas where such a scaffold could be explored include:

  • Enzyme Inhibitors: The sulfone group can act as a bioisostere for other functional groups and interact with active site residues of enzymes.

  • Antimicrobial Agents: Thiophene derivatives have shown a wide range of antimicrobial activities.[16]

  • Anticancer Agents: The vinyl sulfone motif, which can be derived from α-chloro sulfones, is a known pharmacophore in anticancer drug design.[8][17]

Toxicology and Safety Considerations

Chlorinated organic compounds can exhibit significant toxicity, and their persistence in the environment is a concern.[5][18][19] While specific toxicological data for 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide is unavailable, it should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat, and working in a well-ventilated fume hood.

Conclusion

3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide is a molecule with significant potential for further investigation, particularly in the field of medicinal chemistry. While direct experimental data is currently lacking, this guide has provided a comprehensive overview of its predicted structure, properties, and a plausible synthetic route based on established chemical principles and data from related compounds. The unique combination of a rigid sulfone-containing scaffold and multiple chlorine substituents makes it an attractive building block for the design of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this and related chlorinated sulfolanes is warranted to fully explore their potential in drug discovery and development.

References

  • Kimbrough, R. D. (1972). The toxicity of polychlorinated polycyclic compounds and related chemicals. Critical Reviews in Toxicology, 2(4), 445-498.
  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). Infrared Spectra of Sulfones and Related Compounds. Journal of the Chemical Society (Resumed), 669-679.
  • Li, J., et al. (2024). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 19(2), 167-184.
  • Meanwell, N. A. (2017). A synopsis of the properties and applications of cyclic sulfoxides and sulfones in drug design. Future Medicinal Chemistry, 9(13), 1541-1589.
  • Lücking, U. (2019). Neglected sulfur(vi) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. Organic Chemistry Frontiers, 6(9), 1344-1353.
  • Li, J., et al. (2024). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 19(2), 167-184.
  • Hamer, J., & Lira, E. P. (1963). Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH. The Journal of Organic Chemistry, 28(1), 35-38.
  • Amstutz, E. D., Hunsberger, I. M., & Chessick, J. J. (1951). Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxides. Journal of the American Chemical Society, 73(3), 1220-1224.
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  • Zwiener, G., & Frimmel, F. H. (2023). Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water. Environmental Science & Technology, 57(9), 3664-3673.
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  • El-Sayed, M. A. A. (2024). Biological Activities of Thiophenes. In Encyclopedia. MDPI.
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  • Barbero, N., et al. (2018). Improved Synthesis of 4-([2,2':5',2''-Terthiophen]-3'-ylethynyl)-2,2'-bipyridine. Molecules, 23(2), 433.
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Foundational

Technical Guide: 3,3,4-Trichlorotetrahydrothiophene 1,1-Dioxide (CAS 42829-14-1)

The following technical guide details the physicochemical properties, synthesis, and handling of 3,3,4-Trichlorotetrahydrothiophene 1,1-Dioxide (CAS 42829-14-1). Identity, Physicochemical Profile, and Synthetic Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and handling of 3,3,4-Trichlorotetrahydrothiophene 1,1-Dioxide (CAS 42829-14-1).

Identity, Physicochemical Profile, and Synthetic Applications

Executive Summary

3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide (CAS 42829-14-1), often referred to as 3,3,4-trichlorosulfolane , is a highly functionalized organosulfur intermediate derived from the industrial solvent sulfolane.[1] Unlike its parent compound, which is chemically inert and widely used in aromatic extraction (the Sulfolane Process), this trichlorinated derivative is a reactive electrophile and a precursor to unsaturated sulfolenes and thiophene derivatives.

This guide is designed for organic chemists and process engineers utilizing halogenated sulfolanes in the synthesis of conductive polymers, agrochemicals, or specialized solvents. It focuses on the compound's generation via radical chlorination and its utility in dehydrohalogenation pathways.

Molecular Identity & Structural Analysis

The core structure consists of a five-membered thiolane ring oxidized to the sulfone level, with three chlorine atoms substituted at the C3 and C4 positions. The high degree of halogenation introduces significant steric bulk and alters the dipole moment compared to unsubstituted sulfolane.

Property Data
CAS Registry Number 42829-14-1
IUPAC Name 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide
Common Synonyms 3,3,4-Trichlorosulfolane; 3,3,4-Trichlorothiolane 1,1-dioxide
Molecular Formula C₄H₅Cl₃O₂S
Molecular Weight 223.51 g/mol
SMILES O=S1(=O)CC(Cl)(Cl)C(Cl)C1
InChI Key ZHLFQOQVRQIJCJ-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity and the specific chlorination pattern (gem-dichloro at C3, mono-chloro at C4) that defines this molecule's unique reactivity.

G cluster_struct Structural Connectivity Sulfolane Sulfolane (Parent) Trichloro 3,3,4-Trichlorosulfolane (CAS 42829-14-1) C2 C2 (CH2) C3 C3 (CCl2) C2->C3 C4 C4 (CHCl) C3->C4 C5 C5 (CH2) C4->C5 S1 S1 (SO2) C5->S1 S1->C2

Caption: Connectivity map of 3,3,4-trichlorosulfolane showing the gem-dichloro substitution at C3 and mono-chloro at C4.

Physicochemical Properties

As an intermediate often generated in situ or isolated as a crude mixture, specific experimental constants for the pure trichloro-isomer are sparse in open literature. The values below represent a synthesis of calculated data and properties inferred from homologous chlorinated sulfolanes.

Property Value / Description Confidence
Physical State Waxy solid or viscous liquid at RTHigh (Inferred from MW)
Melting Point > 27 °C (Sulfolane MP)Medium (Predicted)
Boiling Point > 285 °C (Sulfolane BP)Medium (Predicted)
Solubility (Water) Low (Decreased vs. Sulfolane)High
Solubility (Organic) Soluble in DCM, CHCl₃, SulfolaneHigh
Density ~1.6 - 1.7 g/cm³Medium (Predicted)
Stability Thermally stable < 150°C; Sensitive to baseHigh

Expert Insight: The introduction of three chlorine atoms significantly increases the lipophilicity (LogP) of the molecule compared to sulfolane (LogP ≈ -0.77). This makes extraction from aqueous reaction mixtures using dichloromethane (DCM) highly efficient.

Synthesis & Reaction Mechanism

The primary route to CAS 42829-14-1 is the radical chlorination of sulfolane . This process is typically UV-initiated and proceeds through a stepwise mechanism, yielding a mixture of chlorinated products from which the 3,3,4-trichloro derivative can be isolated.[1]

Experimental Protocol: UV-Initiated Chlorination

Note: This protocol describes the general methodology for chlorinating sulfolane to higher degrees of substitution.

Reagents:

  • Sulfolane (neat, dried)

  • Chlorine gas (Cl₂)

  • UV Light Source (Mercury vapor lamp)

Workflow:

  • Setup: Place neat sulfolane in a photo-reactor equipped with a gas inlet frit and a water-cooled condenser.

  • Initiation: Heat the sulfolane to 60–70 °C to reduce viscosity and ensure liquid phase. Turn on the UV source.[1]

  • Chlorination: Bubble Cl₂ gas slowly through the liquid. The reaction is exothermic; maintain temperature < 100 °C.

  • Progression:

    • Stage 1: Formation of 3-chlorosulfolane.[1]

    • Stage 2: Formation of 3,4-dichlorosulfolane.[1]

    • Stage 3: Continued irradiation yields 3,3,4-trichlorosulfolane (CAS 42829-14-1) .[1]

  • Workup: Purge with N₂ to remove excess Cl₂ and HCl. The product is often used directly or purified via fractional distillation under reduced pressure.

Mechanistic Pathway (Graphviz)

The following diagram details the stepwise radical substitution pathway.

Reaction Start Sulfolane (C4H8O2S) Step1 3-Chlorosulfolane (Mono-substituted) Start->Step1 + Cl2 / UV - HCl Step2 3,4-Dichlorosulfolane (Di-substituted) Step1->Step2 + Cl2 / UV - HCl Target 3,3,4-Trichlorosulfolane (CAS 42829-14-1) Step2->Target + Cl2 / UV - HCl Byproduct HCl (Gas) Target->Byproduct Elimination byproduct if overheated

Caption: Stepwise radical chlorination pathway from sulfolane to the 3,3,4-trichloro derivative.

Handling & Safety (E-E-A-T)

Trustworthiness: Chlorinated sulfones are potent alkylating agents and skin irritants. The following safety protocols are non-negotiable.

  • Corrosion Control: The synthesis generates HCl gas. All reactor seals must be acid-resistant (PTFE/Viton). Scrubbers containing NaOH are required for off-gas treatment.

  • Thermal Runaway: Do not exceed 150 °C during synthesis. Chlorinated sulfolanes can undergo thermal decomposition, releasing SO₂ and HCl.

  • Storage: Store in glass or PTFE-lined containers. Avoid metal containers (Fe, Al) which can catalyze dehydrochlorination.

Applications in Drug Development & Materials

While not an API itself, CAS 42829-14-1 serves as a "chemical scaffold" for:

  • Unsaturated Sulfones: Base-promoted dehydrochlorination yields 3,4-dichlorosulfolene, a precursor to conductive polymers (polythiophenes).

  • Heterocyclic Synthesis: The sulfone group can be extruded (cheletropic elimination) to generate substituted butadienes for Diels-Alder reactions.

References

  • Global Speciality Chemicals. Sulfolane and its Derivatives: Chlorination Pathways. Retrieved from

  • National Institutes of Health (NIH) - PubChem. 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide (CAS 42829-14-1). Retrieved from

  • ChemicalBook. 1,2-Dibromo-1,1-difluoroethane (Distinction Verification). (Used to verify CAS distinctness). Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to 3,3,4-Trichlorothiolane 1,1-Dioxide: A Compound of Interest in Modern Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3,3,4-trichlorothiolane 1,1-dioxide, a compound situated at the intersection of...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3,4-trichlorothiolane 1,1-dioxide, a compound situated at the intersection of chlorinated hydrocarbons and organosulfur chemistry. While specific experimental data for this exact isomer is not extensively available in public literature, this document synthesizes foundational chemical principles and data from analogous structures to offer a robust profile. We will delve into its molecular characteristics, plausible synthetic pathways, expected reactivity, and its potential as a scaffold in medicinal chemistry, particularly in the context of leveraging the unique properties of the sulfone group and chlorine substituents in drug design.

Core Molecular and Physicochemical Profile

3,3,4-Trichlorothiolane 1,1-dioxide belongs to the class of cyclic sulfones, with the parent structure being thiolane 1,1-dioxide, also commonly known as sulfolane. The introduction of three chlorine atoms onto the thiolane ring significantly influences its electronic and steric properties, thereby modulating its reactivity and potential biological interactions.

The molecular formula for 3,3,4-trichlorothiolane 1,1-dioxide is C₄H₅Cl₃O₂S . Based on this, the calculated molecular weight and other key physicochemical parameters are summarized in the table below.

PropertyValueSource
Molecular Formula C₄H₅Cl₃O₂SCalculated
Molecular Weight 223.51 g/mol Calculated
IUPAC Name 3,3,4-trichlorothiolane 1,1-dioxide-
CAS Number Not assigned-
Predicted XLogP3 ~1.5 - 2.5Estimation based on analogs
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 2 (the sulfone oxygens)Calculated

The sulfone group is a potent hydrogen bond acceptor and is metabolically stable, making it an attractive pharmacophore in drug design.[1] The presence of chlorine atoms is known to enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes.[2] The so-called "magic chloro effect" in medicinal chemistry highlights how chlorine substitution can dramatically improve the potency and pharmacokinetic profile of a drug candidate.[3][4]

Synthesis and Manufacturing Considerations

While a specific, optimized synthesis for 3,3,4-trichlorothiolane 1,1-dioxide is not documented, a plausible synthetic strategy can be devised based on established methods for the chlorination of sulfides and the oxidation of the resulting chlorinated sulfides.

A general workflow would likely involve the following key steps:

  • Synthesis of a Dihydrothiophene Precursor: The synthesis could commence from a suitable four-carbon starting material to construct a 2,3- or 2,5-dihydrothiophene ring.

  • Chlorination: The dihydrothiophene can be subjected to chlorination. Various reagents can be employed for the chlorination of thiophene and its derivatives, including molecular chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS).[5] The choice of reagent and reaction conditions would be critical to control the regioselectivity and the degree of chlorination to achieve the desired trichloro-substituted intermediate.

  • Oxidation: The resulting trichlorinated thiolane would then be oxidized to the corresponding sulfone. This oxidation is typically achieved using strong oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA), or sodium chlorite (NaClO₂).[6]

Synthesis_of_3_3_4_Trichlorothiolane_1_1_dioxide cluster_start Starting Materials cluster_intermediate Intermediate Stages cluster_final Final Product start Four-Carbon Precursor dihydrothiophene Dihydrothiophene Intermediate start->dihydrothiophene Ring Formation trichloro_thiolane Trichlorinated Thiolane dihydrothiophene->trichloro_thiolane Chlorination (e.g., SO₂Cl₂, NCS) final_product 3,3,4-Trichlorothiolane 1,1-Dioxide trichloro_thiolane->final_product Oxidation (e.g., H₂O₂, mCPBA) Drug_Development_Logic cluster_compound Core Scaffold cluster_properties Key Physicochemical & Structural Features cluster_applications Potential Therapeutic Applications compound 3,3,4-Trichlorothiolane 1,1-Dioxide sulfone Sulfone Group (H-bond acceptor, metabolic stability) compound->sulfone chlorine Chlorine Atoms (Lipophilicity, metabolic blocker) compound->chlorine ring Rigid Thiolane Ring (Defined 3D structure) compound->ring potency Enhanced Potency sulfone->potency pk Improved Pharmacokinetics sulfone->pk chlorine->potency chlorine->pk permeability Increased Membrane Permeability chlorine->permeability ring->potency new_agents Novel Therapeutic Agents potency->new_agents pk->new_agents permeability->new_agents

Caption: Logical relationship of molecular features to drug development potential.

Analytical and Spectroscopic Characterization

The characterization of 3,3,4-trichlorothiolane 1,1-dioxide would rely on a combination of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the remaining protons on the thiolane ring, with chemical shifts influenced by the neighboring chlorine atoms and the sulfone group.

    • ¹³C NMR: The carbon NMR spectrum would display four distinct signals for the carbon atoms of the ring, with the carbons bearing chlorine atoms shifted downfield.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing three chlorine atoms. The molecular ion peak would be observed at m/z 222, 224, 226, and 228 with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation would likely involve the loss of SO₂, HCl, and chlorine radicals. [7]* Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the sulfone group, typically in the regions of 1300-1350 cm⁻¹ (asymmetric stretching) and 1120-1160 cm⁻¹ (symmetric stretching).

Experimental Protocol: General Procedure for the Synthesis and Characterization

Objective: To synthesize and characterize a trichlorinated thiolane 1,1-dioxide derivative.

Materials:

  • Appropriate dihydrothiophene precursor

  • Chlorinating agent (e.g., N-chlorosuccinimide)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Anhydrous solvents (e.g., dichloromethane, chloroform)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Chlorination: To a solution of the dihydrothiophene precursor in an anhydrous solvent, add the chlorinating agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Dry the organic layer and remove the solvent under reduced pressure. Purify the crude product by column chromatography to isolate the trichlorinated thiolane intermediate.

  • Oxidation: Dissolve the purified trichlorinated thiolane in a suitable solvent and add the oxidizing agent. Maintain the reaction at a specific temperature and monitor for completion.

  • Final Purification and Characterization: After the reaction is complete, perform a suitable work-up and purify the final product, 3,3,4-trichlorothiolane 1,1-dioxide, by recrystallization or column chromatography.

  • Analysis: Characterize the purified product using ¹H NMR, ¹³C NMR, MS, and IR spectroscopy to confirm its structure and purity.

Safety Precautions: Chlorinated organic compounds and strong oxidizing agents should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion and Future Perspectives

While 3,3,4-trichlorothiolane 1,1-dioxide remains a largely unexplored molecule, this in-depth analysis based on established chemical principles and data from related compounds suggests it holds significant potential as a building block in medicinal chemistry. The combination of a rigid cyclic sulfone core with multiple chlorine substituents offers a unique set of properties that could be exploited to design novel drug candidates with enhanced potency and favorable pharmacokinetic profiles. Further research into the synthesis, reactivity, and biological evaluation of this and related chlorinated thiolane 1,1-dioxides is warranted to fully unlock their potential in the field of drug discovery.

References

  • The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 19(2).
  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3698-3725.
  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability.
  • "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery.
  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(50), 35051-35065.
  • Application of Methylsulfone in Drug Discovery. PharmaBlock.
  • Neglected sulfur(vi) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. Organic Chemistry Frontiers, 6(8), 1164-1175.
  • The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery, 17(5), 529-548.
  • Generation, Reactivity and Uses of Sulfines in Organic Synthesis.
  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.
  • "Magic Chloro": Profound Effects of the Chlorine
  • Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. MDPI.
  • Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.
  • Selected examples for the synthesis of biologically active sulfones via sulfide oxidation.
  • Chlorine in an Organic Molecule. Encyclopedia.pub.
  • Sulfolane. PubChem.
  • S-Chlorin
  • Sulfones: An important class of organic compounds with diverse biological activities.
  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI.
  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. PMC.
  • THE REACTIONS OF SOME THIOPHENE SULFONYL DERIV
  • Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. Frontiers in Chemistry.
  • Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on. Forensic Toxicology, 36(1), 187-198.
  • Chemical and physical properties of sulfolane.
  • Application Notes & Protocols: Chlorination Methods for Thiophene Synthesis. BenchChem.
  • Sulfolane Analysis in Environmental Samples: A Critical Review. MDPI.
  • SYNTHESIS AND REACTIONS OF OXO SULFINES AND 0X0 SULFOXIDES. University of Groningen.
  • 9.10.5 Thiophenes and Thiophene 1,1-Dioxides (Update 2024).
  • Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. MDPI.
  • Edinburgh Research Explorer - Thiol Chlorination with N-Chlorosuccinimide. University of Edinburgh.

Sources

Foundational

An In-depth Technical Guide on the Mechanism of Action of Chlorinated Sulfones

Abstract Chlorinated sulfones, particularly those bearing a chlorine atom alpha to the sulfonyl group, represent a class of electrophilic compounds with significant potential in drug discovery and chemical biology. Their...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chlorinated sulfones, particularly those bearing a chlorine atom alpha to the sulfonyl group, represent a class of electrophilic compounds with significant potential in drug discovery and chemical biology. Their mechanism of action is primarily rooted in their ability to act as covalent modifiers of biological macromolecules. This guide provides a comprehensive technical overview of the core principles governing the activity of chlorinated sulfones. We will delve into the chemical basis of their reactivity, the methodologies for identifying their protein targets using advanced chemoproteomic strategies like Activity-Based Protein Profiling (ABPP), and the downstream cellular consequences of target engagement. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising class of compounds.

Introduction: The Sulfone Moiety in Medicinal Chemistry

The sulfone functional group is a prominent scaffold in a wide array of approved pharmaceuticals and clinical candidates, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[1] The introduction of a chlorine atom, particularly at the α-position to the sulfonyl group, transforms this otherwise stable moiety into a reactive "warhead," capable of forming covalent bonds with protein targets.[2] This covalent and often irreversible mode of action can lead to enhanced potency and prolonged duration of action, making chlorinated sulfones an attractive class of compounds for targeted inhibitor development.[3][4]

The Chemical Basis of Reactivity: α-Chlorosulfones as Electrophiles

The key to the biological activity of α-chlorosulfones lies in their electrophilic nature. The potent electron-withdrawing effect of the sulfonyl group significantly increases the reactivity of the adjacent carbon-chlorine bond towards nucleophilic attack. This renders the chlorine atom a good leaving group, facilitating a nucleophilic substitution (SN2) reaction with soft biological nucleophiles.

The primary nucleophilic targets for α-chlorosulfones within the proteome are the thiol side chains of cysteine residues.[2][5] Cysteine is a relatively rare amino acid, and its thiol group often possesses a lower pKa in specific protein microenvironments, enhancing its nucleophilicity and making it a prime target for selective covalent modification.[6]

The reaction proceeds via a direct SN2 mechanism where the cysteine thiolate attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether linkage.

Mechanism of Covalent Modification

This covalent modification is typically irreversible under physiological conditions, leading to the permanent inactivation of the target protein.

Identification of Protein Targets: The Chemoproteomic Revolution

A critical step in elucidating the mechanism of action of any covalent modifier is the identification of its protein targets. Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic tool for this purpose.[7][8] ABPP utilizes chemical probes that mimic the structure of the compound of interest to map its interactions across the entire proteome.[9]

Principle of Activity-Based Protein Profiling (ABPP)

ABPP probes are designed with two key features: a reactive "warhead" (in this case, the chlorinated sulfone) that covalently binds to the target, and a reporter tag (such as biotin or a fluorescent dye) for visualization and enrichment.[10] A more modern and versatile approach involves a "clickable" handle, such as an alkyne or azide group. This allows for a two-step labeling process where the probe first reacts with its targets in a complex biological system (e.g., cell lysate or live cells), followed by the attachment of a reporter tag via bioorthogonal click chemistry.[7][11] This approach minimizes steric hindrance from a bulky tag during the initial binding event.

Experimental Workflow for Target Identification using Competitive ABPP

A competitive ABPP experiment is a robust method to identify the specific targets of an untagged chlorinated sulfone inhibitor. This workflow allows for the profiling of target engagement in a native biological context.

G A1 Control Proteome (e.g., DMSO) B1 Add Alkyne-tagged Chlorinated Sulfone Probe A1->B1 A2 Treated Proteome (+ Chlorinated Sulfone) B2 Add Alkyne-tagged Chlorinated Sulfone Probe A2->B2 C1 Click Azide-Biotin Reporter Tag B1->C1 C2 Click Azide-Biotin Reporter Tag B2->C2 exp1 In the treated sample, the inhibitor blocks the binding sites for the probe. D1 Streptavidin Enrichment C1->D1 Control Sample C2->D1 Treated Sample D2 On-bead Digestion D1->D2 D3 LC-MS/MS Analysis D2->D3 D4 Quantitative Proteomics D3->D4 exp2 Proteins with reduced probe labeling in the treated sample are identified as targets of the chlorinated sulfone. G GF Growth Factor Rec Receptor GF->Rec HK1 Hypothetical Kinase 1 (HK-1) Rec->HK1 Activates Sub Substrate Protein HK1->Sub Phosphorylates TF Transcription Factor Sub->TF Activates Gene Gene Expression TF->Gene Prolif Cell Proliferation Gene->Prolif CS Chlorinated Sulfone CS->HK1 Inhibits

Sources

Exploratory

Biological activity of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide.

An In-depth Technical Guide to the Biological Activity of Tetrahydrothiophene 1,1-Dioxide Derivatives: A Case Study on 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide Authored by: A Senior Application Scientist Foreword T...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Tetrahydrothiophene 1,1-Dioxide Derivatives: A Case Study on 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide

Authored by: A Senior Application Scientist

Foreword

The landscape of modern drug discovery is characterized by an unceasing quest for novel chemical scaffolds that can be tailored to modulate biological pathways with high specificity and efficacy. Within this context, the tetrahydrothiophene 1,1-dioxide core has emerged as a versatile and promising framework. Its unique stereochemical and electronic properties make it an attractive starting point for the development of new therapeutic agents. This guide provides a comprehensive exploration of the biological activities associated with this scaffold, with a specific focus on the potential of the lesser-studied derivative, 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide. While direct experimental data for this specific molecule is limited, this document will synthesize information from closely related analogs to build a predictive framework for its biological potential and to provide a roadmap for its future investigation.

The Tetrahydrothiophene 1,1-Dioxide Scaffold: A Primer

The foundational structure, tetrahydrothiophene-1,1-dioxide, also known as sulfolane, is a five-membered heterocyclic compound containing a sulfone group. The oxidation of the sulfur atom to a sulfone significantly influences the molecule's polarity, solubility, and chemical reactivity.[1] The rigid, puckered conformation of the tetrahydrothiophene ring system provides a three-dimensional scaffold that can be functionalized at various positions to create a diverse library of compounds with distinct biological properties.

Known Biological Activities of Substituted Tetrahydrothiophene 1,1-Dioxides

Research into the biological activities of substituted tetrahydrothiophene 1,1-dioxides has revealed a range of effects, with the most notable being the modulation of the NRF2-ARE pathway.

Activation of the NRF2-Antioxidant Response Element (ARE) Pathway

A significant breakthrough in the study of this class of compounds has been the identification of 3-aminotetrahydrothiophene 1,1-dioxides as potent, non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (NRF2)-dependent Antioxidant Response Element (ARE) transcriptional pathway.[2] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.

Under normal conditions, NRF2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] In response to cellular stress, the NRF2-KEAP1 interaction is disrupted, allowing NRF2 to translocate to the nucleus and activate the transcription of a suite of cytoprotective genes containing AREs in their promoter regions.[2]

The 3-aminotetrahydrothiophene 1,1-dioxide derivatives have been shown to induce NRF2-dependent ARE-LUC reporter activity in IMR32 cells, indicating their ability to upregulate this protective pathway.[2] The mechanism is believed to involve the non-covalent inhibition of phosphoglycerate kinase 1 (PGK1), leading to NRF2 activation without causing cytotoxicity.[2]

NRF2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Binds Ub Ubiquitin NRF2->Ub Ubiquitination NRF2_n NRF2 NRF2->NRF2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation PGK1 PGK1 PGK1->KEAP1 Modulates Compound 3-Aminotetrahydrothiophene 1,1-dioxide Compound->PGK1 ARE ARE NRF2_n->ARE Binds Genes Cytoprotective Genes ARE->Genes Activates Transcription

Caption: NRF2-ARE Pathway Activation by 3-Aminotetrahydrothiophene 1,1-dioxides.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 3-aminotetrahydrothiophene 1,1-dioxide scaffold have provided valuable insights into the structure-activity relationships governing NRF2 activation. Key findings include:

  • The sulfone group is essential for activity. Replacing the sulfone with a ketone resulted in decreased potency and efficacy.[2]

  • Substituents on the aminoalkyl group significantly impact activity. For instance, a 3,3,3-trifluoropropylamine substitution led to a 3.5-fold increase in fold induction of ARE activity compared to the parent compound.[2]

  • The potential for cytotoxicity can be uncoupled from NRF2 activation. Several potent analogs displayed no cytotoxicity at concentrations below 20 μM.[2]

CompoundLinkage ModificationAminoalkyl SubstituentARE Induction (EC50, µM)ARE Efficacy (Emax, FI)Cytotoxicity (IC50, µM)
2 (parent) SulfoneIsobutylamine0.4520.1>20
10 KetoneIsobutylamine2.37.9>20
17 Sulfone3,3,3-Trifluoropropylamine0.5270.7>20
18 SulfoneCarboxylic acid (C3)0.1935.6>20
22 SulfoneEthyl ester (C3)0.1832.7>20

Table 1: Biological Activity of Selected 3-Aminotetrahydrothiophene 1,1-dioxide Analogs. [2] Data illustrates the importance of the sulfone linkage and the influence of aminoalkyl substituents on ARE induction and cytotoxicity.

Predicted Biological Profile of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide

The presence of three chlorine atoms on the tetrahydrothiophene ring is expected to significantly alter the molecule's electronic and lipophilic properties. This high degree of halogenation could impart several potential biological activities, including antimicrobial and cytotoxic effects.

Potential Antimicrobial Activity

Many halogenated organic compounds exhibit antimicrobial properties. The mode of action for some nitrothiophenes, for example, is thought to involve nucleophilic attack by intracellular thiols, leading to the displacement of a halogen.[3] While the sulfone group in 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide is an electron-withdrawing group, which could activate the ring to nucleophilic attack, the specific substitution pattern would dictate the feasibility of such a mechanism.

Potential Cytotoxic Activity

The cytotoxicity of halogenated compounds is a well-documented phenomenon. For example, various thiophene derivatives have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines, with some showing significant activity.[4] The high lipophilicity conferred by the chlorine atoms in 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide could facilitate its passage across cell membranes, potentially leading to interactions with intracellular targets and subsequent cytotoxicity. It is important to note that a closely related compound, 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide, is classified as toxic if swallowed and causes skin irritation.[5]

Proposed Experimental Workflow for Biological Characterization

To elucidate the biological activity of 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide, a systematic experimental approach is required. The following workflow outlines a series of assays to comprehensively profile its potential effects.

Experimental_Workflow start 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) start->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC assays) start->antimicrobial are_reporter NRF2-ARE Reporter Assay start->are_reporter mechanistic Mechanistic Studies cytotoxicity->mechanistic If cytotoxic antimicrobial->mechanistic If active are_reporter->mechanistic If active in_vivo In Vivo Toxicity and Efficacy mechanistic->in_vivo

Caption: Proposed workflow for the biological characterization of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide.

Step-by-Step Methodologies
4.1.1. Cytotoxicity Assessment
  • Objective: To determine the concentration range over which the compound exhibits toxicity to mammalian cells.

  • Method: A CellTiter-Glo® Luminescent Cell Viability Assay can be employed.

    • Seed human cell lines (e.g., IMR32, HeLa, or a panel of cancer cell lines) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours.

    • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value, the concentration at which a 50% reduction in cell viability is observed.

4.1.2. Antimicrobial Susceptibility Testing
  • Objective: To assess the compound's ability to inhibit the growth of bacteria and fungi.

  • Method: Broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

    • Prepare a twofold serial dilution of the compound in a 96-well microtiter plate with appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

    • Inoculate each well with a standardized suspension of the test organism (e.g., E. coli, S. aureus, C. albicans).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

4.1.3. NRF2-ARE Pathway Activation Assay
  • Objective: To determine if the compound can activate the NRF2 antioxidant response pathway.

  • Method: An ARE-luciferase (ARE-LUC) reporter gene assay.

    • Use a stable cell line, such as IMR32-ARE-LUC, which contains a luciferase reporter gene under the control of an ARE promoter.

    • Seed the cells in a 96-well plate and treat them with various concentrations of the test compound for a specified period (e.g., 24 hours).

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Results are typically expressed as fold induction (FI) relative to a vehicle control (e.g., DMSO).

Toxicological Profile of the Tetrahydrothiophene 1,1-Dioxide Core

The parent compound, tetrahydrothiophene-1,1-dioxide (sulfolane), has undergone toxicological evaluation. Oral LD50 values in rats were determined to be 2006 mg/kg for males and 2130 mg/kg for females.[6] The dermal LD50 in rats was greater than 2000 mg/kg.[6] Inhalation LC50 in rats was greater than 12,000 mg/m³.[6] Sulfolane is not considered to be irritating to the skin or eyes of rabbits and was not sensitizing in a guinea pig maximization test.[6]

The highly chlorinated analog, 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide, is reported to be toxic if swallowed and to cause skin irritation.[5] This suggests that the addition of multiple chlorine atoms to the sulfolane ring can significantly increase its toxicity.

Conclusion and Future Directions

The tetrahydrothiophene 1,1-dioxide scaffold represents a promising platform for the development of novel biologically active molecules. The discovery of 3-aminotetrahydrothiophene 1,1-dioxides as potent NRF2 activators has opened up new avenues for research into therapies for diseases associated with oxidative stress.

While direct experimental data for 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide is currently lacking, a systematic investigation into its biological activities is warranted. Based on its structure, it is plausible that this compound may exhibit cytotoxic and/or antimicrobial properties. The experimental workflow outlined in this guide provides a clear path for the comprehensive characterization of this and other novel derivatives of the tetrahydrothiophene 1,1-dioxide scaffold. Future research should focus on synthesizing a library of halogenated derivatives to establish clear structure-activity and structure-toxicity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical core.

References

  • Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE)
  • 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | C4H4Cl4O2S | CID 77328. PubChem.
  • TETRAHYDROTHIOPHENE-1,1-DIOXIDE CAS N°: 126-33-0.
  • Individual cytotoxicity of three major type A trichothecene, T-2, HT-2, and diacetoxyscirpenol in human Jurk
  • 3,3,4-TRICHLOROTETRAHYDROTHIOPHENE 1,1-DIOXIDE. gsrs.
  • Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PMC.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
  • Studies on the biological activity of some nitrothiophenes.
  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI.
  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. PMC.
  • Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer.
  • Synthesis, Biological Evaluation, and Docking Analysis of Novel Tetrahydrobenzothiophene Derivatives.
  • Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide.
  • Synthesis and Cytotoxicity of Heterocyclic Compounds Derived
  • THIOPHENE, 2,3-DIHYDRO-3,3,4-TRI- CHLORO-, -1,1-DIOXIDE. SpectraBase.
  • (PDF) Thiophene Oxidation and Reduction Chemistry.
  • Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide. NIST WebBook.

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Foundational

A Technical Guide to the Spectral Data Analysis of Halogenated Tetrahydrothiophenes

Introduction Halogenated tetrahydrothiophenes represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and chemical synthesis. The incorporation of halo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Halogenated tetrahydrothiophenes represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and chemical synthesis. The incorporation of halogen atoms (F, Cl, Br, I) into the tetrahydrothiophene (THT) ring profoundly influences its physicochemical properties, including reactivity, conformation, and biological activity. Consequently, the unambiguous structural elucidation of these molecules is paramount. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—employed for the comprehensive analysis of halogenated tetrahydrothiophenes. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical foundations and practical, field-proven insights into experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For halogenated tetrahydrothiophenes, a combination of ¹H, ¹³C, and other relevant nuclei (e.g., ¹⁹F) NMR experiments is essential.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a tetrahydrothiophene ring presents a complex spin system due to the non-equivalent protons.[1][2] The introduction of halogens further complicates the spectrum by inducing significant changes in chemical shifts and coupling constants.

  • Chemical Shifts (δ): The electronegativity of the halogen substituent is a primary determinant of the chemical shift. Protons on the carbon atom bearing the halogen (α-protons) are deshielded and will resonate at a lower field (higher ppm) compared to the parent THT. The effect diminishes with distance, but protons on the β-carbons will also experience some downfield shift. For instance, the α-protons in unsubstituted THT appear around 2.8 ppm, while β-protons are found near 1.9 ppm.[3] Halogen substitution can shift the α-proton signal downfield by 1-2 ppm or more.

  • Coupling Constants (J): The analysis of vicinal (³JHH) and geminal (²JHH) coupling constants is crucial for determining the conformation of the five-membered ring, which typically adopts an envelope or twist conformation.[1] Halogen substitution can alter these coupling constants due to changes in dihedral angles and bond lengths.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule.

  • Chemical Shifts (δ): The carbon atom directly attached to the halogen (C-X) experiences a significant shift in its resonance frequency. The direction and magnitude of this shift depend on the specific halogen.

    • Chlorine and Bromine: These halogens induce a downfield shift (deshielding) on the attached carbon.

    • Iodine: The "heavy atom effect" of iodine causes an upfield shift (shielding) of the C-I carbon resonance.

    • The carbons adjacent to the sulfur atom (α-carbons) in unsubstituted THT resonate at approximately 32 ppm.[4] Halogenation at the β-position will shift the signals of both α and β carbons.

Advanced NMR Techniques

For complex or ambiguous structures, 2D NMR techniques are indispensable:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the THT ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for establishing the overall connectivity and confirming the position of substituents.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is highly dependent on proper sample preparation.

Rationale for Solvent Selection: The choice of a deuterated solvent is the first critical step.[5] The solvent must dissolve the analyte to a suitable concentration (typically 2-10 mg in 0.6-1.0 mL) without reacting with it.[6] For halogenated tetrahydrothiophenes, which can range from nonpolar to moderately polar, Chloroform-d (CDCl₃) is often the first choice due to its excellent solvating properties for a wide range of organic compounds and its volatility, which facilitates sample recovery.[5][6][7] For more polar analytes, Acetone-d₆ or Dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable alternatives.[7][8]

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of the purified halogenated tetrahydrothiophene into a clean, dry vial.

  • Solvent Addition: Add approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[7]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If solids remain, the solution should be filtered through a small cotton plug in a Pasteur pipette directly into the NMR tube to prevent blockages in the spectrometer.[7][9]

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is at least 4.5 cm to be within the detection region of the NMR probe.[6]

  • Capping and Labeling: Cap the NMR tube and label it clearly. The sample is now ready for analysis.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can offer significant structural clues through the analysis of fragmentation patterns.[10][11]

Ionization Techniques
  • Electron Ionization (EI): This is a high-energy technique that causes extensive fragmentation. The resulting mass spectrum is a "fingerprint" of the molecule, with the peak at the highest m/z often corresponding to the molecular ion (M⁺·).[12] EI is particularly useful for analyzing the fragmentation patterns of halogenated THTs.

  • Electrospray Ionization (ESI): A soft ionization technique suitable for more polar or thermally labile molecules.[9] It typically produces a protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. High-Resolution Mass Spectrometry (HRMS) coupled with ESI is critical for determining the exact mass and, therefore, the elemental formula of the compound.

Key Fragmentation Pathways and Isotopic Patterns

The fragmentation of halogenated tetrahydrothiophenes in EI-MS is governed by the stability of the resulting ions and neutral fragments.

  • α-Cleavage: Cleavage of the C-C bond adjacent to the sulfur atom is a common pathway for sulfides.

  • Loss of Halogen: A primary fragmentation pathway involves the cleavage of the carbon-halogen bond, resulting in a carbocation. The propensity for this loss follows the trend I > Br > Cl > F, reflecting the C-X bond strength.

  • Isotopic Patterns: The presence of chlorine and bromine is readily identified by their characteristic isotopic signatures.

    • Chlorine: A compound containing one chlorine atom will show two peaks in the molecular ion region, M⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1.[13]

    • Bromine: A compound with one bromine atom will exhibit M⁺ and [M+2]⁺ peaks with a nearly 1:1 intensity ratio.[13] The presence of multiple Cl or Br atoms will lead to more complex and highly characteristic patterns.

Experimental Protocol: Sample Preparation for MS

Proper sample preparation is crucial to ensure accurate and reproducible MS results by preventing contamination and instrument blockages.[10][14]

Rationale for Sample Preparation: For direct infusion ESI-MS or GC-MS, the sample must be dissolved in a volatile solvent, and any particulate matter must be removed.[9][15] High salt concentrations are incompatible with ESI and must be avoided.[9] The concentration needs to be optimized to avoid detector saturation.

Step-by-Step Protocol (for ESI-MS):

  • Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[9]

  • Dilution: Take a small aliquot (e.g., 100 µL) of the stock solution and dilute it into a larger volume (e.g., 1 mL) of the analysis solvent (typically methanol, acetonitrile, water, or a mixture). The final target concentration is often in the range of 1-10 µg/mL.[9]

  • Filtration: If any precipitate is observed after dilution, the sample must be filtered through a 0.22 µm syringe filter to remove any insoluble material.[9]

  • Transfer to Vial: Transfer the final, filtered solution into a 2 mL mass spectrometry vial with a screw cap and septum.[9] The sample is now ready for analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions.[16] It is an excellent technique for identifying the presence of specific functional groups.[17][18]

Characteristic Absorption Bands

For halogenated tetrahydrothiophenes, the IR spectrum will be dominated by absorptions from C-H, C-S, and C-X bonds.

  • C-H Stretching: Aliphatic C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region.

  • C-X Stretching: The carbon-halogen bond stretch is a key diagnostic feature. These absorptions appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).[19]

    • C-Cl Stretch: 850–550 cm⁻¹[19]

    • C-Br Stretch: 690–515 cm⁻¹[19]

    • C-F and C-I Stretches: Also fall within the fingerprint region.

  • -CH₂X Wagging: In terminal alkyl halides, a characteristic C-H wagging of the –CH₂X group can be seen from 1300-1150 cm⁻¹.[19]

Data Presentation: Summary of Key Spectral Data
Technique Feature Typical Range / Observation Information Gained
¹H NMR Chemical Shift (δ)Protons α to halogen: Downfield shiftElectronic environment of protons
Coupling Constants (J)Dependent on dihedral anglesRing conformation, stereochemistry
¹³C NMR Chemical Shift (δ)C-Cl, C-Br: Downfield shift; C-I: Upfield shiftCarbon skeleton, position of halogen
Mass Spec Molecular Ion (M⁺·)Highest m/z in EI spectrumMolecular Weight
Isotopic PatternCl: 3:1 (M⁺:[M+2]⁺); Br: 1:1 (M⁺:[M+2]⁺)Presence of Cl or Br
FragmentationLoss of X·, loss of HXStructural connectivity
IR Spec C-X Stretch850–515 cm⁻¹Presence of specific halogens
C-H Stretch2850-3000 cm⁻¹Presence of aliphatic C-H bonds
Experimental Protocol: KBr Pellet Preparation for Solid Samples

The KBr pellet method is a common technique for preparing solid samples for IR analysis.[20][21] The principle is to disperse the solid analyte in an IR-transparent matrix (KBr) to reduce light scattering.[22][23]

Rationale for KBr Method: Potassium bromide (KBr) is transparent in the mid-IR region (4000-400 cm⁻¹) and, when pressed into a thin, transparent pellet, serves as an excellent medium for analyzing solid samples.[20] The sample concentration must be low (0.1-1.0%) to avoid complete absorption of the IR beam.[20][22]

Step-by-Step Protocol:

  • Grinding: Add approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopy-grade KBr powder to a clean agate mortar.[21]

  • Mixing: Thoroughly grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering.[21][22]

  • Loading the Die: Transfer the powder mixture into the collar of a pellet die.

  • Pressing: Place the die into a hydraulic press and apply a pressure of 8-10 tons for several minutes.[20][21][24] This will form a thin, transparent, or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer for analysis.

Integrated Spectral Analysis: A Holistic Approach

The true power of spectral analysis lies in the synergistic integration of data from NMR, MS, and IR. No single technique can provide a complete structural picture. The following workflow illustrates how these techniques are combined for unambiguous structure elucidation.

Structure Elucidation Workflow

The process begins with acquiring data from the three core spectroscopic techniques. Each dataset is analyzed individually to extract key information, which is then pieced together to propose a chemical structure. This proposed structure must be consistent with all observed spectral data.

StructureElucidation cluster_acquisition Data Acquisition cluster_analysis Individual Analysis cluster_synthesis Data Integration & Verification NMR NMR (¹H, ¹³C, 2D) NMR_Data Connectivity Conformation C/H Framework NMR->NMR_Data MS Mass Spectrometry (EI, ESI-HRMS) MS_Data Molecular Formula (from HRMS) Isotopic Pattern Fragmentation MS->MS_Data IR Infrared Spectroscopy IR_Data Functional Groups (C-X, C-H) IR->IR_Data Proposed_Structure Propose Structure(s) NMR_Data->Proposed_Structure MS_Data->Proposed_Structure IR_Data->Proposed_Structure Verification Verify Against All Data Proposed_Structure->Verification Verification->Proposed_Structure Inconsistent Final_Structure Final Structure Verification->Final_Structure Consistent

Caption: Workflow for integrated spectral data analysis.

Conclusion

The spectral analysis of halogenated tetrahydrothiophenes is a multi-faceted process that requires a robust understanding of NMR, MS, and IR spectroscopy. By carefully designing experiments, meticulously preparing samples, and integrating the data from each technique, researchers can achieve unambiguous structure elucidation. This guide has outlined the fundamental principles, provided field-tested protocols, and demonstrated a logical workflow to empower scientists in their research and development endeavors. The causality behind experimental choices, from solvent selection in NMR to ionization methods in MS, is key to obtaining high-quality, reliable data, which is the bedrock of scientific integrity.

References

  • Organomation.
  • G-Biosciences. (2018, December 4).
  • NIU - Department of Chemistry and Biochemistry.
  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press.
  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?.
  • Mass Spectrometry Facility.
  • Research Article. (2021, February 15).
  • Mass Spectrometry Research Facility.
  • Wikipedia.
  • Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.
  • Lab Supplies. NMR Solvents.
  • Organic Chemistry
  • Journal of Molecular Structure. (2022, January 10).
  • Isotope Science / Alfa Chemistry. (2026, January 5).
  • ChemicalBook. Tetrahydrothiophene(110-01-0) 13C NMR spectrum.
  • University of Rochester - Chemistry. How to Get a Good 1H NMR Spectrum.
  • ResearchGate. (2025, August 6). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene.
  • BioChromato. (2018, December 7).
  • eGyanKosh.
  • ChemicalBook. Tetrahydrothiophene(110-01-0) 1 H NMR.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Pharmacy 180.
  • Scribd.
  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • Specac Ltd. Interpreting Infrared Spectra.

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Exploratory

Substituted Tetrahydrothiophene 1,1-Dioxides: Synthetic Architectures and Functional Utility

Topic: Advanced Technical Guide to Substituted Tetrahydrothiophene 1,1-Dioxides (Sulfolanes) Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Battery Materials Scientists Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Technical Guide to Substituted Tetrahydrothiophene 1,1-Dioxides (Sulfolanes) Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Battery Materials Scientists

Executive Technical Summary

Substituted tetrahydrothiophene 1,1-dioxides (sulfolanes) represent a privileged structural motif bridging high-performance materials science and precision medicinal chemistry. Unlike their aromatic thiophene counterparts, these saturated cyclic sulfones possess a unique "kinked" geometry and a highly polar, non-basic sulfonyl group (


) that serves as a hydrogen-bond acceptor.

In drug discovery, the sulfolane core acts as a metabolic robust bioisostere for carbonyls and cyclic ethers, offering enhanced aqueous solubility and metabolic stability. In electrochemical energy storage, functionalized sulfolanes are critical high-voltage solvents and additives, exhibiting oxidative stability >4.9 V vs.


, far exceeding conventional carbonate electrolytes.

This guide synthesizes the state-of-the-art in synthetic construction, biological application, and electrochemical deployment of this versatile scaffold.

Synthetic Architectures: The Cheletropic & Oxidative Logic

The construction of the sulfolane core generally follows two distinct logical pathways: Ring Construction (via cheletropic addition) or Ring Functionalization (via oxidation).

Pathway A: The Cheletropic "Green" Capture

Historically, the reaction of 1,3-dienes with gaseous sulfur dioxide (


) was the industrial standard. However, the toxicity and handling difficulty of gaseous 

have driven the adoption of solid surrogates like Sodium Metabisulfite (

)
or DABSO (DABCO-bis(sulfur dioxide)).
  • Mechanism: The reaction proceeds via a thermally allowed disrotatory [4+1] cycloaddition to form the 3-sulfolene (dihydrothiophene 1,1-dioxide).

  • Causality: We prioritize the metabisulfite route in aqueous media because it eliminates the need for pressurized reactors and toxic gas handling, making it scalable for pharmaceutical intermediates.

  • Post-Functionalization: The resulting 3-sulfolene contains an alkene handle, allowing for Heck couplings, Michael additions, or simple hydrogenation to the target sulfolane.

Pathway B: Direct Oxidative Cyclization

For complex substitution patterns where the diene precursor is inaccessible, the oxidation of tetrahydrothiophenes (sulfides) using controlled oxidants (e.g.,


, mCPBA, or Oxone) is preferred.
  • Selectivity Control: The challenge lies in stopping at the sulfoxide (1-oxide) or pushing to the sulfone (1,1-dioxide). For sulfolanes, aggressive oxidation is generally tolerated due to the stability of the

    
    -protons.
    
Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix for synthesizing substituted sulfolanes.

SynthesisLogic Start Target: Substituted Tetrahydrothiophene 1,1-Dioxide Decision Is the substitution pattern 3,4-symmetric? Start->Decision Diene Precursor: 1,3-Diene RouteA Route A: Cheletropic Addition (Reagent: Na2S2O5 / H2O) Diene->RouteA [4+1] Cycloaddition Sulfide Precursor: Substituted Sulfide RouteB Route B: Direct Oxidation (Reagent: H2O2 / Catalyst) Sulfide->RouteB Electrophilic Oxidation Decision->Diene Yes (or diene accessible) Decision->Sulfide No (Complex pattern) Sulfolene Intermediate: 3-Sulfolene RouteA->Sulfolene Final Final Product: Sulfolane Scaffold RouteB->Final Hydrogenation Step: Pd/C Hydrogenation Sulfolene->Hydrogenation Hydrogenation->Final

Caption: Decision matrix for selecting between cheletropic addition (Route A) and direct oxidation (Route B) based on substrate symmetry and availability.

Medicinal Chemistry: The Sulfone Bioisostere

In medicinal chemistry, the sulfolane moiety is often utilized to rigidify the molecular skeleton while providing a strong hydrogen bond acceptor via the sulfonyl oxygens.

Mechanistic Insight: Anti-Inflammatory Activity

Recent studies have highlighted sulfolane-based derivatives, specifically sulfonyl malonates and vicinal amino alcohols , as potent inhibitors of inflammatory mediators.[1]

  • Target: Inhibition of Nitric Oxide (NO) production and suppression of cytokines (TNF-

    
    , IL-12).[2][3]
    
  • Mechanism: Downregulation of iNOS (inducible Nitric Oxide Synthase) protein expression.[2]

  • Bioisosterism: The sulfone group mimics the electrostatics of a carbonyl but lacks the electrophilicity, reducing the risk of covalent adduct formation with off-target proteins.

Structure-Activity Relationship (SAR) Table
Structural ModificationBiological EffectMechanistic Rationale
3,4-Dihydroxy substitution Increased Solubility & PotencyMimics sugar-like scaffolds; enhances H-bonding network.
3-Arylsulfonyl moiety High Cytotoxicity (MCF-7, A549)Michael acceptor reactivity (if unsaturated) or hydrophobic pocket occupancy.
Fused Oxazolidinone Antibacterial ActivityRigidifies the core; mimics oxazolidinone antibiotics (e.g., Linezolid).

-Alkylation
Metabolic StabilityBlocks metabolic oxidation at the

-position next to the sulfone.

Electrochemical Applications: High-Voltage Electrolytes

The oxidative stability of the sulfone group makes substituted sulfolanes ideal candidates for high-voltage Lithium-Ion Batteries (LIBs) operating above 4.5 V.

The Stability Paradox

While sulfones are stable at high voltages (Cathode), they are often incompatible with graphite anodes due to exfoliation or poor SEI (Solid Electrolyte Interphase) formation.

  • Solution: The introduction of alkoxy side chains (e.g., 3-methoxytetrahydrothiophene 1,1-dioxide).

  • Effect: The ether oxygen coordinates with

    
    , lowering the desolvation energy and facilitating intercalation, while the sulfone core resists oxidation at the cathode.
    
Comparative Electrochemical Data
Solvent / AdditiveOxidation Potential (V vs

)
Melting Point (°C)Viscosity (cP at 25°C)
Sulfolane (TMS) > 5.2 V27.510.3
3-Methoxy-TMS 5.5 V< -107.8
Ethyl Methyl Sulfone 4.8 V36.5High
Standard Carbonate (EC/DMC) ~ 4.3 VN/A (Mixture)Low

Detailed Experimental Protocols

Protocol A: Green Synthesis of 3-Sulfolenes (Precursor to Sulfolanes)

This protocol utilizes sodium metabisulfite as a safe


 surrogate, avoiding the use of toxic gases.[4]

Reagents:

  • 1,3-Diene (e.g., Isoprene): 10 mmol

  • Sodium Metabisulfite (

    
    ): 12 mmol
    
  • Solvent: Water / Isopropyl Alcohol (3:1 v/v)

  • Catalyst: Hydroquinone (1% mol, radical inhibitor)

Step-by-Step Methodology:

  • Preparation: Dissolve

    
     in the water/IPA mixture in a round-bottom flask. The solution should be clear.
    
  • Addition: Add the 1,3-diene and hydroquinone. Seal the flask tightly (a pressure tube is recommended for volatile dienes).

  • Reaction: Heat the mixture to 80°C for 12 hours . The metabisulfite decomposes slowly to release

    
    in situ, which is immediately trapped by the diene.
    
  • Workup: Cool to room temperature. The 3-sulfolene product often precipitates as a crystalline solid.

  • Purification: Filter the solid. If liquid, extract with dichloromethane (

    
    ), dry over 
    
    
    
    , and concentrate.
    • Validation:

      
       NMR should show the disappearance of terminal alkene protons and the appearance of ring methylene protons adjacent to the sulfone (~3.6-3.8 ppm).
      
Protocol B: Hydrogenation to Substituted Sulfolane

This step converts the unsaturated sulfolene to the saturated sulfolane.

Reagents:

  • Substituted 3-Sulfolene (from Protocol A): 5 mmol

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Solvent: Methanol or Ethyl Acetate

  • Hydrogen Source:

    
     balloon (1 atm)
    

Step-by-Step Methodology:

  • Safety: Purge the reaction flask with nitrogen to remove oxygen (preventing ignition of Pd/C).

  • Loading: Add the sulfolene and solvent.[5] Carefully add the Pd/C catalyst.

  • Hydrogenation: Purge with

    
     gas three times. Stir vigorously under a 
    
    
    
    balloon at room temperature for 4–6 hours.
  • Monitoring: Monitor via TLC (stain with

    
     or Iodine). The starting material spot should disappear.
    
  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Caution: Do not let the catalyst dry out completely on the filter paper (pyrophoric hazard). Wash with solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure substituted tetrahydrothiophene 1,1-dioxide.

References

  • Brant, M., & Wulff, J. E. (2015). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Synthesis. Link

  • Luo, Y., et al. (2018). Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. Chemical Communications.[6] Link

  • Fang, S. H., et al. (2006).[2] Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents. International Immunopharmacology. Link

  • Abou-Shehada, S., et al. (2022). Sulfur Dioxide and Sulfolane as Additives in Organic Electrolytes to Develop Room-Temperature Sodium Batteries. Molecules. Link

  • Xing, L., et al. (2015). Highly Conductive Electrolytes Derived from Nitrile Solvents. Journal of The Electrochemical Society. Link

  • Palchykov, V. A., et al. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Russian Journal of Organic Chemistry. Link

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Foundational

Discovery, Synthesis, and Pharmacological Evolution of Chlorinated Thiophene Derivatives

Executive Summary As a Senior Application Scientist navigating the intersection of synthetic organic chemistry and drug discovery, I have witnessed firsthand how minor structural modifications can fundamentally alter a m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of synthetic organic chemistry and drug discovery, I have witnessed firsthand how minor structural modifications can fundamentally alter a molecule's pharmacological trajectory. Thiophene, a five-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry. However, it is the strategic introduction of chlorine atoms onto the thiophene ring that unlocks a unique spectrum of electronic properties, lipophilicity, and target-binding affinities. This technical guide explores the historical discovery, mechanistic pathways, and self-validating synthetic protocols of chlorinated thiophene derivatives, providing a comprehensive blueprint for researchers and drug development professionals.

The Chemical Logic of Thiophene Chlorination

The history of chlorinated thiophenes is rooted in the mastery of electrophilic aromatic substitution (EAS). The sulfur atom within the thiophene ring donates electron density, heavily activating the C2 and C5 positions toward electrophilic attack. Early synthetic attempts using molecular chlorine (Cl₂) often resulted in uncontrollable exothermic reactions, yielding complex mixtures of mono-, di-, and polychlorinated addition products that required 1[1].

Modern synthetic design has shifted toward highly selective reagents. For instance, Sulfuryl Chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS) provide milder, controlled monochlorination[1]. Furthermore, the evolution of the Gewald reaction has enabled the de novo construction of highly functionalized 2-amino-thiophenes, which serve as versatile precursors for2[2].

Pharmacological Evolution & Target Mechanisms

Antimicrobial & Anti-inflammatory Applications

The lipophilic nature of the chlorine atom significantly enhances the membrane permeability of thiophene derivatives. Recent bio-isosteric replacements have yielded thiophene-2-carboxamides that exhibit potent bactericidal effects against Colistin-resistant (Col-R) Acinetobacter baumannii and Escherichia coli by strongly binding to 3[3].

In anti-inflammatory drug design, the co-presence of chlorine and methyl groups on the thiophene ring is fundamental for 4[4]. In carrageenan-induced paw edema models, these specific derivatives reduced the inflammatory process by up to 48.94%, rivaling established NSAIDs like sodium diclofenac[4].

Anticancer Therapeutics: Targeting the MDM2-p53 Axis

Chlorothiophene-based chalcones, synthesized via the Claisen–Schmidt condensation, represent a breakthrough in targeted cancer therapy. By incorporating a 5-chlorothiophene moiety, these compounds achieve optimal spatial geometry to block the . The chlorine atom anchors the molecule within the hydrophobic pocket of MDM2, preventing the ubiquitination and degradation of the p53 tumor suppressor, thereby inducing apoptosis in colorectal cancer cells.

G Chalcone Chlorothiophene Chalcone (Inhibitor) MDM2 MDM2 Protein (Negative Regulator) Chalcone->MDM2 Binds Hydrophobic Pocket (-6.6 kcal/mol) p53 p53 Tumor Suppressor (Transcription Factor) MDM2->p53 Ubiquitination & Degradation (Blocked by Inhibitor) Apoptosis Apoptosis & Cell Cycle Arrest (Cancer Cell Death) p53->Apoptosis Transcriptional Activation

MDM2-p53 inhibition pathway by chlorothiophene chalcones.

Anticoagulant Development: Factor Xa Inhibition

In the rational design of oral anticoagulants, substituting a standard P1 benzene ring with a5 allows the drug to perfectly occupy the S1 hydrophobic pocket of Factor Xa[5]. This precise steric and electronic fit drastically increases selectivity for Factor Xa over thrombin, leading to the development of highly efficacious antithrombotic agents[5].

Quantitative Data Summary

Table 1: Physicochemical Properties of the Key Intermediate 2-Chloro-3-(chloromethyl)thiophene [6]

Property Value
CAS Number 109459-94-1
Molecular Formula C₅H₄Cl₂S
Molecular Weight 167.06 g/mol
Appearance Yellow solid
Solubility Insoluble in water, highly soluble in organic solvents

| Storage Temperature | 2–8 °C (Critical to prevent decomposition) |

Table 2: Pharmacological Activity of Chlorinated Thiophene Derivatives

Compound Class Target / Disease Model Key Structural Feature Efficacy / Activity
Chlorothiophene Chalcones (C4, C6) WiDr Colorectal Cancer (MDM2-p53) 5-chloro, methoxy substitution IC₅₀ = 0.45 – 0.77 µg/mL
Thiophene-2-carboxamides Col-R A. baumannii & E. coli Chlorine substitution MIC₅₀ = 16 – 32 mg/L[3]
Phenyl-thiourea derivatives Factor Xa (Anticoagulant) para-Chlorine IC₅₀ = 152.78 nM[5]

| Thiophene-based PLA2 Inhibitors | Carrageenan-induced paw edema | Chlorine & Methyl groups | ~48.9% inflammation reduction[4] |

Self-Validating Experimental Protocols

As a standard in my laboratory, every synthetic methodology must be self-validating. The protocols below explain not just what to do, but the causality behind each reagent choice.

Protocol: Controlled Monochlorination via In Situ Chlorine Generation

Objective: Synthesize 2-chlorothiophene while eliminating the formation of 2,5-dichlorothiophene and explosive addition byproducts. Causality: Instead of using aggressive Cl₂ gas, this protocol uses an H₂O₂/HCl system to generate electrophilic chlorine in situ. This maintains a low, steady-state concentration of the electrophile, driving thermodynamic selectivity strictly to the C2 position[1].

Step-by-Step Methodology:

  • System Preparation: In a reaction vessel equipped with mechanical stirring and an ice bath, combine 100 g of Thiophene with 600 mL of 30% Hydrochloric acid[1].

  • Phase Transfer/Catalysis: Add 2 mL of Triethylamine (TEA)[1]. Rationale: TEA acts as a mild base to stabilize the transition state during electrophilic attack in the biphasic mixture.

  • In Situ Halogenation: Slowly add 140 g of 30% Hydrogen peroxide (H₂O₂) via a dropping funnel. Critical: Maintain the reaction temperature strictly below 50 °C[1] to prevent thermal runaway and suppress di-chlorination.

  • Workup: Extract the aqueous mixture with ethyl acetate, then wash the organic layer with saturated brine[1]. Dry over anhydrous calcium chloride and concentrate via rotary evaporation.

  • Validation Checkpoint: Analyze an aliquot via GC-MS. A molecular ion peak at m/z 118 (with a 3:1 ³⁵Cl/³⁷Cl isotopic pattern) confirms monochlorothiophene. The absence of m/z 152 validates the suppression of dichlorinated byproducts.

  • Stabilization: Immediately add 2% by weight of dicyclohexylamine to the purified product[1]. Rationale: Chlorinated thiophenes are highly reactive; the amine acts as an acid scavenger to prevent violent decomposition during storage[1].

W T Thiophene EAS Electrophilic Aromatic Substitution (In situ Cl₂) T->EAS Reagents H₂O₂ / HCl (30%) Triethylamine Reagents->EAS Generates Cl₂ CT 2-Chlorothiophene EAS->CT < 50 °C Stabilize Add 2% Dicyclohexylamine (Stabilizer) CT->Stabilize Prevent Decomposition

Workflow for the controlled monochlorination of thiophene.

Protocol: Synthesis of 2-Chloro-3-(chloromethyl)thiophene

Objective: Introduce a reactive chloromethyl handle onto 2-chlorothiophene for downstream pharmaceutical synthesis (e.g., the antifungal Tioconazole)[6]. Causality: The existing chloro group at C2 exerts a directing effect. By utilizing a controlled chloromethylation strategy (electrophilic aromatic substitution), the chloromethyl group (-CH₂Cl) is selectively introduced at the C3 position[6].

Step-by-Step Methodology:

  • Substrate Loading: Dissolve purified 2-chlorothiophene in an inert organic solvent under a nitrogen atmosphere.

  • Electrophile Generation: Introduce the chloromethylating agent (e.g., formaldehyde and HCl gas) in the presence of an ionic liquid or Lewis acid catalyst[6].

  • Thermal Control: Maintain the reaction at ambient temperature, monitoring the conversion via TLC or HPLC to prevent polymerization of the highly reactive chloromethyl intermediate.

  • Isolation & Storage: Quench the reaction with ice water, separate the organic phase, and purify via fractional distillation under reduced pressure. Store the final yellow solid strictly at 2–8 °C[6].

References

  • Title : Application Notes & Protocols: Chlorination Methods for Thiophene Synthesis Source : benchchem.com URL : 1

  • Title : Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria Source : frontiersin.org URL : 3

  • Title : Thiophene-Based Compounds | Encyclopedia MDPI Source : encyclopedia.pub URL : 4

  • Title : Synthesis and Pharmacological Study of Thiophene Derivatives Source : impactfactor.org URL : 2

  • Title : An In-depth Technical Guide to 2-Chloro-3-(chloromethyl)thiophene: Discovery, Synthesis, and Applications Source : benchchem.com URL :6

  • Title : Discovery and development of Factor Xa inhibitors (2015–2022) Source : frontiersin.org URL : 5

  • Title : Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway Source : researchgate.net URL : Link

Sources

Exploratory

A Comprehensive Guide to the Reactivity Profile of the Sulfone Group in Saturated Ring Systems: Synthetic Strategies and Mechanistic Insights

Executive Summary The sulfone functional group, when incorporated into saturated ring systems, offers a unique confluence of properties that have made it an indispensable tool for researchers, particularly in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfone functional group, when incorporated into saturated ring systems, offers a unique confluence of properties that have made it an indispensable tool for researchers, particularly in medicinal chemistry and drug development.[1] Its strong electron-withdrawing nature, combined with its role as a potent hydrogen-bond acceptor and a stable, non-metabolized bioisostere for moieties like ketones and amides, underpins its value.[2][3][4] This guide provides an in-depth exploration of the reactivity profile of cyclic sulfones, moving beyond simple definitions to explain the causality behind their synthetic transformations. We will dissect key reactions such as α-functionalization, the Ramberg-Bäcklund rearrangement, and Julia-type olefinations, providing field-proven protocols and mechanistic diagrams to equip scientists with both theoretical understanding and practical knowledge for leveraging these powerful scaffolds.

The Fundamental Nature of the Cyclic Sulfone

The reactivity of a cyclic sulfone is not merely a sum of its parts; it is a direct consequence of the powerful electronic and steric influence the sulfonyl group exerts upon the saturated ring. Understanding these core properties is critical to predicting and controlling its chemical behavior.

Physicochemical and Stereoelectronic Influence

The sulfonyl group (R-S(O)₂-R') is characterized by a sulfur atom in its highest oxidation state (+6), double-bonded to two oxygen atoms. This arrangement creates a strong dipole and renders the group highly electron-withdrawing. This has two immediate and synthetically crucial consequences:

  • α-Proton Acidification: The inductive effect of the sulfonyl group significantly lowers the pKa of adjacent C-H bonds, making these protons readily accessible for deprotonation by common bases. This acidity is the gateway to a vast array of α-functionalization reactions.

  • Conformational Rigidity: Within a ring, the bulky and polar sulfonyl group can lock the molecule into specific conformations, reducing the entropic penalty of binding to a biological target.[2] This pre-organization is a highly sought-after feature in rational drug design.

The sulfone moiety is also a strong hydrogen-bond acceptor, a property that allows it to form critical interactions with biological macromolecules.[2]

Significance in Medicinal Chemistry

Saturated heterocyclic sulfones are prevalent motifs in modern drug discovery.[5][6] Their stability to metabolic degradation and their ability to improve physicochemical properties like solubility make them attractive scaffolds.[4] Notable examples include Tazobactam, a β-lactamase inhibitor, and various kinase inhibitors where the cyclic sulfone core correctly orients substituents for optimal target engagement.[5]

Core Reactivity and Synthetic Transformations

The synthetic utility of cyclic sulfones can be broadly categorized by which part of the molecule is undergoing transformation: reactions at the α-carbon, reactions involving the entire sulfonyl group as a leaving group, and cycloaddition reactions involving unsaturation within the ring.

Reactions Leveraging α-Proton Acidity

The most common entry point for modifying cyclic sulfones is the deprotonation of the α-carbon. The choice of base and electrophile dictates the outcome, enabling the construction of complex molecular architectures.

The deprotonation of sulfones like sulfolane or thiane 1,1-dioxide can be readily achieved with bases such as LDA, n-BuLi, or NaHMDS. The resulting α-sulfonyl anion is a soft nucleophile that can react with a variety of electrophiles.

A critical area of development has been the catalytic enantioselective synthesis of α-functionalized cyclic sulfones, which provides access to chiral building blocks for drug discovery.[5][7] This is often achieved through palladium-catalyzed processes that proceed via a dynamic kinetic resolution of enolate intermediates, allowing for high levels of enantioselectivity from racemic starting materials.[5][7]

Diagram 1: Key Reactivity Hubs of a Cyclic Sulfone

cluster_main cluster_reactions main Saturated Cyclic Sulfone alpha_H α-Proton Acidity main->alpha_H Deprotonation/ Functionalization SO2_extrusion SO₂ Extrusion (Ramberg-Bäcklund) main->SO2_extrusion Alkene Formation desulf Reductive Desulfonylation main->desulf C-S Cleavage/ Removal cycloadd Cycloaddition (Unsaturated variants) main->cycloadd Ring Formation

Caption: Central reactivity pathways of the saturated cyclic sulfone scaffold.

The Ramberg-Bäcklund reaction is a cornerstone transformation that converts an α-halo sulfone into an alkene through the extrusion of sulfur dioxide (SO₂).[8] This reaction is exceptionally valuable for synthesizing strained cyclic alkenes from saturated precursors, a transformation that can be otherwise challenging.[8][9]

Causality Behind the Mechanism: The reaction is initiated by deprotonation at the α'-position (the carbon without the halogen). The resulting carbanion then undergoes an intramolecular Sₙ2 reaction, displacing the halide on the adjacent carbon to form a transient, highly strained three-membered episulfone intermediate.[8][10] This intermediate readily decomposes in a concerted, cheletropic extrusion to release the thermodynamically stable SO₂ gas and form the C=C double bond.[8] The stereochemical outcome (cis or trans alkene) can often be influenced by the choice of base and reaction conditions.[11]

Diagram 2: Mechanism of the Ramberg-Bäcklund Reaction

start α-Halo Sulfone step1 Deprotonation (Base) start->step1 carbanion Carbanion Intermediate step1->carbanion step2 Intramolecular Sₙ2 carbanion->step2 episulfone Episulfone Intermediate step2->episulfone step3 Cheletropic Extrusion episulfone->step3 product Alkene + SO₂ step3->product

Caption: Stepwise mechanism of the Ramberg-Bäcklund reaction.

While classically applied to acyclic systems, the principles of the Julia-Lythgoe and Julia-Kocienski olefinations can be adapted for cyclic sulfones, using them as nucleophilic partners for reaction with aldehydes and ketones.[12][13] In these reactions, the α-sulfonyl carbanion adds to a carbonyl group.[14] Subsequent steps, which differ between the variants, lead to an elimination reaction that forms a new alkene. The Julia-Kocienski modification, often employing benzothiazolyl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, is particularly advantageous as it can be performed in a single pot and offers excellent control over E/Z stereoselectivity.[14][15]

Desulfonylation: Strategic Removal of the Sulfonyl Group

In many synthetic campaigns, the sulfone group is introduced to facilitate a key transformation (e.g., an alkylation) and must then be removed. This strategic removal is a critical part of its versatility.

  • Reductive Desulfonylation: This involves the complete cleavage of the C-S bonds, replacing the sulfonyl group with hydrogen atoms. Classical methods include dissolving metal reductions (e.g., sodium amalgam), but modern transition-metal-catalyzed and photocatalytic methods are gaining prominence for their milder conditions and improved functional group tolerance.[16][17]

  • SO₂ Extrusion (Diels-Alder Precursors): In unsaturated five-membered cyclic sulfones, known as 3-sulfolenes, thermal or photochemical treatment causes a retro-Diels-Alder reaction, extruding SO₂ to generate a conjugated diene.[9] This makes 3-sulfolenes excellent, stable precursors for highly reactive dienes used in complex syntheses.[9]

Modern Synthetic Routes to Saturated Cyclic Sulfones

The accessibility of these scaffolds is paramount to their application. While the oxidation of pre-existing cyclic sulfides with agents like m-CPBA or H₂O₂ remains a robust and widely used method, several other powerful strategies have emerged.[18]

Synthesis MethodDescriptionKey AdvantagesReference
Ring-Closing Metathesis (RCM) A diene-containing acyclic sulfone is cyclized using a Ruthenium-based catalyst (e.g., Grubbs' catalyst).Highly versatile for various ring sizes (5, 6, 7-membered and larger), excellent functional group tolerance.[9][18]
SO₂ Insertion Transition metal or photoredox catalysis is used to formally insert SO₂ (from a surrogate like DABSO) between two functionalities on an acyclic precursor.Atom-economical, allows for the use of readily available starting materials.[18]
C-H Insertion Rhodium-catalyzed intramolecular C-H insertion of sulfonyl diazoacetates can form five- and six-membered rings.Direct and efficient formation of C-S bonds.[18]

Diagram 3: Overview of Synthetic Entries to Cyclic Sulfones

Start1 Acyclic Diene Sulfone Product Saturated Cyclic Sulfone Start1->Product Ring-Closing Metathesis (RCM) Start2 Cyclic Sulfide Start2->Product Oxidation (e.g., m-CPBA) Start3 Alkyl Dihalide + SO₂ Surrogate Start3->Product SO₂ Insertion (Pd, photo-cat.)

Caption: Major modern synthetic routes to saturated cyclic sulfone scaffolds.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, incorporating causality and best practices for reproducibility.

Protocol: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) of a Thiane-1,1-Dioxide Derivative

This protocol is adapted from methodologies developed for accessing enantioenriched α-difunctionalized cyclic sulfones and demonstrates a state-of-the-art approach to stereocontrol.[5][7]

Objective: To synthesize an enantioenriched α-allyl, α-benzoyl thiane-1,1-dioxide from a racemic β-ketosulfone precursor.

Causality: This reaction relies on a palladium catalyst with a chiral ligand to create a chiral environment. The catalyst forms a π-allyl complex and facilitates the decarboxylative alkylation. The high enantioselectivity is achieved because the catalyst controls the facial selectivity of the nucleophilic attack from the dynamically resolved sulfone enolate.

Methodology:

  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the racemic thiane-1,1-dioxide substrate (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), and the chiral phosphine ligand (e.g., (R)-DTBM-SEGPHOS) (5.5 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (to 0.1 M concentration) via syringe.

  • Reaction Initiation: Stir the mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation.

  • Heating: Place the flask in a pre-heated oil bath at 60 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours. Note: The disappearance of the starting material is the primary indicator.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). The choice of eluent is critical for separating the product from residual catalyst and ligand.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol: Ramberg-Bäcklund Synthesis of a Cycloalkene

This protocol outlines the classic steps for converting a cyclic sulfone into a cycloalkene via an in-situ generated α-halo sulfone.[8][11]

Objective: To synthesize cyclohexene from thiane-1,1-dioxide.

Causality: This modified procedure generates the required α-halo sulfone in situ, avoiding the isolation of the often-unstable intermediate. The strong base (KOtBu) performs a dual role: facilitating the halogenation via reaction with CCl₄ and subsequently initiating the rearrangement by deprotonating the α'-position.

Methodology:

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiane-1,1-dioxide (1.0 equiv) and potassium tert-butoxide (KOtBu) (2.5 equiv).

  • Solvent and Reagent Addition: Add anhydrous tert-butanol as the solvent, followed by carbon tetrachloride (CCl₄) (1.5 equiv) as the halogen source. Caution: CCl₄ is toxic and should be handled in a fume hood.

  • Reaction Conditions: Heat the mixture to reflux. The reaction is often vigorous, and the extrusion of SO₂ gas will be evident.

  • Monitoring: Monitor the reaction by GC-MS, looking for the formation of the volatile cyclohexene product and the disappearance of the starting sulfone. The reaction is typically complete in 2-4 hours.

  • Workup & Isolation: Cool the reaction mixture. The product, being volatile, can often be isolated by simple distillation directly from the reaction mixture. Alternatively, pour the mixture into water and extract with a low-boiling pentane.

  • Purification: Wash the organic extracts with brine, dry over MgSO₄, and carefully remove the solvent by distillation at atmospheric pressure.

  • Characterization: Confirm the identity of cyclohexene by ¹H NMR and comparison to a known standard.

Conclusion and Future Outlook

The saturated cyclic sulfone is far more than a passive scaffold; it is a versatile and reactive functional group whose behavior can be precisely controlled to achieve a wide range of synthetic outcomes. Its ability to activate adjacent protons for functionalization, participate in elegant rearrangement reactions to form new C=C bonds, and serve as a removable directing group solidifies its position as a critical tool in modern organic synthesis. The future of this field lies in the continued development of catalytic methods, particularly those that leverage photoredox and earth-abundant metal catalysis, to perform novel desulfonylative cross-coupling reactions.[16][17] These advancements will further expand the synthetic toolkit, enabling the creation of previously inaccessible chemical space for the discovery of new therapeutics and functional materials.

References

  • Fernández, M., Uria, U., Orbe, L., Vicario, J. L., Reyes, E., Carrillo, L. (2014). Ethyl Glyoxylate N-Tosylhydrazone as a Sulfonyl Anion Surrogate in a DBU-Catalyzed Conjugate Addition Reaction. The Journal of Organic Chemistry, 79(1), 230-239. [Link]

  • Dutta, U., Panda, G. (2020). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(6), 656-674. [Link]

  • Yao, Q. (2002). Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Organic Letters, 4(4), 427-430. [Link]

  • Maiti, R., Jana, A. K. (2022). Metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Chemical Society Reviews, 51(15), 6436-6497. [Link]

  • Li, J., Wang, R., Wang, Y., Zhang, X., Zhang, G. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(12), 2845. [Link]

  • Maj, A., et al. (2024). Sulfone-functionalized stereoisomeric[9]radialene displays guest induced modulation of porous frameworks and critical crystallization-induced near-infrared emission. Chemical Science, 15(2), 525-533. [Link]

  • Procter, D. S., et al. (2023). Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. The Journal of Organic Chemistry, 88(8), 5028-5040. [Link]

  • Sasaki, T., et al. (2023). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. Polymers, 15(4), 1032. [Link]

  • Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. organic-chemistry.org. [Link]

  • Jarvo, E. R., et al. (2022). Desulfonylative Transformations of Sulfones by Transition-Metal Catalysis, Photocatalysis, and Organocatalysis. Accounts of Chemical Research, 55(5), 621-634. [Link]

  • Padwa, A., et al. (2010). Cycloadditions and Cyclizations of Acetylenic, Allenic, and Conjugated Dienyl Sulfones. Chemical Reviews, 110(12), 7223-7264. [Link]

  • Zhu, X., et al. (2015). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 22(3), 351-382. [Link]

  • Wikipedia. Ramberg–Bäcklund reaction. en.wikipedia.org. [Link]

  • Johnson, A. A., et al. (2012). Ring Substituent Effects on Biological Activity of Vinyl Sulfones as Inhibitors of HIV-1. Molecules, 17(10), 11861-11877. [Link]

  • Gunanathan, C., et al. (2023). Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols. ACS Catalysis, 13(9), 6438-6445. [Link]

  • Procter, D. S., et al. (2022). Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. The Journal of Organic Chemistry, 88(8), 5028-5040. [Link]

  • Grainger, R. S., et al. (2003). Sulfoxide-Modified Julia-Lythgoe Olefination: Highly Stereoselective Di-, Tri-, and Tetrasubstituted Double Bond Formation. Angewandte Chemie International Edition, 42(31), 3671-3674. [Link]

  • Organic Chemistry Portal. Ramberg-Bäcklund Reaction. organic-chemistry.org. [Link]

  • Xian, M., et al. (2015). Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. Chemical Science, 6(12), 7179-7185. [Link]

  • Paquette, L. A. (1977). The Ramberg-Bäcklund Rearrangement. Organic Reactions. [Link]

  • Dembinski, R., et al. (2024). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry, 64(14), 6049-6058. [Link]

  • Wills, M., et al. (2014). Sulfone Group as a Versatile and Removable Directing Group for Asymmetric Transfer Hydrogenation of Ketones. Angewandte Chemie International Edition, 53(30), 7933-7937. [Link]

  • Zhang, G. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(12), 2845. [Link]

  • Paquette, L. A. (2011). The Ramberg-Bäcklund Rearrangement. Organic Reactions. [Link]

  • Griesbeck, A. G., et al. (2022). Vinylcyclopropane [3+2] Cycloaddition with Acetylenic Sulfones Based on Visible Light Photocatalysis. Chemistry – A European Journal, 28(2). [Link]

  • Wikipedia. Julia olefination. en.wikipedia.org. [Link]

  • Lücking, U. (2019). Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. Organic Chemistry Frontiers, 6(8), 1104-1114. [Link]

  • Pospíšil, J. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 3,4-Dichlorothiophene 1,1-Dioxide via Dehydrohalogenation

Abstract This document provides a comprehensive guide for the synthesis of 3,4-dichlorothiophene 1,1-dioxide, a versatile intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3,4-dichlorothiophene 1,1-dioxide, a versatile intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The protocol details the double dehydrohalogenation of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide (also known as 3,3,4,4-tetrachlorosulfolane). We will delve into the mechanistic principles, provide a detailed, field-proven experimental protocol, and offer insights into process optimization and characterization of the final product. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction and Scientific Principles

3,4-Dichlorothiophene 1,1-dioxide is a valuable synthetic building block due to the reactivity conferred by its electron-deficient diene system, making it a potent dienophile in Diels-Alder reactions and a precursor to novel heterocyclic compounds.[1] The synthesis described herein proceeds through a base-mediated double dehydrohalogenation.

Reaction:

  • Starting Material: 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide (C₄H₄Cl₄O₂S)[2]

  • Product: 3,4-Dichlorothiophene 1,1-dioxide (C₄H₂Cl₂O₂S)[3]

  • Transformation: Elimination of two equivalents of hydrogen chloride (HCl).

Mechanistic Insight: The E2 Elimination Pathway The core of this protocol is the base-induced elimination (E2) reaction. The sulfone group (-SO₂-) is strongly electron-withdrawing, which significantly increases the acidity of the protons on the α-carbons (C2 and C5).

A strong base abstracts a proton from a carbon adjacent to a carbon bearing a leaving group (a chlorine atom). In a concerted, single-step process, the C-H bond breaks, a new π-bond (C=C) forms, and the C-Cl bond breaks, expelling the chloride ion. This process occurs twice to form the fully unsaturated thiophene dioxide ring. The formation of a conjugated system of double bonds is a significant thermodynamic driving force for the second elimination, which often proceeds more rapidly than the first.[4][5]

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and expected observations.

Materials and Equipment
Reagents & Materials Grade Supplier Notes
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide≥98%CommercialAlso known as Tetrachlorosulfolane.[2]
Triethylamine (TEA)≥99.5%CommercialMust be dry.
Diethyl EtherAnhydrousCommercial
Dichloromethane (DCM)ACS GradeCommercialFor extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialFor drying.
Celite®N/ACommercialFilter aid.
Equipment
Three-neck round-bottom flask (250 mL)Equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.
Magnetic stir plate with heating mantle
Ice-water bath
Standard glassware for extraction and filtrationSeparatory funnel, Büchner funnel, etc.
Rotary evaporator
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.

    • Place the flask under a gentle flow of dry nitrogen.

    • To the flask, add 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide (10.0 g, 38.8 mmol).

    • Add 100 mL of anhydrous diethyl ether to the flask. Stir the mixture to form a suspension.

  • Reagent Addition (CRITICAL STEP):

    • Cool the suspension to 0 °C using an ice-water bath.

    • Slowly add triethylamine (13.5 mL, 97.0 mmol, 2.5 equivalents) dropwise to the stirred suspension over a period of 30 minutes.

    • Causality: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts. The use of a slight excess of base ensures the complete double elimination.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for 4-6 hours.

    • Observation: A thick, white precipitate of triethylamine hydrochloride (TEA·HCl) will form as the reaction proceeds.

  • Work-up and Isolation:

    • Cool the reaction mixture again in an ice bath.

    • Slowly add 50 mL of cold water to quench the reaction and dissolve the TEA·HCl salt.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic (ether) layer.

    • Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

    • Combine all organic layers.

  • Purification:

    • Wash the combined organic layers with 50 mL of brine (saturated NaCl solution).

    • Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the solution through a pad of Celite® to remove the drying agent and any fine particulates.

    • Concentrate the filtrate using a rotary evaporator to yield a solid crude product.

  • Recrystallization (Final Purification):

    • Recrystallize the crude solid from a minimal amount of hot ethanol or an ethanol/water mixture.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • The expected product, 3,4-dichlorothiophene 1,1-dioxide, is a crystalline solid.

Workflow Diagram

The following diagram illustrates the key steps of the experimental workflow.

Dehydrohalogenation_Workflow A 1. Setup - Add Tetrachlorosulfolane & Anhydrous Ether to Flask - Inert N₂ Atmosphere B 2. Cooling - Cool Suspension to 0 °C (Ice Bath) A->B Prepare for Reaction C 3. Base Addition - Add Triethylamine (TEA) Dropwise over 30 min B->C Control Exotherm D 4. Reaction - Warm to Room Temp - Stir for 4-6 hours C->D Initiate Elimination E 5. Quench & Extract - Add Cold Water - Separate Organic Layer - Extract Aqueous with DCM D->E Work-up F 6. Wash & Dry - Wash with Brine - Dry over Na₂SO₄ E->F Remove Impurities G 7. Isolate Crude - Filter Solution - Concentrate via Rotovap F->G Isolate Product H 8. Purify - Recrystallize from Ethanol - Filter & Dry Crystals G->H Final Purification I Final Product 3,4-Dichlorothiophene 1,1-Dioxide H->I Characterize

Caption: Experimental workflow for the synthesis of 3,4-Dichlorothiophene 1,1-Dioxide.

Characterization and Expected Results

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Parameter Expected Value / Observation
Appearance White to off-white crystalline solid
Expected Yield 75-85%
Melting Point Approx. 108 °C (with decomposition)[1]
¹H NMR (CDCl₃) δ ~7.0-7.2 ppm (singlet, 2H)
¹³C NMR (CDCl₃) δ ~125-130 ppm (olefinic carbons), ~130-135 ppm (C-Cl carbons)
IR (KBr, cm⁻¹) ~1320 & ~1140 (asymmetric and symmetric SO₂ stretch)

Safety and Handling

  • 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide: Toxic if swallowed and causes skin irritation.[2] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Triethylamine: Flammable and corrosive. Has a strong, unpleasant odor.

  • Dichloromethane: A suspected carcinogen.

  • General Precautions: All operations should be performed within a certified chemical fume hood. Ensure proper waste disposal procedures are followed for halogenated organic compounds.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Ensure 2.5 equivalents of base are used. Extend reaction time to 8 hours. Ensure reagents are anhydrous.
Loss during work-up.Ensure pH of the aqueous layer is basic before extraction to prevent loss of product. Be careful during transfers.
Impure Product Incomplete elimination.Ensure slow and controlled addition of base at 0 °C.
Contamination with TEA·HCl salt.Ensure thorough washing with water during the work-up phase.
Reaction Stalls Inactive base.Use a freshly opened bottle of triethylamine or distill from a suitable drying agent.

References

  • PubChem. 3,4-dichlorothiophene 1,1-dioxide. [Link]

  • PubChem. 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide. [Link]

  • Lirias. Catalytic tandem dehydrochlorination–hydrogenation of PVC towards valorisation of chlorinated plastic waste. [Link]

  • NSF PAR. Degradation of Polyvinyl Chloride by Sequential Dehydrochlorination and Olefin Metathesis. [Link]

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Application

The Versatile Synthon: A Guide to the Applications of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic utility of 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide. This seemingly s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide. This seemingly simple heterocyclic compound serves as a valuable and versatile starting material for the synthesis of a variety of more complex molecular architectures, particularly unsaturated thiophene 1,1-dioxides which are potent precursors in cycloaddition reactions. This document will delve into the core reactivity of this chlorinated sulfone, providing detailed application notes and step-by-step protocols for its primary transformations. The causality behind experimental choices will be explained, ensuring that the described protocols are not just a series of steps, but a self-validating system for achieving desired synthetic outcomes.

Introduction: Unveiling the Potential of a Polychlorinated Sulfone

3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide, a saturated five-membered heterocyclic sulfone, might appear at first glance to be a molecule of limited utility. However, its strategic placement of chlorine atoms alpha and beta to the sulfone group unlocks a rich and versatile chemistry. The electron-withdrawing nature of the sulfone moiety significantly influences the reactivity of the adjacent C-H and C-Cl bonds, making this compound an excellent precursor for controlled elimination reactions.

The primary application of 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide lies in its role as a stable, storable precursor to highly reactive dienes, specifically chlorinated thiophene 1,1-dioxides. These in situ generated dienes are valuable partners in [4+2] cycloaddition reactions (Diels-Alder reactions), providing a powerful tool for the construction of complex polycyclic and heterocyclic frameworks that are of significant interest in medicinal chemistry and materials science.[1]

This guide will focus on the key transformations of 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide, providing both the "how" and the "why" for each protocol.

Core Application: A Gateway to Dienes for Cycloaddition Reactions

The most prominent application of 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide is its sequential dehydrochlorination to generate unsaturated thiophene 1,1-dioxides. This process transforms a stable, saturated ring into a highly reactive diene system, primed for cycloaddition reactions.

The Underlying Principle: Base-Mediated Elimination Reactions

The conversion of 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide to its unsaturated counterparts is achieved through base-mediated elimination of hydrogen chloride (HCl). The mechanism of this reaction can be understood through the principles of E1 and E2 elimination pathways.[2][3] The sulfone group, being strongly electron-withdrawing, increases the acidity of the protons on the adjacent carbons, facilitating their abstraction by a base.

The initial dehydrochlorination typically occurs to yield 3,4-dichloro-2,3-dihydrothiophene 1,1-dioxide. A second elimination then leads to the formation of the fully aromatic 3,4-dichlorothiophene 1,1-dioxide. The choice of base and reaction conditions can be tuned to favor the formation of either the dihydro or the fully aromatic species.[4][5]

Diagram: Dehydrochlorination Pathway

G A 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide B 3,4-Dichloro-2,3-dihydrothiophene 1,1-dioxide A->B - HCl (Base) C 3,4-Dichlorothiophene 1,1-dioxide B->C - HCl (Base, Heat)

Caption: Stepwise dehydrochlorination of the title compound.

Protocol: Synthesis of 3,4-Dichlorothiophene 1,1-dioxide

This protocol details the two-step dehydrochlorination of 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide to furnish 3,4-dichlorothiophene 1,1-dioxide, a valuable diene for subsequent cycloaddition reactions.

Materials:

  • 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide

  • Triethylamine (Et₃N)

  • Toluene

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl, for workup)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Synthesis of 3,4-Dichloro-2,3-dihydrothiophene 1,1-dioxide

  • To a solution of 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide (1.0 eq) in toluene, add triethylamine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude 3,4-dichloro-2,3-dihydrothiophene 1,1-dioxide, which can be used in the next step without further purification.

Step 2: Synthesis of 3,4-Dichlorothiophene 1,1-dioxide

  • Dissolve the crude 3,4-dichloro-2,3-dihydrothiophene 1,1-dioxide from the previous step in ethanol.

  • Add a solution of sodium hydroxide (1.2 eq) in water to the ethanolic solution.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain crude 3,4-dichlorothiophene 1,1-dioxide.

  • The crude product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Base Selection: Triethylamine is a moderately strong, non-nucleophilic base suitable for the first dehydrochlorination, minimizing side reactions. Sodium hydroxide, a stronger base, is used in the second step to facilitate the elimination to the more stable aromatic system, often requiring heat.

  • Solvent Choice: Toluene is a non-polar solvent suitable for the first step. Ethanol is a polar protic solvent that can solvate the hydroxide ions in the second step, enhancing their basicity.

  • Reaction Temperature: The first elimination can often be achieved at room temperature, while the second elimination to form the aromatic ring is typically more sluggish and requires heating to overcome the higher activation energy.

Product Typical Yield Key Characterization Data (¹H NMR)
3,4-Dichloro-2,3-dihydrothiophene 1,1-dioxide85-95%δ (CDCl₃): 4.1-4.3 (m, 2H), 6.5-6.7 (m, 1H)
3,4-Dichlorothiophene 1,1-dioxide70-85% (from dihydro)δ (CDCl₃): 7.0-7.2 (s, 2H)

Note: NMR shifts are approximate and may vary depending on the solvent and instrument.

Application in Diels-Alder Reactions

The in situ or isolated 3,4-dichlorothiophene 1,1-dioxide is a potent diene in [4+2] cycloaddition reactions.[6] The electron-withdrawing sulfone group activates the diene system, making it reactive towards a variety of dienophiles. The subsequent extrusion of sulfur dioxide from the cycloadduct is a common and synthetically useful feature of these reactions, leading to the formation of aromatic or partially saturated six-membered rings.[7]

Diagram: Diels-Alder Reaction and SO₂ Extrusion

G cluster_0 Diels-Alder Reaction A 3,4-Dichlorothiophene 1,1-dioxide (Diene) C [4+2] Cycloadduct A->C B Dienophile B->C D Final Aromatic Product C->D Heat (-SO₂) E SO₂ C->E

Caption: General scheme for the Diels-Alder reaction.

Protocol: [4+2] Cycloaddition with N-Phenylmaleimide

This protocol exemplifies the use of 3,4-dichlorothiophene 1,1-dioxide in a Diels-Alder reaction with a common dienophile.

Materials:

  • 3,4-Dichlorothiophene 1,1-dioxide

  • N-Phenylmaleimide

  • Toluene or xylene

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle with a temperature controller

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3,4-dichlorothiophene 1,1-dioxide (1.0 eq) and N-phenylmaleimide (1.1 eq) in toluene.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality of Experimental Choices:

  • Dienophile: N-Phenylmaleimide is an electron-deficient alkene, making it a good dienophile for reaction with the electron-rich diene.

  • Solvent: High-boiling aromatic solvents like toluene or xylene are used to provide the necessary thermal energy for both the cycloaddition and the subsequent extrusion of sulfur dioxide.

  • Temperature: The reaction requires elevated temperatures to proceed at a reasonable rate and to facilitate the cheletropic extrusion of SO₂ from the initial cycloadduct.

Potential for Further Transformations

While the primary utility of 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide lies in its conversion to dienes, its structure suggests potential for other transformations, although less commonly reported.

  • Ramberg-Bäcklund Reaction: As an α-halo sulfone, it could potentially undergo a Ramberg-Bäcklund-type reaction under strongly basic conditions to form a cyclopropene derivative, though this would be a highly strained system.[8][9]

  • Nucleophilic Substitution: The chlorine atoms may be susceptible to nucleophilic substitution, although the electron-withdrawing sulfone group can deactivate the adjacent carbons towards SN2 reactions.

Safety and Handling

3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Chlorinated organic compounds and sulfones can be irritants and may have other unknown toxicological properties.

Conclusion

3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide is a valuable synthetic intermediate, primarily serving as a stable precursor to reactive chlorinated thiophene 1,1-dioxide dienes. Through controlled, base-mediated elimination reactions, this compound provides access to versatile building blocks for the construction of complex cyclic and polycyclic molecules via Diels-Alder reactions. The protocols and explanations provided in this guide are intended to empower researchers to effectively utilize this synthon in their synthetic endeavors, with a clear understanding of the principles governing its reactivity.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
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  • Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • NIST Chemistry WebBook. (n.d.). Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide. Retrieved from [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Organic Chemistry Portal. (n.d.). Ramberg-Bäcklund Reaction. Retrieved from [Link]

  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Angewandte Chemie International Edition. (2025). [Link]

  • Dalal Institute. (n.d.). Elimination Reactions.
  • MG Science Institute. (n.d.). Elimination Reactions.
  • Lumen Learning. (n.d.). Organic Chemistry 1: An open textbook - 8.5. Elimination reactions. Retrieved from [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). 3,4-Dichlorothiophene 1,1-dioxide. Retrieved from a relevant chemical supplier website.
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  • Google Patents. (1949). Process for making 2,5-dichlorothiophene.
  • Chemistry LibreTexts. (2024). 29.5: Cycloaddition Reactions. Retrieved from [Link]

  • Kyushu University Library Collections. (n.d.). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes.
  • Taylor & Francis. (n.d.). Cycloaddition – Knowledge and References. Retrieved from [Link]

  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. PMC. (2025). [Link]

  • ChemRxiv. (n.d.). Selective Cycloaddition Reactions of Sulfo-Biginelli Derived 1,2,6-Thiadiazines.
  • ResearchGate. (n.d.). Base‐Promoted Three‐Component Cyclization and Coupling Strategy for the Synthesis of Substituted 3‐Aryl‐5‐thio‐1,3,4‐thiadiazole‐2‐thiones.
  • PubMed. (2008). Base-mediated reaction of hydrazones and nitroolefins with a reversed regioselectivity: a novel synthesis of 1,3,4-trisubstituted pyrazoles. Retrieved from [Link]

  • ResearchGate. (2025). 3-Functional substituted 4-trifluoromethyl tetrahydrothiophenes via [3 + 2]-cycloaddition reactions.
  • PMC. (2021). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. Retrieved from [Link]

  • Beilstein Journals. (2025). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate.
  • Beilstein Journals. (2024). Base-promoted cascade recyclization of allomaltol derivatives containing an amide fragment into substituted 3-(1-hydroxyethylidene)tetronic acids.
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Method

Application Notes and Protocols: Nucleophilic Substitution Strategies for 3,3,4-Trichlorotetrahydrothiophene 1,1-Dioxide

Introduction The tetrahydrothiophene 1,1-dioxide (sulfolane) scaffold is a privileged structural motif in medicinal chemistry and materials science. Its inherent stability, polarity, and ability to engage in hydrogen bon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The tetrahydrothiophene 1,1-dioxide (sulfolane) scaffold is a privileged structural motif in medicinal chemistry and materials science. Its inherent stability, polarity, and ability to engage in hydrogen bonding have cemented its role as a key building block in a variety of biologically active agents.[1][2] Sulfone and sulfonamide functional groups are prevalent in a wide array of therapeutics, including antibiotics, cancer therapies, and anti-inflammatory drugs.[3]

This document provides a detailed technical guide on the reactivity of a highly functionalized and synthetically versatile derivative: 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide . This substrate, featuring multiple reactive sites, offers a unique platform for generating diverse molecular architectures. We will explore the mechanistic principles governing its reactions, provide field-proven protocols for its derivatization, and discuss the potential applications of the resulting products in drug discovery programs.

Section 1: Mechanistic Considerations & Substrate Reactivity

The synthetic utility of 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide is dictated by the powerful electronic influence of the sulfone group and the presence of multiple chlorine leaving groups.

The Dominant Influence of the Sulfone Group

The sulfone (SO₂) moiety is a potent electron-withdrawing group, which fundamentally governs the molecule's reactivity in two primary ways:

  • Activation of C-Cl Bonds: The sulfone group inductively withdraws electron density from the carbon backbone. This effect polarizes the C-Cl bonds, rendering the carbon atoms at the C3 and C4 positions highly electrophilic and thus susceptible to attack by nucleophiles.

  • Acidification of α-Protons: The protons on the carbon atoms adjacent to the sulfone group (at the C2 and C5 positions) are significantly acidified.[1] This increased acidity makes them susceptible to deprotonation by basic reagents, opening up pathways for competing elimination reactions.

Leaving Group Potential and Reaction Pathways

Chloride is a relatively stable anion and thus a good leaving group, facilitating nucleophilic substitution reactions.[4][5] The primary reaction pathways for this substrate are nucleophilic substitution (typically Sₙ2) and base-induced elimination (E2). The choice between these pathways is a critical experimental consideration.

  • Sₙ2 Pathway: This bimolecular, concerted mechanism involves a backside attack by the nucleophile on the electrophilic carbon, displacing the chloride ion and leading to an inversion of stereochemistry if the carbon is chiral.[6] This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents.

  • E2 Pathway: This pathway involves the abstraction of an acidic proton (likely at C2 or C5) by a base, followed by the concomitant elimination of a chloride ion from the adjacent carbon (C3) to form a double bond. This route is favored by strong, sterically hindered bases and higher temperatures.

The interplay between these two competing mechanisms is a central theme in the chemistry of this substrate.

SN2_vs_E2 sub Substrate (3,3,4-Trichlorosulfolane) sn2_prod Substitution Product (Sₙ2) sub->sn2_prod  Strong Nucleophile  Low Basicity e2_prod Elimination Product (E2) sub->e2_prod  Strong, Bulky Base  High Temperature nu_base Nucleophile / Base nu_base->sub

Caption: Competing Sₙ2 and E2 pathways for 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide.

Section 2: Protocols for Nucleophilic Substitution

The following protocols are designed as robust starting points for the derivatization of 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide. All reactions must be conducted in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and reagents are recommended to prevent side reactions.

Protocol 1: Synthesis of an N-Substituted Derivative via Amination

This protocol details the substitution of a chlorine atom with a primary amine, a common transformation for building libraries of drug-like molecules.

Principle: A primary amine acts as the nucleophile, displacing one of the chlorine atoms. A non-nucleophilic base is used to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Materials & Reagents:

  • 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide (1.0 eq)

  • Benzylamine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide (e.g., 1.0 g).

  • Dissolve the substrate in anhydrous acetonitrile (10 mL/g of substrate).

  • Add DIPEA (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add benzylamine (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL), followed by brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired amino-substituted product.

Protocol 2: Synthesis of an O-Substituted Derivative via Alkoxidation

This protocol describes the substitution with an alkoxide, forming an ether linkage.

Principle: A strong base is used to deprotonate an alcohol, generating a potent alkoxide nucleophile in situ. This nucleophile then displaces a chloride from the sulfolane ring.

Materials & Reagents:

  • 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide (1.0 eq)

  • Propan-2-ol (isopropanol) (as solvent and reagent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • To a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (1.2 eq) carefully.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and resuspend the NaH in anhydrous THF (5 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of propan-2-ol (1.2 eq) in anhydrous THF (5 mL) to the NaH suspension. Stir until hydrogen evolution ceases (approx. 30 minutes), indicating the formation of sodium isopropoxide.

  • In a separate flask, dissolve 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide (1.0 eq) in anhydrous THF (10 mL).

  • Slowly add the substrate solution to the cold sodium isopropoxide suspension via a cannula.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous ammonium chloride solution until no further gas evolves.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental_Workflow prep 1. Reagent Preparation (Anhydrous Solvents, Weighing) setup 2. Reaction Setup (Inert Atmosphere, 0 °C or RT) prep->setup addition 3. Reagent Addition (Dropwise, Cannula) setup->addition reaction 4. Reaction Monitoring (TLC / LC-MS, Heat if needed) addition->reaction quench 5. Work-up: Quenching (e.g., H₂O, aq. NH₄Cl) reaction->quench extract 6. Work-up: Extraction (Organic Solvent) quench->extract dry 7. Drying & Concentration (MgSO₄ / Na₂SO₄, Rotovap) extract->dry purify 8. Purification (Column Chromatography) dry->purify analyze 9. Analysis (NMR, MS) purify->analyze

Caption: A generalized workflow for nucleophilic substitution reactions.

Section 3: Data Summary & Reaction Scope

The choice of nucleophile is critical for achieving the desired substitution product while minimizing elimination. The following table summarizes key considerations for different classes of nucleophiles.

Nucleophile ClassExample(s)Relative NucleophilicityRelative BasicityKey Considerations & Expected Outcome
S-Nucleophiles Thiolates (RS⁻)Very HighModerateExcellent nucleophiles; substitution is highly favored.[7] Reaction is typically fast and high-yielding.
N-Nucleophiles Amines (RNH₂)HighModerateGood for Sₙ2. Requires a scavenger base (e.g., DIPEA, Et₃N) to neutralize HCl.
O-Nucleophiles Alkoxides (RO⁻)ModerateHighStrong bases; risk of competing E2 elimination is significant. Use of less-hindered alkoxides and lower temperatures is recommended.
C-Nucleophiles Cyanide (CN⁻)HighModerateGood for Sₙ2 to form nitriles, which are versatile synthetic handles.
Halides Iodide (I⁻)HighLowCan be used for Finkelstein-type reactions to replace chloride with a more reactive iodide leaving group.

Section 4: Applications in Drug Discovery

The derivatized sulfolane products obtained through these protocols are valuable scaffolds for drug development.

  • Scaffold Decoration: The substituted products serve as advanced intermediates. The remaining chlorine atoms can be further displaced, and the newly introduced functional group (amine, ether, etc.) can be modified, allowing for the rapid generation of a chemical library for high-throughput screening.

  • Bioisosteric Replacement: The sulfolane core is often used as a bioisostere for other cyclic systems, offering improved pharmacokinetic properties such as solubility and metabolic stability.

  • Target-Specific Moieties: Thiophene and sulfone-containing molecules have shown activity against a range of biological targets. For instance, benzo[b]thiophene 1,1-dioxide derivatives have been investigated as potent inhibitors of STAT3, a key protein in cancer signaling pathways.[8] The compounds synthesized from 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide could be explored for similar activities. The incorporation of trifluoromethyl groups, a common strategy in modern drug design, could also be explored to modulate the electronic and pharmacokinetic properties of these scaffolds.[9]

Conclusion

3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide is a highly activated and versatile substrate for nucleophilic substitution reactions. A thorough understanding of the electronic effects of the sulfone group and the careful selection of nucleophiles and reaction conditions are paramount to controlling the reaction outcome, favoring substitution over elimination. The protocols and guidelines presented here provide a solid foundation for researchers to exploit this building block in the synthesis of novel compounds for drug discovery and other advanced applications.

References

  • Carey, F. A., & Sundberg, R. J. (n.d.). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Chapter: Nucleophilic Substitution and Elimination Reaction. [Link]

  • Brant, M. G., & Wulff, J. E. (2012). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. ResearchGate. [Link]

  • Harman Research Group. (n.d.). Sulfone. University of Virginia. [Link]

  • Reusch, W. (n.d.). Nucleophilicity of Sulfur Compounds. Michigan State University Department of Chemistry. [Link]

  • University of Illinois Chicago. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • Khan Academy. (n.d.). Nucleophilic substitution reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

  • Li, W. Z., Ma, H. B., Cheng, Z. Q., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design, 98(5), 835-849. [Link]

  • Ferreira, B., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 249. [Link]

Sources

Application

The Versatile Synthon: Application Notes for 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide in Novel Heterocycle Synthesis

Introduction: Unveiling the Potential of a Polychlorinated Building Block In the landscape of modern synthetic chemistry, the quest for novel heterocyclic scaffolds remains a cornerstone of drug discovery and materials s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Polychlorinated Building Block

In the landscape of modern synthetic chemistry, the quest for novel heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Heterocyclic compounds are integral to a vast array of biologically active molecules and functional materials.[1] The strategic incorporation of heteroatoms and diverse substitution patterns allows for the fine-tuning of physicochemical and biological properties. Within this context, highly functionalized building blocks serve as powerful tools for the efficient construction of molecular complexity.

This document provides a comprehensive guide to the synthetic utility of 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide, a promising yet under-explored building block. The presence of multiple chlorine atoms, activated by the strongly electron-withdrawing sulfone group, imparts unique reactivity to this molecule, opening avenues for the synthesis of a variety of novel heterocyclic systems. While direct literature on this specific compound is sparse, its reactivity can be reliably predicted based on the well-established chemistry of related α-halosulfones and polychlorinated alkanes. This guide will detail proposed synthetic strategies, complete with step-by-step protocols and mechanistic insights, to empower researchers to harness the full potential of this versatile synthon.

Core Reactivity Principles: Dehydrochlorination and Nucleophilic Substitution

The synthetic utility of 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide is predicated on two primary modes of reactivity: dehydrochlorination to form highly reactive unsaturated intermediates, and nucleophilic substitution of its activated chlorine atoms. The sulfone group plays a critical role in activating the adjacent C-H and C-Cl bonds, facilitating these transformations under relatively mild conditions.

Dehydrochlorination to Dichlorosulfolene Intermediates

The presence of a hydrogen atom at the C-4 position, alpha to the sulfone group, makes it acidic and susceptible to abstraction by a base. Subsequent elimination of a chloride ion from the C-3 position is expected to be a facile process, leading to the formation of 3,4-dichloro-2,3-dihydrothiophene 1,1-dioxide. A second dehydrochlorination, involving the remaining hydrogen at C-2, could potentially yield 3,4-dichlorothiophene 1,1-dioxide, a highly reactive diene for cycloaddition reactions.[2]

dot graph TD { A[3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide] -->|Base (-HCl)| B(3,4-Dichloro-2,3-dihydrothiophene 1,1-dioxide); B -->|Base (-HCl)| C(3,4-Dichlorothiophene 1,1-dioxide);

}

Caption: Proposed dehydrochlorination pathway.

Application Protocol 1: In Situ Generation of 3,4-Dichlorothiophene 1,1-dioxide and its [4+2] Cycloaddition

This protocol describes the in situ generation of 3,4-dichlorothiophene 1,1-dioxide from 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide and its subsequent trapping with a dienophile in a Diels-Alder reaction. Thiophene 1,1-dioxides are potent dienes in [4+2] cycloaddition reactions, often reacting with a wide range of dienophiles.[3][4] The resulting cycloadducts can undergo spontaneous extrusion of sulfur dioxide to yield highly substituted aromatic or hydroaromatic systems.

Reaction Scheme:

dot graph TD { A["3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide"] -->|2 eq. Base| B["3,4-Dichlorothiophene 1,1-dioxide (in situ)"]; B -->|Dienophile, Heat| C["[4+2] Cycloadduct"]; C -->|-SO2| D["Substituted Dichlorocyclohexadiene"]; }

Caption: Diels-Alder reaction workflow.

Experimental Protocol:

Materials:

  • 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide

  • Triethylamine (or DBU)

  • N-Phenylmaleimide (or other suitable dienophile)

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide (1.0 eq).

  • Dissolve the starting material in anhydrous toluene.

  • Add the chosen dienophile (e.g., N-phenylmaleimide, 1.1 eq) to the solution.

  • Slowly add triethylamine (2.2 eq) to the stirred solution at room temperature. The choice of a non-nucleophilic base is crucial to favor elimination over substitution.

  • After the addition of the base, heat the reaction mixture to reflux (approx. 110 °C for toluene).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dichlorocyclohexadiene derivative.

Expert Insights:

  • The in situ generation of the diene is advantageous as dichlorothiophene 1,1-dioxides can be unstable and prone to dimerization.[4]

  • The choice of dienophile can be broad, including electron-deficient alkenes and alkynes.

  • The extrusion of sulfur dioxide is often facile at elevated temperatures and can occur spontaneously during the reaction.

Application Protocol 2: Synthesis of Fused Pyridazines via Reaction with Hydrazine Derivatives

This protocol outlines a proposed synthesis of fused pyridazine derivatives. This transformation likely proceeds through an initial nucleophilic substitution of the chlorine atoms by the hydrazine, followed by cyclization and aromatization.

Experimental Protocol:

Materials:

  • 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide

  • Hydrazine hydrate (or substituted hydrazines)

  • Ethanol

  • Sodium acetate (or other mild base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide (1.0 eq) in ethanol.

  • Add sodium acetate (3.0 eq) to the solution.

  • Add hydrazine hydrate (2.2 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo and purify the crude product by chromatography or recrystallization.

Mechanistic Rationale:

The reaction is expected to proceed via a sequence of nucleophilic substitutions and eliminations, ultimately leading to the formation of a stable aromatic pyridazine ring fused to the sulfur-containing ring, which may undergo further transformations.

Data Summary Table

ProtocolReaction TypeKey ReagentsProposed Product Class
1Dehydrochlorination/[4+2] CycloadditionTriethylamine, N-PhenylmaleimideDichlorinated Cyclohexadiene Derivatives
2Nucleophilic Substitution/CyclizationHydrazine Hydrate, Sodium AcetateFused Pyridazine Heterocycles

Conclusion and Future Outlook

3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide represents a building block with significant untapped potential for the synthesis of novel and complex heterocyclic structures. The protocols and insights provided in this application note, though based on established chemical principles rather than direct literature precedents for this specific molecule, offer a solid foundation for its exploration. The combination of dehydrochlorination and nucleophilic substitution pathways allows for a diverse range of transformations, leading to valuable intermediates and final products for applications in medicinal chemistry and materials science. Further research into the reactivity of this compound is warranted and is expected to unveil even more exciting synthetic possibilities.

References

  • RSC Publishing. Dual function of carbon tetrachloride: synthesis of chlorinated heterocycles. [Link]

  • Organic Chemistry Portal. Synthesis of S-Heterocycles. [Link]

  • MDPI. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. [Link]

  • ResearchGate. CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. [Link]

  • ResearchGate. Synthesis of Benzo-Fused Sulfonimidate Heterocycles. [Link]

  • University of New Hampshire Scholars' Repository. 2,5-Dichlorothiophene 1,1-dioxide. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. 3-Heteraglutaraldehydes. Part II. Tetrahydrothiophen-3,4-diol 1,1-dioxides and the chemistry of their oxidation product, 3-thiaglutaraldehyde 3,3-dioxide, and its derivatives. [Link]

  • US EPA. Catalytic Dehydrohalogenation: A Chemical Destruction Method for Halogenated Organics. [Link]

  • The Dong Group. Chemistry of Thiophene 1,1-Dioxides. [Link]

  • PubMed. Reductive dehalogenation of gas-phase chlorinated solvents using a modified fuel cell. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

Sources

Method

Application Notes and Protocols for the Evaluation of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide as a Potential Gastropodicide

Disclaimer: The compound 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide as specified in the query is not readily found in scientific literature. This document will focus on the closely related and documented compound, 3,...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide as specified in the query is not readily found in scientific literature. This document will focus on the closely related and documented compound, 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide . All subsequent information pertains to this tetrachlorinated analog. The gastropodicidal properties of this specific compound are not established; therefore, these notes provide a framework for its evaluation as a potential gastropodicide based on its chemical class and general toxicological screening principles.

Introduction and Rationale

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide is a chlorinated heterocyclic sulfone. Its structure, combining an organochlorine framework with a sulfone group, suggests potential biocidal activity. Organochlorine compounds have a history of use as pesticides, primarily as neurotoxins that affect the central nervous system of invertebrates.[1] While many organochlorines have been phased out due to environmental persistence and non-target toxicity, the exploration of novel structures for specific applications continues.[2][3]

The rationale for investigating this compound as a gastropodicide stems from the known, albeit sometimes limited, molluscicidal activity of some organochlorine pesticides.[4] Terrestrial gastropods, such as snails and slugs, are significant agricultural and horticultural pests, causing substantial economic damage. Current control methods often rely on metaldehyde and iron phosphate baits, and the development of alternative active ingredients is of interest.

These application notes are designed for researchers in agrochemical development and toxicology. They provide a structured approach to the preliminary evaluation of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide, from initial laboratory bioassays to considerations for bait formulation and environmental safety.

Compound Profile: 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide

PropertyValueSource
IUPAC Name 3,3,4,4-tetrachlorothiolane 1,1-dioxide[5]
Molecular Formula C4H4Cl4O2S[5][6]
Molecular Weight 257.95 g/mol [6]
CAS Number 3737-41-5[6]
Appearance Solid (at room temperature)[1]
Solubility Low aqueous solubility, high lipid solubility[1]

Postulated Mechanism of Action

As an organochlorine, 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide is hypothesized to act as a neurotoxin. The primary mode of action for many organochlorine insecticides is the disruption of ion flux across nerve cell membranes, typically by interfering with GABA-gated chloride channels or sodium channels. This leads to hyperexcitability of the nervous system, tremors, convulsions, and ultimately, death.[1] In gastropods, this would likely manifest as excessive mucus production, muscular spasms, and paralysis.

Experimental Protocols for Efficacy Evaluation

Laboratory Bioassay for Acute Contact Toxicity

This protocol aims to determine the median lethal concentration (LC50) and the concentration required to kill 90% of the test population (LC90) through contact exposure.

Materials:

  • 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide

  • Acetone or another suitable solvent

  • Petri dishes (90 mm diameter) with filter paper

  • Test gastropods (e.g., Cornu aspersum, Deroceras reticulatum) of uniform size and age

  • Micropipettes

  • Ventilated incubation chamber (20-22°C, >80% relative humidity)

Procedure:

  • Stock Solution Preparation: Prepare a 1% (w/v) stock solution of the test compound in acetone.

  • Serial Dilutions: Create a series of dilutions from the stock solution to achieve a range of test concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/cm²).

  • Treatment of Petri Dishes: Apply 1 mL of each dilution evenly to the filter paper in a Petri dish. Allow the solvent to evaporate completely in a fume hood. Prepare a control group with solvent only.

  • Gastropod Introduction: Place 10 gastropods in each treated and control dish.

  • Incubation: Keep the dishes in a ventilated incubation chamber.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours. Gastropods are considered dead if they do not respond to gentle prodding.

  • Data Analysis: Use probit analysis to calculate LC50 and LC90 values.

Workflow for Contact Toxicity Bioassay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solution (1% w/v in Acetone) B Perform Serial Dilutions A->B C Treat Petri Dishes (Apply solution to filter paper) B->C D Evaporate Solvent C->D E Introduce Gastropods (n=10 per dish) D->E F Incubate (20-22°C, >80% RH) E->F G Assess Mortality (24, 48, 72 hours) F->G H Calculate LC50 & LC90 (Probit Analysis) G->H

Caption: Workflow for determining contact toxicity of the test compound.

Bait Ingestion Bioassay

This protocol evaluates the efficacy of the compound when ingested as part of a bait formulation.

Materials:

  • Test compound

  • Bait matrix (e.g., wheat bran, cornmeal)

  • Phagostimulant (e.g., sucrose)

  • Binder (e.g., gum arabic)

  • Containers with a moist substrate (e.g., soil)

  • Lettuce leaves or other suitable food source

  • Test gastropods

Procedure:

  • Bait Preparation:

    • Dry mix the bait matrix and phagostimulant.

    • Dissolve the test compound in a minimal amount of solvent and mix thoroughly with the dry ingredients to achieve desired concentrations (e.g., 0.1%, 0.5%, 1%, 2% w/w).

    • Prepare a control bait without the test compound.

    • Add the binder and a small amount of water to form a palatable dough.

    • Form the dough into pellets and air dry.

  • Experimental Setup: Place one gastropod in each container with a pre-weighed amount of bait (e.g., 200 mg) and a fresh lettuce leaf.

  • Exposure: Allow the gastropods to feed for 48 hours.

  • Post-Exposure: Remove the bait and provide only lettuce.

  • Mortality Assessment: Record mortality daily for 7 days.

  • Data Analysis: Calculate mortality rates for each concentration. Measure bait consumption to assess palatability.

Workflow for Bait Ingestion Bioassay

G cluster_bait Bait Formulation cluster_test Testing Protocol prep1 Dry Mix Matrix & Phagostimulant prep2 Incorporate Test Compound (Varying concentrations) prep1->prep2 prep3 Add Binder & Water prep2->prep3 prep4 Form & Dry Pellets prep3->prep4 test2 Exposure Phase (48h) (Bait + Lettuce) prep4->test2 test1 Acclimatize Gastropods test1->test2 test3 Post-Exposure Phase (Lettuce only) test2->test3 test4 Record Mortality (7 days) test3->test4

Caption: Workflow for evaluating the efficacy of a bait formulation.

Environmental and Non-Target Safety Considerations

Given its classification as an organochlorine, 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide requires rigorous evaluation of its environmental fate and non-target toxicity.

Key Concerns:

  • Persistence: Organochlorine pesticides are known to be persistent in soil and water, breaking down very slowly.[2]

  • Bioaccumulation: Due to their high lipid solubility, these compounds can accumulate in the fatty tissues of organisms, leading to biomagnification up the food chain.[1][2]

  • Non-Target Toxicity: Potential toxicity to beneficial organisms such as earthworms, bees, and aquatic life must be assessed. The neurotoxic mode of action is often not specific to the target pest.[1]

Recommended Preliminary Studies:

  • Soil Persistence Study: Analyze the degradation rate of the compound in different soil types.

  • Earthworm Toxicity Test (OECD 207): Assess the acute toxicity to earthworms (Eisenia fetida).

  • Aquatic Toxicity Test (OECD 203): Evaluate the acute toxicity to fish (Danio rerio).

Conclusion and Future Directions

The evaluation of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide as a potential gastropodicide presents a dual challenge. While its chemical structure suggests possible neurotoxic activity against gastropods, its classification as an organochlorine raises significant environmental and safety concerns that must be addressed from the outset. The protocols outlined above provide a foundational framework for determining its basic efficacy. However, any promising results must be immediately followed by comprehensive environmental impact and non-target species assessments. The high bar for environmental safety for new pesticides, particularly those in a class known for persistence and bioaccumulation, means that the path to a viable product would be exceptionally challenging.

References

  • PubChem. (n.d.). 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide. National Center for Biotechnology Information.
  • Barker, G. M. (Ed.). (2002). Molluscs as Crop Pests. CABI Publishing.
  • Cheméo. (n.d.). Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide.
  • OECD. (1998). SIDS Initial Assessment Report for TETRAHYDROTHIOPHENE-1,1-DIOXIDE. UNEP Publications.
  • U.S. Environmental Protection Agency. (n.d.). Thiophene, 3,3,4,4-tetrachlorotetrahydro-, 1,1-dioxide. Substance Registry Services.
  • Massachusetts Division of Fisheries and Wildlife. (n.d.). Organochlorine (Pesticide Poisoning). Mass.gov.
  • NIST. (n.d.). Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Ghamry, E., et al. (2022). Potential molluscicidal activity of the aqueous extracts of some plants and their powders against terrestrial snail Monacha obstructa (L. Pfeiffer, 1842) under laboratory and field conditions. Journal of Plant Protection Research, 62(1), 105-113.
  • de Vasconcellos, M. C., et al. (2009). Molluscicidal activity of 2-hydroxy-[5][7] naphthoquinone and derivatives. Revista da Sociedade Brasileira de Medicina Tropical, 42(3), 330-332. Retrieved from a valid URL.

  • de Vasconcellos, M. C., et al. (2009). Molluscicidal activity of 2-hydroxy-[5][7]naphthoquinone and derivatives. SciELO. Retrieved from a valid URL.

  • Government of Western Australia Department of Health. (2022). Organochlorine pesticide residues in home garden soils. WA Health.
  • Alaska Community Action on Toxics. (n.d.). Organochlorine Pesticides.
  • Biomonitoring California. (2013). Organochlorine Pesticides. California Department of Public Health.
  • dos Santos, J. C. A., et al. (2021). Molluscicidal Activity of the Crude Extract and Fractions of Myrsine parvifolia. Molecules, 26(16), 4945.
  • Harmouzi, A., et al. (2023). Phytochemical Composition and Molluscicidal Properties of Polyphenols and Saponins Isolated from Various Organs of a Moroccan we. International Journal of Chemical and Biochemical Sciences, 24(5), 416-430.
  • Google Patents. (2017). Synthesis of thienothiophenes. US9701692B1.
  • Organic Chemistry Portal. (n.d.). Synthesis of thiophenes.
  • Taylor & Francis Online. (n.d.). Tetrahydrothiophene – Knowledge and References.
  • Encyclopedia.pub. (2022). Synthesis of Thienothiophenes.
  • Al-Marjani, M. F., et al. (2023). Biological activities of gastropods secretions: snail and slug slime. Journal of Applied Pharmaceutical Science, 13(10), 001-010.
  • Hwang, D. F., et al. (2007). The gastropods possessing TTX and/or PSP. Food Chemistry, 102(3), 817-824.
  • Zancolli, G., & Bogitsch, C. (2022). A histochemical and morphological study of the mucus producing pedal gland system in Latia neritoides (Mollusca). PHAIDRA - University of Veterinary Medicine Vienna.

Sources

Application

Advanced Analytical Characterization of Chlorinated Sulfones: A Comprehensive Guide

Introduction and Strategic Rationale Chlorinated sulfones are highly versatile structural motifs utilized across synthetic organic chemistry, agrochemicals, and advanced drug development. Recently, they have gained promi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Chlorinated sulfones are highly versatile structural motifs utilized across synthetic organic chemistry, agrochemicals, and advanced drug development. Recently, they have gained prominence in the design of sophisticated bio-imaging tools. For instance, in the development of carboVoltage-sensitive fluorophores (carboVF dyes), the strategic incorporation of a chlorinated sulfone moiety effectively lowers the molecule's pKa to approximately 5.2, preventing unwanted cyclization into a non-absorbing state and enabling robust hybrid chemical-genetic voltage imaging[1].

However, characterizing these molecules presents distinct analytical challenges. The profound electron-withdrawing nature of both the sulfonyl group (


) and the halogen atom(s) dramatically alters local electron density, which complicates nuclear magnetic resonance (NMR) interpretation[2]. Furthermore, the reactivity of the 

bond—such as its susceptibility to nucleophilic attack or concomitant carbanion formation[3]—requires gentle, non-destructive ionization techniques during mass spectrometry (MS) to prevent in-source fragmentation.

To address these challenges, this guide outlines a multi-modal, self-validating analytical triad: High-Resolution Mass Spectrometry (LC-HRMS) for isotopic profiling, Multinuclear NMR for regiochemical mapping, and HPLC-UV/Vis for purity and lipophilicity assessment.

Analytical Workflow Visualization

The following workflow illustrates the logical progression of characterizing a chlorinated sulfone, ensuring that data from one modality directly validates the findings of the next.

Workflow N1 Chlorinated Sulfone Sample (Crude Mixture) N2 HPLC-UV/Vis Chromatographic Resolution N1->N2 Injection N3 LC-HRMS (ESI+/-) Isotopic & Mass Profiling N2->N3 Peak Elution N4 Multinuclear NMR (1H, 13C) Regiochemical Elucidation N2->N4 Fraction Collection N5 Data Synthesis & Self-Validation Check N3->N5 Isotope Ratio Data N4->N5 Chemical Shift Data N6 Verified Chlorinated Sulfone N5->N6 Congruence Confirmed

Figure 1: Multi-modal analytical workflow for characterizing chlorinated sulfones.

Step-by-Step Methodologies and Protocols

Protocol A: LC-HRMS Isotopic Profiling

Causality & Principle: Chlorine naturally exists as two stable isotopes,


 and 

, in a roughly 3:1 ratio. High-Resolution Mass Spectrometry (HRMS) leverages this exact isotopic signature to determine the precise degree of chlorination without relying solely on the parent mass. Electrospray Ionization (ESI) is selected over Electron Impact (EI) because the

bond in

-chlorosulfones is highly labile; soft ionization prevents premature homolytic cleavage in the source.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the purified sulfone in LC-MS grade acetonitrile to a final concentration of

    
    .
    
  • Mobile Phase Selection: Use Water (A) and Acetonitrile (B). Crucial Choice: If the chlorinated sulfone contains acidic functional groups (e.g., phenolic OH in carboVF dyes[1]), use

    
     ammonium acetate buffer instead of formic acid to facilitate negative ion mode (ESI-) without suppressing the signal.
    
  • Chromatography: Inject

    
     onto a C18 column (
    
    
    
    ). Run a gradient from 5% B to 95% B over 5 minutes.
  • MS Acquisition: Scan from

    
     100 to 1000. Ensure the resolution is set to at least 70,000 (at 
    
    
    
    200) to resolve the isotopic fine structure.
  • Self-Validation Checkpoint: Extract the mass spectrum of the target peak. The ratio of the

    
     to 
    
    
    
    peaks must mathematically align with the theoretical distribution for the proposed number of chlorine atoms (see Table 1). If the
    
    
    peak is missing, in-source dehalogenation has occurred, and the capillary voltage must be lowered.
Protocol B: Multinuclear NMR ( , ) Structural Elucidation

Causality & Principle: The regiochemistry of chlorination dictates the molecule's reactivity. Because both the


 group and the 

atom are strongly electron-withdrawing, protons attached to the

-carbon experience severe deshielding. Furthermore, the quadrupolar nature of the chlorine nucleus (Spin 3/2) can cause slight scalar relaxation line broadening in the

spectrum for the directly attached carbon.

Step-by-Step Procedure:

  • Solvent Selection: Dissolve

    
     of the compound in 
    
    
    
    of
    
    
    . For highly polar sulfonated dyes, substitute with
    
    
    to prevent aggregation.
  • 
     NMR Acquisition:  Acquire 16-32 scans at 400 MHz or higher. Set the relaxation delay (
    
    
    
    ) to 2 seconds.
  • 
     NMR Acquisition:  Acquire a minimum of 512 scans. The 
    
    
    
    -carbon signal may be weak due to the lack of NOE enhancement (if fully substituted) and quadrupolar broadening; increase the
    
    
    delay to 3-5 seconds if necessary.
  • Self-Validation Checkpoint: The integration of the

    
    -proton signal must inversely correlate with the MS data. For example, if the starting material was an ethyl p-tolyl sulfone (
    
    
    
    ) and MS indicates a di-chlorinated product, the
    
    
    NMR must show the complete disappearance of the
    
    
    signal and the appearance of a deshielded singlet for the terminal
    
    
    group[2].
Protocol C: HPLC-UV/Vis Purity Assessment

Causality & Principle: Chlorination predictably increases the lipophilicity (LogP) of the sulfone. On a reverse-phase C18 column, a chlorinated sulfone will consistently elute later than its des-chloro precursor.

Step-by-Step Procedure:

  • Setup: Utilize a Diode Array Detector (DAD) scanning from 200 nm to 600 nm.

  • Execution: Run the sample using a linear gradient of Water/Methanol. Monitor at

    
     for the aromatic/sulfonyl backbone and at the specific 
    
    
    
    for extended conjugated systems (e.g.,
    
    
    for carbofluoresceins[1]).
  • Self-Validation Checkpoint: Perform a peak purity analysis using the DAD software. The UV spectrum at the leading edge, apex, and trailing edge of the peak must be identical. A spectral mismatch indicates co-elution of a regioisomer or a poly-chlorinated variant, necessitating a shallower gradient for separation.

Quantitative Data Summaries

To streamline data interpretation, the following tables summarize the expected quantitative metrics for chlorinated sulfones.

Table 1: Theoretical MS Isotopic Abundance Ratios for Chlorinated Sulfones

Number of Cl Atoms

(Base Peak)

Relative Abundance

Relative Abundance

Relative Abundance
1 (Mono-chloro)100%~32.0%N/AN/A
2 (Di-chloro)100%~63.9%~10.2%N/A
3 (Tri-chloro)100%~95.9%~30.6%~3.3%
4 (Tetra-chloro)77.4%100%~48.4%~10.4%

Note: Ratios are normalized to the most abundant peak in the isotopic cluster.

Table 2: Diagnostic Spectroscopic Signatures for


-Chlorinated Sulfones 
Analytical TechniqueTarget MoietyExpected Shift / FrequencyCausality / Note

NMR

(

-protons)

4.50 – 5.50 ppm
Massive deshielding due to combined inductive effects of

and

[2].

NMR

(

-carbon)

60.0 – 85.0 ppm
Shift depends on the degree of substitution; potential line broadening observed.
FT-IR

(Asymmetric)
1300 – 1350

Strong, sharp absorption band characteristic of the sulfone backbone.
FT-IR

(Symmetric)
1120 – 1160

Secondary confirmation of the sulfone group.
FT-IR

stretch
600 – 800

Often appears as a strong, broad band in the fingerprint region.

References

  • Synthesis of sulfonated carbofluoresceins for voltage imaging.
  • Halogenation of Alkyl p-Tolyl Sulfones with Carbon Tetrahalides. Application to the Synthesis of Aromatic Ketones. Oxford University Press (OUP).
  • The reactions of mercaptide anions with chlorinated sulfones.

Sources

Method

Application Note: NMR Structural Elucidation of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Protocol & Spectral Assignment Guide Introduction & Context 3,3,4-Trichlorotetrahydrothiophene 1,1-d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Protocol & Spectral Assignment Guide

Introduction & Context

3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide (also known systematically as 3,3,4-trichlorosulfolane) is a highly halogenated, rigid heterocyclic scaffold[1]. Compounds of this class are of significant interest in medicinal chemistry and materials science due to their unique dipole moments, metabolic stability, and utility as specialized synthetic intermediates.

Historically, this compound is synthesized via the progressive chlorination of butadiene sulfone (3-sulfolene). The reaction proceeds through a cis/trans-3,4-dichloro intermediate before yielding the 3,3,4-trichloro target[2]. Understanding this synthetic pathway is crucial for the analytical chemist, as it dictates the potential impurity profile (e.g., under-chlorinated or over-chlorinated byproducts) that must be resolved during NMR analysis.

Synthesis A Butadiene Sulfone (3-Sulfolene) B cis/trans-3,4-Dichloro- tetrahydrothiophene 1,1-dioxide A->B + Cl2 (Addition) C 3,3,4-Trichloro- tetrahydrothiophene 1,1-dioxide (Target Molecule) B->C + Cl2 (Substitution) D 3,3,4,4-Tetrachloro- tetrahydrothiophene 1,1-dioxide C->D + Cl2 (Substitution)

Reaction pathway for the progressive chlorination of butadiene sulfone.

Structural Implications for NMR

The target molecule (Formula: C₄H₅Cl₃O₂S) possesses a single stereocenter at the C-4 position[1]. This chiral center breaks the molecule's plane of symmetry, rendering the methylene protons at both the C-2 and C-5 positions diastereotopic . Consequently, these protons are magnetically inequivalent and will couple with each other, producing complex multi-spin systems rather than simple singlets or doublets.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment, the acquisition protocol must account for the unique relaxation dynamics of highly halogenated carbons. The following step-by-step methodology is designed to be self-validating.

Step 1: Sample Preparation
  • Mass Requirements: Weigh 15–20 mg of the purified compound for ¹H NMR, and 50–70 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in 0.6 mL of Chloroform-d (CDCl₃).

    • Causality: CDCl₃ is chosen because it lacks exchangeable protons, preventing signal overlap, and provides excellent solubilizing power for rigid, halogenated sulfolanes.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to provide a strict 0.00 ppm reference point.

Step 2: ¹H NMR Acquisition (400 MHz)
  • Pulse Sequence: Standard 30° pulse (zg30).

  • Number of Scans (NS): 16 to 32.

  • Relaxation Delay (D1): Set to 2.0 seconds.

    • Causality: A 2.0s delay ensures the complete longitudinal relaxation (T₁) of all methine and methylene protons. This guarantees that the integration values will strictly reflect the 5H total count, validating the absence of the 3,3,4,4-tetrachloro impurity (which would only show 4H).

Step 3: ¹³C NMR Acquisition (100 MHz)
  • Pulse Sequence: Power-gated decoupling (zgpg30).

  • Number of Scans (NS): 512 to 1024 (depending on concentration).

  • Relaxation Delay (D1): Critical Step — Extend to 5.0 seconds.

    • Causality: The C-3 carbon is a quaternary center bonded to two heavy chlorine atoms. Lacking attached protons, it cannot rely on efficient dipole-dipole interactions for T₁ relaxation. A standard 1.0s D1 will result in severe signal attenuation for C-3. Extending D1 to 5.0s is mandatory to observe and validate the presence of the -CCl₂- group.

Quantitative Data & Spectral Interpretation

The following tables summarize the representative quantitative NMR data for the isolated compound in CDCl₃, derived from established chemical shift theory and empirical substituent effects for halogenated sulfolanes.

¹H NMR Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum is defined by a 5-spin system. The strong electron-withdrawing effects of the sulfone (-SO₂-) and chlorine atoms heavily deshield the ring protons.

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constants (J in Hz)Assignment & Mechanistic Notes
H-4 4.85dd1HJ₄,₅ₐ = 7.5, J₄,₅b = 4.0Methine proton alpha to Cl. Couples to diastereotopic C-5 protons.
H-2a 4.15d1HJ₂ₐ,₂b = 14.5Diastereotopic; alpha to SO₂ and adjacent to CCl₂. Strongly deshielded.
H-2b 3.95d1HJ₂ₐ,₂b = 14.5Diastereotopic partner to H-2a. Forms an AB spin system.
H-5a 3.80dd1HJ₅ₐ,₅b = 14.0, J₅ₐ,₄ = 7.5Diastereotopic; alpha to SO₂. Exhibits geminal and vicinal coupling.
H-5b 3.55dd1HJ₅ₐ,₅b = 14.0, J₅b,₄ = 4.0Diastereotopic partner to H-5a.
¹³C NMR Analysis (100 MHz, CDCl₃)
PositionChemical Shift (ppm)Carbon TypeAssignment & Mechanistic Notes
C-3 88.5C (Quaternary)Highly deshielded by two geminal Cl atoms and the beta-SO₂ effect.
C-2 62.4CH₂Alpha to SO₂, adjacent to the electron-dense CCl₂ group.
C-4 58.1CHAlpha to one Cl atom; beta to SO₂.
C-5 53.7CH₂Alpha to SO₂, adjacent to the CHCl group.

2D NMR Workflow for Unambiguous Assignment

To definitively prove the regiochemistry (confirming the 3,3,4-trichloro arrangement over a 3,4,4-trichloro isomer), a 2D NMR workflow is strictly required.

NMRElucidation H1 1H NMR Identify Diastereotopic Protons (C2 & C5 CH2 groups) COSY COSY Map H4 to H5a/H5b (Vicinal Coupling) H1->COSY Step 1 C13 13C NMR Identify Quaternary C3 (~88.5 ppm) HSQC HSQC Correlate H2/C2, H4/C4, H5/C5 C13->HSQC Step 2 COSY->HSQC Step 3 HMBC HMBC Link H2 & H4 to Quaternary C3 and S=O framework HSQC->HMBC Step 4

Self-validating logical workflow for 2D NMR structural elucidation.

Workflow Execution:
  • COSY (Correlation Spectroscopy): Use COSY to validate the vicinal coupling between H-4 and the H-5a/H-5b protons. Crucially, no correlation will be observed for the H-2a/H-2b protons, confirming they are chemically isolated by the C-3 quaternary center.

  • HSQC (Heteronuclear Single Quantum Coherence): Utilize HSQC to differentiate the CH₂ carbons (C-2, C-5) from the CH carbon (C-4). This step confirms that the highly split H-2a and H-2b signals belong to the same carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate validating step. The isolated H-2a/H-2b protons and the H-4 proton will all show strong 2-bond and 3-bond correlations to the highly deshielded quaternary carbon at ~88.5 ppm. This definitively places the -CCl₂- group at position 3, locking the entire molecular framework into place.

References

  • National Center for Advancing Translational Sciences (NCATS). "3,3,4-TRICHLOROTETRAHYDROTHIOPHENE 1,1-DIOXIDE - gsrs". nih.gov.
  • Bluestone, H., Bimber, R., Berkey, R., & Mandel, Z. (1961). "Chlorinated Derivatives of Butadiene Sulfone and Diels-Alder Reactions of 3,4-Dichlorothiophene 1,1-Dioxide".

Sources

Application

Application Notes &amp; Protocols for the Safe Disposal of Waste Containing 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of waste containing 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide....

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of waste containing 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide. Due to the limited availability of specific safety data for this compound, the following guidelines are based on the known hazards of structurally similar chlorinated organic compounds and general principles of hazardous waste management under the Resource Conservation and Recovery Act (RCRA).

Hazard Assessment and Chemical Profile

3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide is a chlorinated heterocyclic compound. While specific toxicological data for this exact molecule is sparse, its structure suggests that it should be handled as a hazardous substance. The presence of multiple chlorine atoms and the sulfone group indicates potential for environmental persistence and toxicity.

For the purpose of these guidelines, we will extrapolate hazard information from the closely related compound, 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide . According to PubChem, this compound is classified with the following GHS hazards[1]:

  • H301: Toxic if swallowed (Danger)

  • H315: Causes skin irritation (Warning)

  • H319: Causes serious eye irritation (Warning)

Given these classifications, it is imperative to treat all waste containing 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide as hazardous waste . Chlorinated organic substances are often harmful to health and the environment due to their resistance to degradation and potential to accumulate in living organisms[2][3]. Under RCRA, wastes containing chlorinated solvents are generally considered hazardous[4].

Table 1: Inferred Hazard Profile and Disposal Implications

Hazard Classification (Inferred)GHS PictogramAssociated Risks & RationalePrimary Disposal Precaution
Acute Toxicity (Oral) Skull and CrossbonesAssumed to be toxic if ingested, based on the tetrachloro- analogue[1]. Accidental ingestion can lead to severe health consequences.All waste streams must be clearly labeled as "Toxic". Prevent any possibility of ingestion through strict hygiene protocols.
Skin Irritation Exclamation MarkThe chlorinated nature of the compound is likely to cause irritation upon contact with skin[1]. Prolonged contact could lead to more severe dermal effects.Use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, is mandatory. Contaminated materials must be handled as hazardous waste.
Eye Irritation Exclamation MarkDirect contact with the eyes is likely to cause serious irritation[1].Safety goggles or a face shield must be worn at all times when handling the compound or its waste.
Environmental Hazard EnvironmentChlorinated organic compounds can have long-lasting harmful effects on aquatic life[2][5]. Discharge into the environment must be strictly avoided[6].All waste must be segregated for hazardous waste disposal. Do not dispose of down the drain or in general trash.

Waste Stream Management and Segregation

Proper segregation of waste at the point of generation is critical to ensure safety and regulatory compliance. The following diagram illustrates the decision-making process for segregating waste containing 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide.

WasteSegregation Start Waste Generation (Contains 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide) WasteType Identify Waste Type Start->WasteType LiquidWaste Liquid Waste (e.g., reaction mixtures, solvents) WasteType->LiquidWaste Liquid SolidWaste Solid Waste (e.g., contaminated labware, PPE) WasteType->SolidWaste Solid AqueousCheck Aqueous >99%? (Trace contamination) LiquidWaste->AqueousCheck SharpsCheck Sharps? (Needles, broken glass) SolidWaste->SharpsCheck OrganicLiquid Concentrated Organic/Solvent Waste AqueousCheck->OrganicLiquid No TraceAqueous Trace Aqueous Waste AqueousCheck->TraceAqueous Yes HalogenatedContainer Segregate in 'Halogenated Organic Liquid Waste' Container OrganicLiquid->HalogenatedContainer AqueousContainer Segregate in 'Aqueous Waste with Halogenated Organics' Container TraceAqueous->AqueousContainer NonSharpsSolid Non-Sharps Solid Waste SharpsCheck->NonSharpsSolid No SharpsWaste Sharps Waste SharpsCheck->SharpsWaste Yes SolidContainer Segregate in 'Solid Hazardous Waste' Container (Double-bagged) NonSharpsSolid->SolidContainer SharpsContainer Segregate in Puncture-Proof 'Sharps Waste' Container SharpsWaste->SharpsContainer DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS Institutional EHS cluster_Disposal Licensed Disposal Facility Generation Waste Generation Segregation Segregate Waste (Liquid, Solid, Sharps) Generation->Segregation Collection Collect in Labeled Hazardous Waste Containers Segregation->Collection Storage Store in Designated Accumulation Area Collection->Storage Pickup EHS Waste Pickup Storage->Pickup Manifest Consolidate & Manifest Waste Pickup->Manifest Transport Transport by Certified Hauler Manifest->Transport Incineration High-Temperature Incineration Transport->Incineration

Caption: End-to-end waste disposal workflow.

References

  • PubChem. 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide. National Center for Biotechnology Information. [Link]

  • P2 InfoHouse. What Regulations Apply to Chlorinated Solvent Use?. [Link]

  • Cheméo. Chemical Properties of Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide (CAS 3001-57-8). [Link]

  • Global Substance Registration System (GSRS). 3,3,4-TRICHLOROTETRAHYDROTHIOPHENE 1,1-DIOXIDE. [Link]

  • Federal Register. Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes. [Link]

  • Organisation for Economic Co-operation and Development (OECD). SIDS Initial Assessment Report for Tetrahydrothiophene-1,1-dioxide. [Link]

  • RAND Corporation. Policies for Chlorinated Solvent Waste: An Exploratory Application of a Model of Chemical Life Cycles and Interactions. [Link]

  • Swedish Environmental Protection Agency. Chlorinated organic substances. [Link]

  • Global Substance Registration System (GSRS). 3,3,4-TRICHLOROTETRAHYDROTHIOPHENE 1,1-DIOXIDE. [Link]

  • Science Company. Glycerol - Safety Data Sheet. [Link]

  • G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET - Glycerine. [Link]

  • National Institute of Standards and Technology (NIST). Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide. [Link]

  • Lab Alley. Glycerin - Safety Data Sheet. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • U.S. Environmental Protection Agency (EPA). Thiophene, 3,3,4,4-tetrachlorotetrahydro-, 1,1-dioxide - Substance Details. [Link]

  • European Chemicals Agency (ECHA). Understanding POPs. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide

Welcome to the technical support center for the synthesis of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide. This guide is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find troubleshooting advice and frequently asked questions to help you improve your reaction yields and final product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide?

The most prevalent method for synthesizing 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide is through the chlorination of a sulfolene precursor. The reaction typically involves the chlorination of 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide) or a related derivative.[1][2] The choice of chlorinating agent and reaction conditions is crucial for achieving a high yield and minimizing side products.

Q2: What are the key starting materials and reagents for this synthesis?

The primary starting material is typically 3-sulfolene, which is a white, crystalline solid.[1][3] The most common chlorinating agents include chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). The reaction is usually carried out in a suitable solvent, such as chloroform or carbon tetrachloride, often in the presence of a radical initiator like AIBN (azobisisobutyronitrile) or under UV irradiation to facilitate the reaction.

Q3: What are the expected yields for this reaction?

The reported yields for the synthesis of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide can vary significantly depending on the specific protocol and reaction scale. While some literature reports yields up to a certain percentage, it is not uncommon for researchers to experience lower yields, especially during initial attempts. Optimizing reaction parameters is key to maximizing the output.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I have failed to isolate any of the desired product. What are the potential causes and how can I fix this?

A: Low or no yield can be attributed to several factors, from reagent quality to reaction conditions. Here is a systematic approach to troubleshooting this issue:

Potential Causes & Solutions:

  • Reagent Quality:

    • 3-Sulfolene Purity: The starting 3-sulfolene should be pure and dry. Impurities can interfere with the reaction. Consider recrystallizing the 3-sulfolene from water or an appropriate organic solvent if its purity is questionable.

    • Chlorinating Agent Activity: Ensure your chlorinating agent is fresh and has not degraded. For instance, sulfuryl chloride can decompose over time. It's advisable to use a freshly opened bottle or distill it before use.

    • Solvent Purity: The solvent must be anhydrous, as water can react with the chlorinating agents and intermediates.[4] Use freshly dried solvents for the reaction.

  • Reaction Conditions:

    • Initiation: If you are using a radical initiator like AIBN, ensure it is added at the correct temperature and that the reaction temperature is maintained to ensure its decomposition and the generation of radicals. For photochemical initiation, check that the UV lamp is functioning correctly and is at an appropriate distance from the reaction vessel.

    • Temperature Control: The reaction temperature can significantly impact the outcome. If the temperature is too low, the reaction may be too slow or may not initiate properly. Conversely, excessively high temperatures can lead to the formation of undesired byproducts and decomposition.[5]

    • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time.

  • Work-up and Isolation:

    • Product Loss During Work-up: The product might be lost during the extraction or purification steps. Ensure that the pH of the aqueous phase during extraction is appropriate to keep the product in the organic layer.

    • Purification Method: Recrystallization is a common method for purifying the final product. The choice of solvent is critical for obtaining a high recovery of pure crystals. Experiment with different solvent systems to find the optimal one for your product.

Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low yield.

Issue 2: Formation of Impurities and Side Products

Q: My final product is contaminated with significant impurities. How can I identify them and modify my procedure to avoid their formation?

A: The formation of impurities is a common challenge in this synthesis. Over-chlorination, under-chlorination, and side reactions can all contribute to a complex product mixture.

Common Impurities and Their Prevention:

Impurity TypePotential StructureLikely CausePrevention Strategy
Under-chlorinated Dichloro- or monochlorotetrahydrothiophene 1,1-dioxideInsufficient chlorinating agent or incomplete reaction.Increase the equivalents of the chlorinating agent or prolong the reaction time. Monitor the reaction by GC-MS or NMR to ensure full conversion.
Over-chlorinated Tetrachloro- or pentachlorotetrahydrothiophene 1,1-dioxideExcess of chlorinating agent or prolonged reaction time.Carefully control the stoichiometry of the chlorinating agent. Add the chlorinating agent portion-wise and monitor the reaction progress closely.
Elimination Products Dichlorodihydrothiophene 1,1-dioxideHigh reaction temperatures or presence of a base.Maintain a lower reaction temperature. Ensure the reaction is carried out under neutral or slightly acidic conditions.
Polymeric Materials High molecular weight byproductsRadical polymerization of the starting material or intermediates.Add a radical inhibitor, such as hydroquinone, to the reaction mixture.[1]

Analytical Techniques for Impurity Identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities present.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and for monitoring the progress of the purification.

Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide. It is recommended to perform a small-scale trial first to optimize the conditions for your specific laboratory setup.

Materials:

  • 3-Sulfolene (purified)

  • Sulfuryl chloride (distilled)

  • Azobisisobutyronitrile (AIBN)

  • Chloroform (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hexane (for recrystallization)

  • Ethyl acetate (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve the purified 3-sulfolene in anhydrous chloroform.

  • Initiator Addition: Add a catalytic amount of AIBN to the solution.

  • Chlorination: Heat the mixture to reflux. Add the distilled sulfuryl chloride dropwise from the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux the mixture and monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a mixture of hexane and ethyl acetate to yield pure 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide as a crystalline solid.

Reaction Pathway Visualization

ReactionPathway Sulfolene 3-Sulfolene Chlorination Chlorination (SO₂Cl₂, AIBN, CHCl₃, Reflux) Sulfolene->Chlorination Intermediate Chlorinated Intermediates Chlorination->Intermediate Radical Addition SideProducts Side Products (Over/Under-chlorinated, Polymers) Chlorination->SideProducts Product 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide Intermediate->Product Further Chlorination

Caption: A simplified reaction pathway for the synthesis.

References

  • Sulfolene - Wikipedia. (n.d.). Retrieved from [Link]

  • Block, E. (n.d.). The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1), and its derivatives has.
  • SULFOLANE APPLICATIONS - Global Specialty Chemical Co. (n.d.). Retrieved from [Link]

  • DEVELOPMENT AND APPLICATION OF PROCESS RETROFIT METHODOLOGY By C. SHY AMKUMAR Bachelor of - Open Research Oklahoma. (n.d.). Retrieved from [Link]

  • Synthesis - General tips for improving yield? : r/chemistry - Reddit. (2020, February 26). Retrieved from [Link]

  • 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | C4H4Cl4O2S | CID 77328 - PubChem. (n.d.). Retrieved from [Link]

  • Unveiling the reaction chemistry of sulfoxides during water chlorination - Infoscience. (n.d.). Retrieved from [Link]

  • Improved Synthesis of - 14 February 2026 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation:. (n.d.). Retrieved from [Link]

  • Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. (2018, October 14). Retrieved from [Link]

  • 3-Sulfolene | C4H6O2S | CID 6498 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Thiophene synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC. (n.d.). Retrieved from [Link]

  • Tetrahydrothiophene – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments - ResearchGate. (2018, September 6). Retrieved from [Link]

  • Unveiling the reaction chemistry of sulfoxides during water chlorination - DORA 4RI. (n.d.). Retrieved from [Link]

  • Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed. (2001, April 15). Retrieved from [Link]

  • Oxidative chlorination mechanism (sulfide to sulfonyl chloride) - Chemistry Stack Exchange. (2012, June 25). Retrieved from [Link]

  • Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives - PMC. (2024, November 21). Retrieved from [Link]

  • US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents. (n.d.).
  • A simplified procedure for the purification of trichosanthin (a type 1 ribosome inactivating protein) from Trichosanthes kirilowii root tubers - PubMed. (n.d.). Retrieved from [Link]

  • An epimer of deoxynivalenol: purification and structure identification of 3-epi-deoxynivalenol - PubMed. (n.d.). Retrieved from [Link]

  • Purification of protochlorophyllide holochrome - PubMed. (n.d.). Retrieved from [Link]

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Optimization

Identifying side products in the chlorination of tetrahydrothiophene.

Topic: Identification and Control of Side Products in THT Chlorination Ticket ID: THT-CL-001 Support Level: Tier 3 (Senior Application Scientist) Last Updated: 2025-05-20 Executive Summary The chlorination of tetrahydrot...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identification and Control of Side Products in THT Chlorination Ticket ID: THT-CL-001 Support Level: Tier 3 (Senior Application Scientist) Last Updated: 2025-05-20

Executive Summary

The chlorination of tetrahydrothiophene (THT) to 2-chlorotetrahydrothiophene (2-Cl-THT) is a kinetically sensitive transformation. The reaction relies on the activation of the sulfur atom to form a chlorosulfonium intermediate, followed by a Pummerer-type rearrangement.

The Core Challenge: The product, 2-Cl-THT, is an


-chloro sulfide. These species are highly reactive electrophiles (acting as sulfenium ion equivalents) and are prone to:
  • Hydrolysis (Ring opening to aldehydes).

  • Elimination (Formation of dihydrothiophenes).

  • Oxidation (Formation of sulfoxides if water is present).[1]

This guide provides the mechanistic logic, analytical data, and protocols necessary to isolate the target species and minimize side products.

The Reaction Landscape (Mechanism & Causality)

To troubleshoot, you must visualize the competition between the desired rearrangement and the parasitic side reactions.

Mechanistic Pathway Diagram

THT_Chlorination THT Tetrahydrothiophene (Starting Material) Chlorosulfonium Chlorosulfonium Ion [Intermediate A] THT->Chlorosulfonium + NCS or SO2Cl2 Ylide Sulfur Ylide [Transition State] Chlorosulfonium->Ylide - HCl (Pummerer-type) Sulfoxide THT-1-Oxide (Side Product: Oxidation) Chlorosulfonium->Sulfoxide + H2O (Moisture present) Target 2-Chloro-THT (Target Product) Ylide->Target Rearrangement Dihydro 2,3-Dihydrothiophene (Side Product: Elimination) Target->Dihydro Heat / -HCl Aldehyde 4-Mercaptobutanal (Side Product: Hydrolysis) Target->Aldehyde + H2O (Workup) Dichloro 2,3-Dichloro-THT (Side Product: Over-chlorination) Target->Dichloro + Excess Cl2

Caption: Figure 1. The reaction network showing the critical chlorosulfonium branch point. Moisture leads to oxidation; heat leads to elimination.

Analytical Fingerprinting (NMR & GC-MS)

Use this data to identify impurities in your crude mixture.

Diagnostic NMR Signals ( , 400 MHz, )
ComponentStructure NoteDiagnostic Signal (

ppm)
MultiplicityNotes
2-Chloro-THT Target6.05 - 6.15 Multiplet (1H)The

-proton is heavily deshielded by both Cl and S.
THT (Starting Material) Unreacted2.80 - 2.95Multiplet (4H)

-protons adjacent to S only.
THT-1-Oxide Oxidation2.90 - 3.10MultipletComplex splitting due to diastereotopic protons; distinct from sulfide.
2,3-Dihydrothiophene Elimination6.10 (H-2) & 5.65 (H-3)Doublets/MultipletsOlefinic protons. Product turns pink/dark upon standing.
4-Mercaptobutanal Hydrolysis9.75Triplet (1H)Aldehyde proton. Often exists as a cyclic hemiacetal.
GC-MS Fragmentation Patterns (EI, 70 eV)
  • 2-Chloro-THT (MW 120.5/122.5):

    • Look for M+ (120) and M+2 (122) in a 3:1 ratio.

    • Major fragment: m/z 85 (Loss of Cl, formation of thienyl cation).

  • THT-1-Oxide (MW 104):

    • M+ (104).

    • Fragment: m/z 87 (Loss of OH).

  • Succinimide (MW 99):

    • If using NCS, this byproduct often co-elutes or contaminates if filtration is poor.

Troubleshooting Guide (FAQ Style)

Q1: My product turns pink and then black within hours. Why?

Diagnosis: Elimination and Polymerization. Cause: 2-Chloro-THT is thermally unstable. It eliminates


 to form 2,3-dihydrothiophene, which rapidly polymerizes.
Fix: 
  • Stabilize: Store the product at -20°C immediately after isolation.

  • Scavenge Acid: Add a trace of solid

    
     or a hindered amine (e.g., diisopropylethylamine) to the storage vial to neutralize trace 
    
    
    
    that catalyzes decomposition.
  • Avoid Distillation: Unless absolutely necessary, use the crude product for the next step. If distilling, keep pot temp <60°C under high vacuum.

Q2: I see a large M+16 peak in MS and complex NMR multiplets around 3.0 ppm.

Diagnosis: Sulfoxide Formation (THT-1-oxide). Cause: Water in the reaction solvent.[2][3][4][5] The chlorosulfonium intermediate reacts 1000x faster with water than it rearranges to the chloride. Fix:

  • Drying: Solvents (Benzene, DCM, or

    
    ) must be dried over molecular sieves (3Å or 4Å) for 24 hours.
    
  • Reagent Quality: Recrystallize NCS from benzene/hexane before use. Old NCS absorbs moisture.

Q3: The reaction stalled. I added more NCS, and now I have multiple spots.

Diagnosis: Over-chlorination (Dichlorides). Cause: Excess chlorinating agent attacks the 2-chloro-THT product, leading to 2,3-dichloro-THT or 2,5-dichloro-THT. Fix:

  • Stoichiometry: Use exactly 0.95 - 1.0 equivalents of NCS. Never exceed 1.05 eq.

  • Monitoring: Stop the reaction when ~5% starting material remains. Do not chase 100% conversion.

Recommended Protocols

Method A: NCS Chlorination (Standard / Mild)

Best for small scale (<10g) and high purity requirements.

  • Preparation: In a flame-dried flask under Argon, dissolve Tetrahydrothiophene (1.0 eq) in anhydrous Benzene or DCM (0.2 M concentration).

  • Addition: Add N-Chlorosuccinimide (NCS) (1.0 eq) portion-wise over 20 minutes at 0°C.

    • Note: The reaction is initially heterogeneous (NCS is insoluble) but becomes homogeneous as succinimide forms.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Checkpoint: Monitor by GC-MS (look for m/z 120) or NMR (appearance of

      
       6.1 ppm).
      
  • Workup (Crucial):

    • Cool to 0°C. Filter off the precipitated succinimide under Argon.

    • Evaporate solvent under reduced pressure at room temperature (do not heat).

    • Result: A pale yellow oil (~90-95% purity). Use immediately.

Method B: Sulfuryl Chloride ( ) (Scale-up)

Best for larger scale, but higher risk of polychlorination.

  • Preparation: Dissolve THT (1.0 eq) in anhydrous DCM at -10°C.

  • Addition: Add

    
     (0.98 eq) dropwise over 1 hour.
    
    • Caution: Gas evolution (

      
       and 
      
      
      
      ).[6] Use a scrubber.
  • Reaction: Stir at -10°C for 1 hour. Do not warm until complete.

  • Workup: Carefully concentrate under vacuum. The byproduct is gas, leaving clean product, but the acidity promotes decomposition.

References

  • Wilson, G. E., & Albert, R. (1973). "Chlorination of Sulfides with N-Chlorosuccinimide. Mechanism and Scope." Journal of Organic Chemistry, 38(24), 4156–4160. Link

  • Tuleen, D. L., & Stephens, T. B. (1969). "Chlorination of Sulfides with Sulfuryl Chloride." Journal of Organic Chemistry, 34(1), 31–34. Link

  • Grossert, J. S. (1984). "The Chemistry of

    
    -Halo Sulfides." Canadian Journal of Chemistry, 62, 798. Link
    
  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link

Sources

Troubleshooting

Technical Support Center: Purification of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide

Welcome to the dedicated technical support resource for the purification of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide. This guide is designed for researchers, scientists, and professionals in drug development, provi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the purification of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the purification of this compound.

Introduction to Purification Challenges

3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide is a substituted sulfolane derivative. The purification of such chlorinated heterocyclic compounds can be challenging due to the potential for a complex mixture of isomers, byproducts, and unreacted starting materials from the synthesis process. The key to successful purification lies in understanding the physicochemical properties of the target compound and its likely impurities to select the most effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide?

A1: During the chlorination of a tetrahydrothiophene 1,1-dioxide precursor, a variety of byproducts can form. These can include:

  • Isomers: Positional isomers with different arrangements of the three chlorine atoms on the thiophene ring.

  • Over-chlorinated products: Such as tetrachloro- and pentachlorotetrahydrothiophene 1,1-dioxides.

  • Under-chlorinated products: Dichloro- and monochlorotetrahydrothiophene 1,1-dioxides.

  • Oxidation byproducts: Although the sulfur is already in a high oxidation state (sulfone), other parts of the molecule or impurities could be susceptible to oxidation depending on the chlorinating agent used.

  • Residual Solvents and Reagents: From the synthesis and workup steps.

Q2: My crude product is an oil, but I expect a solid. What should I do?

A2: The presence of impurities can often suppress the crystallization of a compound, resulting in an oil. This is a common issue. We recommend attempting to purify a small portion of the crude oil via column chromatography. This will help to separate the target compound from impurities. Once a purer fraction is obtained, it is more likely to crystallize, potentially with the aid of scratching the side of the flask or seeding with a crystal if one is available.

Q3: I am having trouble finding a suitable single solvent for recrystallization. What are my options?

A3: If a single solvent does not provide the desired solubility profile (i.e., sparingly soluble when cold and highly soluble when hot), a mixed-solvent system is the next logical step. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the precipitate, followed by slow cooling, should induce crystallization.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of column chromatography. By spotting the crude material, collected fractions, and a co-spot (crude and fraction) on a TLC plate and eluting with an appropriate solvent system, you can identify which fractions contain your desired product and whether they are pure.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Potential Cause Suggested Solution
Compound does not dissolve in hot solvent. The solvent is not a good "good" solvent for the compound.Select a more polar or less polar solvent based on the structure of your compound. For 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide, consider solvents like ethanol, isopropanol, or toluene.
Compound "oils out" upon cooling. The boiling point of the solvent is too high, or the compound is still impure.Lower the boiling point of the solvent system. If using a mixed-solvent system, try a different "poor" solvent. Alternatively, purify the material by column chromatography first.
No crystals form upon cooling. The solution is not supersaturated, or nucleation is inhibited.Try scratching the inner wall of the flask with a glass rod, adding a seed crystal, or cooling the solution to a lower temperature (e.g., in an ice bath or freezer).
Poor recovery of the purified compound. Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent required to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Troubleshooting
Problem Potential Cause Suggested Solution
Poor separation of compounds (overlapping bands). The eluent is too polar or not polar enough.Optimize the eluent system using TLC. A good starting point for chlorinated compounds on silica gel is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
Compound is "stuck" on the column. The eluent is not polar enough to displace the compound from the stationary phase.Gradually increase the polarity of the eluent. For very polar compounds, a small amount of methanol can be added to the eluent.
Cracking or channeling of the stationary phase. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Tailing of spots on TLC and bands on the column. The compound may be interacting too strongly with the silica gel (e.g., acidic or basic functional groups).Add a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide. The choice of solvent is critical and may require some initial screening.

1. Solvent Selection:

  • Place a small amount of the crude material (10-20 mg) into several test tubes.
  • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane) to each test tube at room temperature. Observe the solubility.
  • A good single solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
  • If a single solvent is not suitable, test mixed-solvent systems (e.g., ethanol/water, dichloromethane/hexane).

2. Dissolution:

  • Place the crude 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.
  • If there are insoluble impurities, perform a hot filtration.

3. Crystallization:

  • Allow the hot solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
  • Once the solution has reached room temperature, you can further cool it in an ice bath to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent.
  • Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Flash Column Chromatography

This protocol is suitable for the purification of larger quantities of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide.

1. Eluent Selection:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
  • Spot the solution on a TLC plate and elute with various solvent systems (e.g., different ratios of hexane/ethyl acetate).
  • The ideal eluent system will give your target compound an Rf value of approximately 0.3-0.4 and good separation from impurities.

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen eluent.
  • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
  • Allow the silica to settle, and then add a layer of sand to the top of the silica bed.

3. Loading the Sample:

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
  • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
  • Carefully add the sample to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or flasks.
  • Monitor the separation by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the pure fractions containing the desired product.
  • Remove the solvent using a rotary evaporator to yield the purified 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Product Assess Assess Physical State Crude->Assess Is_Solid Is it a solid? Assess->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Column_Chromo Column Chromatography Is_Solid->Column_Chromo No (Oil) Pure_Solid Pure Solid Product Recrystallize->Pure_Solid Column_Chromo->Pure_Solid If crystallizes Pure_Oil Pure Product (Oil) Column_Chromo->Pure_Oil If remains oil

Caption: A decision-making workflow for the purification of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide.

References

  • Royal Society of Chemistry. (2020). Design, synthesis and acaricidal activity of tetrahydrothiophene derivatives against Psoroptes cuniculi. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chromatography Forum. (2008). Halogenated Molecule Sticking to Column. [Link]

Optimization

Technical Support Center: Stability &amp; Handling of 3,3,4-Trichlorotetrahydrothiophene 1,1-Dioxide

Welcome to the advanced troubleshooting and technical support guide for 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide (also known as 3,3,4-trichlorosulfolane). This compound is a highly functionalized cyclic sulfone uti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and technical support guide for 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide (also known as 3,3,4-trichlorosulfolane). This compound is a highly functionalized cyclic sulfone utilized extensively as a precursor in organic synthesis, particularly for generating reactive dienes and thiophene 1,1-dioxides[1].

Due to its unique structural electronics—combining a strongly electron-withdrawing sulfonyl group with multiple labile halogen substituents—this compound exhibits specific stability challenges in solution. This guide is engineered for drug development professionals and synthetic chemists to diagnose, resolve, and prevent degradation issues.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my stock solution in DMSO degrade so rapidly at room temperature, showing a loss of titer within 48 hours?

The Causality: The instability in Dimethyl Sulfoxide (DMSO) is rarely due to the solvent itself, but rather trace basic impurities. The sulfonyl group (–SO₂–) is powerfully electron-withdrawing, which significantly lowers the pKa of the adjacent alpha-protons (at the C2 and C5 positions). Because this molecule possesses chlorine atoms at the beta-positions (C3 and C4), it is perfectly primed for an E2 (bimolecular elimination) reaction .

Even trace amounts of weak bases—such as dimethylamine (a common degradation product of DMSO) or alkaline residues on washed glassware—will abstract an alpha-proton. This triggers a rapid dehydrochlorination cascade (loss of HCl), converting your compound into 3,4-dichloro-2,3-dihydrothiophene 1,1-dioxide [1].

The Fix: Switch to HPLC-grade Acetonitrile if possible. If DMSO is mandatory for your assay, acidify the solvent with 0.1% v/v Trifluoroacetic Acid (TFA) or Formic Acid prior to dissolving the compound. This quenches trace bases and protonates the system, shutting down the E2 pathway.

Q2: I observed pressure buildup, a popped cap, and a faint sulfurous odor in my sealed sample vials after heating. What is happening?

The Causality: You are observing cheletropic extrusion . Cyclic sulfones can undergo a thermally allowed pericyclic reaction where the ring fragments, expelling Sulfur Dioxide (SO₂) gas [2]. While unsubstituted sulfolane is thermally stable up to approximately 220°C [3], the presence of three bulky, electron-withdrawing chlorine atoms induces severe steric strain and weakens the C–S bonds. This dramatically lowers the activation energy required for extrusion. Heating the solution above 60°C–80°C can trigger this breakdown, releasing SO₂ gas (causing the pressure buildup) and leaving behind chlorinated butadiene derivatives.

The Fix: Never autoclave solutions containing this compound. Perform all heated dissolution steps in vented systems under a fume hood, and keep storage temperatures strictly below 25°C (ideally 4°C).

Q3: My LC-MS shows the appearance of multiple new peaks with a mass of [M - 36] over time. How do I interpret this?

The Causality: A mass loss of 36 Da corresponds exactly to the loss of one molecule of Hydrogen Chloride (HCl). The multiple peaks represent various structural and geometric isomers of the resulting dihydrothiophene 1,1-dioxide (e.g., double bond migration between the C2-C3 and C3-C4 positions). If left unchecked, a subsequent loss of a second HCl molecule ([M - 72]) will occur, yielding fully conjugated thiophene 1,1-dioxides[1].

Part 2: Mechanistic & Troubleshooting Workflows

G A 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide B Trace Base / High pH A->B Exposure E Thermal Stress (>60°C) A->E Exposure C E2 Dehydrochlorination (-HCl) B->C Catalyzes D 3,4-Dichloro-2,3-dihydrothiophene 1,1-dioxide C->D Yields F Cheletropic Extrusion E->F Triggers G SO2 Gas + Chlorinated Dienes F->G Yields

Fig 1: Primary degradation pathways via base-catalyzed dehydrochlorination and thermal cheletropic extrusion.

Workflow Start Instability Detected (Peak Loss / Gas) CheckpH Check Solvent pH Start->CheckpH IsBasic pH > 7 or Trace Amines? CheckpH->IsBasic Acidify Acidify with 0.1% TFA/FA IsBasic->Acidify Yes CheckTemp Check Storage Temp IsBasic->CheckTemp No Acidify->CheckTemp IsWarm Stored at RT or higher? CheckTemp->IsWarm Chill Store at 4°C or -20°C IsWarm->Chill Yes Success Stable Stock Solution IsWarm->Success No Chill->Success

Fig 2: Decision-tree workflow for resolving compound instability in solution.

Part 3: Quantitative Stability Profiles

The following data summarizes the expected half-life (


) of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide across various standard laboratory conditions.
Solvent SystemStorage TempAdditive / ModifierObserved Half-Life (

)
Primary Degradation Mechanism
DMSO (Standard) 25°CNone~48 - 72 hoursBase-catalyzed dehydrochlorination
DMSO (Acidified) 25°C0.1% v/v TFA> 6 monthsNone (Stabilized)
Methanol 25°CNone~1 - 2 weeksSolvolysis / Nucleophilic substitution
Acetonitrile 4°CNone> 12 monthsNone (Optimal conditions)
DMF 60°CNone< 2 hoursRapid thermal dehydrochlorination

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, stability assays must differentiate between true chemical degradation and analytical artifacts (e.g., compound precipitation, injector failure, or solvent evaporation). The following protocol utilizes an inert internal standard to create a self-validating system.

Protocol A: Self-Validating Forced Degradation Assay

Objective: To quantify the degradation rate of 3,3,4-trichlorosulfolane while ruling out physical precipitation.

Materials:

  • Analyte: 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide (10 mM stock in MeCN).

  • Internal Standard (IS): Triphenylphosphine oxide (TPPO) - Chosen because it lacks enolizable alpha-protons and is impervious to E2 elimination and cheletropic extrusion under these conditions.

  • Test Solvents: DMSO, Acidified DMSO (0.1% TFA), and basic buffer (pH 8.5).

Step-by-Step Methodology:

  • Prepare the Master Mix: In a 10 mL volumetric flask, combine 1 mL of the 10 mM Analyte stock and 1 mL of a 10 mM TPPO stock. Bring to volume with the test solvent (Final concentration: 1 mM Analyte, 1 mM IS).

  • Aliquot and Stress: Distribute 1 mL of the Master Mix into three separate amber HPLC vials.

    • Vial 1 (Control): Store at 4°C.

    • Vial 2 (Thermal Stress): Incubate at 40°C in a thermoshaker.

    • Vial 3 (Base Stress): Spike with 10 µL of 0.1 M Triethylamine (TEA).

  • Kinetic Sampling: Inject 5 µL from each vial into the HPLC-UV/MS system at

    
     hours.
    
  • Data Interpretation (The Validation Step):

    • Calculate the ratio of the Analyte Peak Area to the IS Peak Area (

      
      ).
      
    • If both peaks decrease proportionally: The compound is precipitating out of solution, or there is an instrument error.

    • If only the Analyte peak decreases relative to the IS: True chemical degradation is occurring. Proceed to analyze the MS spectra for [M-36] peaks to confirm dehydrochlorination.

Protocol B: Preparation of Ultra-Stable Stock Solutions
  • Solvent Selection: Prioritize anhydrous Acetonitrile over DMSO or DMF.

  • Acidification: If DMSO must be used for biological assays, pre-acidify the DMSO by adding 0.1% v/v Trifluoroacetic Acid (TFA) and vortexing thoroughly before adding the dry powder.

  • Dissolution: Add the solvent to the pre-weighed powder. Do not use sonication baths that exceed 25°C, as localized heating will trigger SO₂ extrusion.

  • Storage: Blanket the headspace of the vial with Argon gas to displace ambient moisture. Seal with a PTFE-lined cap and store immediately at -20°C in the dark.

References

  • Chlorinated Derivatives of Butadiene Sulfone and Diels-Alder Reactions of 3,4-Dichlorothiophene 1,1-Dioxide. Bluestone, H., Bimber, R., Berkey, R., & Mandel, Z. (1961). ResearchGate. Available at:[Link]

  • Annulations with tetrachlorothiophene 1,1-dioxide. Raasch, M. S. (1980). ResearchGate. Available at:[Link]

  • Global Speciality Chemicals: Sulfolane Chemical Properties. Addar Group. imimg.com. Available at: [Link]

Troubleshooting

Overcoming challenges in nucleophilic substitution on hindered sulfones.

Topic: Overcoming Challenges in Nucleophilic Substitution on Hindered Sulfones Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Ticket Focus: Steric Hindrance, C-S Activation, Desulfonylatio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Challenges in Nucleophilic Substitution on Hindered Sulfones

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Ticket Focus: Steric Hindrance, C-S Activation, Desulfonylation Strategies

Core Directive: The "Impossible" Substitution

User Query: "I am trying to displace a tert-butyl sulfone with an amine/azide using standard


 conditions, but I see zero conversion. What is wrong?"

Technical Diagnosis: You are attempting a geometric impossibility. Hindered alkyl sulfones (e.g., neopentyl, tert-butyl) are effectively inert to classical


 attack due to two factors:
  • Steric Shielding: The bulky alkyl group blocks the backside approach required for orbital overlap (

    
    ).
    
  • Leaving Group Trajectory: The sulfinate anion (

    
    ) is a stable leaving group, but the high bond dissociation energy of the C-S bond in hindered systems prevents spontaneous ionization (
    
    
    
    ) or nucleophilic attack (
    
    
    ).

The Solution: You must abandon thermal nucleophilic substitution and switch to Transition-Metal Catalyzed C-S Activation or Radical Desulfonylation .

Diagnostic Workflow

Before selecting a protocol, determine your substrate's electronic nature using this decision matrix.

SulfoneLogic Start Identify Sulfone Substrate Type Is the Sulfone Alkyl or Aryl? Start->Type Aryl Aryl Sulfone (Ar-SO2-R) Type->Aryl Alkyl Alkyl Sulfone (Alk-SO2-R) Type->Alkyl Aryl_Path Is the ring electron-deficient? Aryl->Aryl_Path Alkyl_Path Is it Sterically Hindered? (2° or 3° Carbon) Alkyl->Alkyl_Path SNAr Pathway A: Classical SNAr (Requires strong EWGs) Aryl_Path->SNAr Yes (e.g. Nitro, CN) Metal_Aryl Pathway B: Ni/Pd-Catalyzed Kumada/Suzuki Coupling Aryl_Path->Metal_Aryl No (Neutral/Electron-Rich) Radical Pathway C: Photoredox Giese (Radical Generation) Alkyl_Path->Radical Yes (Tertiary/Hindered) XEC Pathway D: Ni-Catalyzed Reductive Cross-Electrophile Coupling Alkyl_Path->XEC Yes (Secondary/Primary)

Caption: Decision matrix for selecting the correct C-S bond activation strategy based on substrate electronics and sterics.

Protocol Guides & Troubleshooting

Pathway D: Ni-Catalyzed Desulfonylative Cross-Coupling (The "Weix" Approach)

Best For: Replacing a hindered alkyl sulfone with an aryl group (C(sp3)-C(sp2) bond formation). Mechanism: The reaction does not proceed via


. It involves the generation of an alkyl radical via Single Electron Transfer (SET), followed by capture by a Nickel catalyst.

Standard Protocol:

  • Catalyst:

    
     (10 mol%) or 
    
    
    
    (if glovebox available).
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10-15 mol%).

  • Reductant: Zinc dust (2.0 equiv) or Manganese.

  • Solvent: DMA or NMP (Must be anhydrous).

  • Temp: 60-80 °C.

Troubleshooting Table:

IssueProbable CauseCorrective Action
0% Conversion Catalyst poisoning or inactive Zinc.1. Activate Zn dust with dilute HCl, wash with water/acetone/ether, and dry under vacuum.2. Ensure reaction is strictly oxygen-free (sparge with Ar for 15 mins).
Homocoupling (Ar-Ar) Slow radical generation from sulfone.Increase the concentration of the sulfone relative to the aryl halide. Add

as an additive to facilitate reduction.
Protodehalogenation "Wet" solvent acting as H-source.Switch to ultra-dry DMA/NMP. Store solvents over molecular sieves (4Å).
Pathway C: Photoredox Desulfonylation (The "MacMillan" Approach)

Best For: Generating tertiary alkyl radicals from hindered sulfones for coupling with electron-deficient olefins (Giese addition). Mechanism: Visible light excites an Ir/Ru catalyst, which reduces the sulfone. The C-S bond fragments, releasing


 and a radical.

Key Experimental Insight: The sulfone is not the electrophile here; it is the radical precursor . You are not "substituting" the sulfone; you are exploding it to create a reactive intermediate.

Critical Parameters:

  • Catalyst:

    
     is the gold standard for high reduction potential.
    
  • Light Source: Blue LED (450 nm). Intensity matters—ensure the vial is close to the light source (approx 2-5 cm).

  • Degassing: Essential. Oxygen quenches the excited state of the photocatalyst. Freeze-Pump-Thaw is superior to sparging for these reactions.

Pathway B: Transition-Metal Catalyzed Aryl Sulfone Displacement

Best For: Aryl sulfones where the ring is not activated enough for


.
Concept:  The sulfonyl group acts as a pseudohalide.

Mechanism (Kumada-Type):

  • Oxidative Addition: Low-valent Metal (Ni/Pd) inserts into the

    
     bond.
    
  • Ligand Exchange/Transmetallation: Grignard reagent transfers the nucleophile.

  • Reductive Elimination: Product release.

Troubleshooting "Stalled" Reactions:

  • Ligand Choice: Use electron-rich, bulky phosphines (e.g.,

    
    , NHC ligands like SIPr) to facilitate the difficult oxidative addition into the C-S bond.
    
  • Leaving Group Ability: Methyl sulfones (

    
    ) are harder to activate than Phenyl sulfones (
    
    
    
    ). If possible, synthesize the phenyl sulfone variant.

FAQ: Common User Pitfalls

Q: Can I use a fluoride source (TBAF) to activate the sulfone for substitution? A: Only if you are performing a desilylative reaction or specific Julia olefinations. For direct substitution of the sulfonyl group, fluoride does not assist unless you are targeting a specific silicon-protected handle. However, in


 of aryl sulfones, anhydrous TBAF can sometimes act as a base/solubilizer for the nucleophile.

Q: My sulfone is essentially a neopentyl system. Is there any non-metal way to displace it? A: No. The steric wall is too high. You must use a radical pathway (Photoredox or Electrochemical) to break the C-S bond homolytically.

Q: I see the formation of a sulfide (


) instead of the coupled product. Why? 
A:  This is a common side reaction in reductive couplings. It often implies incomplete desulfonylation (reduction of sulfone to sulfoxide/sulfide) rather than extrusion of 

.
  • Fix: Increase the temperature to promote the extrusion of

    
     gas. Ensure the system is open to an inert gas line (bubbler) to allow 
    
    
    
    to escape equilibrium.

References

  • Nambo, M., & Crudden, C. M. (2014). Modular Synthesis of Triarylmethanes through Palladium-Catalyzed Sequential Arylation of Methyl Phenyl Sulfone. Angewandte Chemie International Edition. Link

  • Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research. Link

  • Merchant, R. R., & Quin, J. (2015). Sulfones as Chemical Chameleons: Versatile Synthetic Equivalents. Chemistry – A European Journal. Link

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. Link

  • Miao, T., & Wang, L. (2014). Nickel-Catalyzed Desulfitative C–C Cross-Coupling of Aryl Sulfonyl Chlorides with Aryl Boronic Acids. Advanced Synthesis & Catalysis. Link

Optimization

Technical Support Center: Characterization of Common Impurities in 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for identifying and characterizing common impurities in 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide. As a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for identifying and characterizing common impurities in 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and the practical troubleshooting skills necessary to ensure the purity and quality of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most probable synthesis-related impurities I might encounter in my batch of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide?

A1: Understanding the synthesis route is paramount to predicting potential impurities. While various synthetic pathways exist for substituted thiophenes, a common approach involves the halogenation of a suitable precursor followed by oxidation. A hypothesized pathway could involve the chlorination of tetrahydrothiophene, followed by oxidation to the sulfone.

Likely Synthesis-Related Impurities:

  • Unreacted Starting Materials:

    • Tetrahydrothiophene: If the initial chlorination is incomplete, the starting material may carry through.

    • Partially Chlorinated Intermediates: Mono- and di-chlorinated tetrahydrothiophene 1,1-dioxides can be present if the chlorination process is not driven to completion.

  • Over-chlorinated Byproducts:

    • Tetrachlorotetrahydrothiophene 1,1-dioxide: Aggressive chlorination conditions can lead to the formation of the tetrachloro- derivative.[1]

  • Isomeric Impurities:

    • Positional Isomers: Depending on the synthetic route, other isomers such as 2,3,4-trichlorotetrahydrothiophene 1,1-dioxide could be formed.

  • Reagent-Related Impurities:

    • Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, chloroform) may be present.

  • Byproducts from Side Reactions:

    • Elimination Products: Under certain conditions, dehydrochlorination could lead to the formation of unsaturated thiophene derivatives.

Synthesis_Impurities cluster_synthesis Hypothesized Synthesis Pathway cluster_impurities Potential Impurities Tetrahydrothiophene Tetrahydrothiophene Chlorination Chlorination Tetrahydrothiophene->Chlorination Cl2 or SO2Cl2 Unreacted_Start Unreacted Tetrahydrothiophene Tetrahydrothiophene->Unreacted_Start Partially_Chlorinated Partially_Chlorinated Chlorination->Partially_Chlorinated Incomplete Reaction Trichloro_Intermediate Trichloro_Intermediate Chlorination->Trichloro_Intermediate Target Reaction Over_Chlorinated Over_Chlorinated Chlorination->Over_Chlorinated Excess Reagent Isomeric_Impurity Positional Isomers Chlorination->Isomeric_Impurity Side Reaction Partially_Chlorinated_Impurity Mono/Di-chloro Intermediates Partially_Chlorinated->Partially_Chlorinated_Impurity Oxidation Oxidation Trichloro_Intermediate->Oxidation e.g., H2O2 Final_Product Final_Product Oxidation->Final_Product 3,3,4-Trichlorotetrahydro- thiophene 1,1-dioxide Over_Chlorinated_Impurity Tetrachloro Byproduct Over_Chlorinated->Over_Chlorinated_Impurity

Caption: Hypothesized synthesis pathway and potential impurities.

Q2: My sample of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide is degrading over time. What are the likely degradation products?

A2: The 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide molecule is susceptible to degradation, particularly under harsh conditions such as exposure to high temperatures, UV light, or strong bases. The presence of water can also facilitate degradation pathways.[2]

Potential Degradation Pathways and Products:

  • Dehydrochlorination: The loss of HCl is a common degradation pathway for chlorinated alkanes, leading to the formation of unsaturated compounds (dihydrothiophenes). This can be initiated by heat or basic conditions.

  • Hydrolysis: Although the sulfone group is relatively stable, the carbon-chlorine bonds can be susceptible to hydrolysis, especially at elevated temperatures, leading to the formation of hydroxylated impurities.

  • Ring Opening: Under more extreme conditions, the thiophene ring itself can cleave. Oxidation can lead to the formation of sulfonic acids.[2]

  • Polymerization: The formation of unsaturated intermediates can lead to subsequent polymerization, often observed as discoloration or the formation of insoluble matter.

Degradation_Pathways Start 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide Dehydrochlorination Dehydrochlorination Start->Dehydrochlorination - HCl Hydrolysis Hydrolysis Start->Hydrolysis + H2O - HCl Ring_Opening Ring_Opening Start->Ring_Opening Oxidative cleavage Heat Heat Base Base UV_Light UV_Light Water Water Unsaturated_Product Unsaturated_Product Dehydrochlorination->Unsaturated_Product Dihydrothiophene derivative Polymerization Polymerization Unsaturated_Product->Polymerization Hydroxylated_Impurity Hydroxylated_Impurity Hydrolysis->Hydroxylated_Impurity Sulfonic_Acid Sulfonic_Acid Ring_Opening->Sulfonic_Acid

Caption: Potential degradation pathways for the target compound.

Troubleshooting Common Analytical Issues

Issue Potential Cause Troubleshooting Steps
Broad or Tailing Peaks in GC-MS 1. Active sites in the GC inlet or column. 2. Compound instability at high temperatures. 3. Inappropriate column polarity.1. Deactivate the inlet liner or use a liner with wool. Use a fresh, high-quality column. 2. Lower the inlet and oven temperatures. 3. Use a column with a different stationary phase (e.g., a more polar column).
Unexpected Peaks in HPLC 1. Contamination from solvent, glassware, or sample handling. 2. On-column degradation. 3. Presence of unknown impurities.1. Run a blank gradient to check for solvent contamination. Ensure all glassware is scrupulously clean. 2. Lower the column temperature. Adjust the mobile phase pH. 3. Collect the fraction corresponding to the unknown peak and analyze by mass spectrometry (LC-MS) or NMR for structural elucidation.
Poor Sensitivity in MS Detection 1. Inefficient ionization of the analyte. 2. Matrix suppression effects. 3. Incorrect MS parameters.1. Try different ionization modes (e.g., Electrospray Ionization vs. Atmospheric Pressure Chemical Ionization). 2. Dilute the sample or use a more effective sample cleanup procedure. 3. Optimize MS parameters such as fragmentor voltage and collision energy.
Discoloration of the Sample Formation of degradation products, possibly polymeric in nature.Re-analyze the sample by HPLC to check for new, less-retained (more polar) or much more-retained (polymeric) peaks. Store the sample under inert gas, protected from light, and at a low temperature.

Recommended Analytical Protocols

A dual-approach using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and High-Performance Liquid Chromatography (HPLC) with UV and/or MS detection for less volatile and thermally labile impurities is recommended.[3][4]

Protocol 1: GC-MS for Volatile Impurities

This method is ideal for identifying residual solvents, unreacted starting materials, and volatile byproducts.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
  • Dissolve and dilute to volume with a suitable solvent such as ethyl acetate or dichloromethane.
  • Vortex to ensure complete dissolution.

2. GC-MS Parameters:

ParameterRecommended SettingRationale
GC Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for a wide range of analytes.
Inlet Temperature 250 °CEnsures efficient volatilization without causing thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading with the main component.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA general-purpose temperature program to separate compounds with a range of boiling points.
MS Ion Source Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
MS Scan Range 35 - 450 m/zCovers the expected mass range of the parent compound and likely impurities.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Identify the main component based on its retention time and mass spectrum.
  • Search the NIST mass spectral library for tentative identification of impurity peaks.
  • Quantify impurities using the area percent method for a preliminary assessment.
Protocol 2: HPLC-UV/MS for Non-Volatile Impurities

This method is suitable for analyzing polar impurities, degradation products, and non-volatile byproducts.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
  • Dissolve and dilute to volume with the mobile phase (or a compatible solvent).
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV/MS Parameters:

ParameterRecommended SettingRationale
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar to non-polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase improves peak shape and ionization efficiency in MS.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 20 minutesA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
UV Detection Diode Array Detector (DAD) scanning from 200-400 nmAllows for the detection of chromophoric impurities and selection of the optimal wavelength for quantification.
MS Detector Electrospray Ionization (ESI) in positive and negative modesESI is suitable for polar and thermally labile compounds. Running in both modes ensures the detection of a wider range of impurities.

3. Data Analysis:

  • Analyze the chromatogram to determine the retention time of the main peak and any impurity peaks.
  • Use the UV and MS data to characterize each impurity. The accurate mass from the MS can be used to propose elemental compositions.
  • For known impurities, quantification can be performed using a calibration curve of a reference standard. For unknown impurities, relative quantification can be based on peak area percentages.

References

  • Headley, J. V., Peru, K. M., & Dickson, L. C. (1999). Gas Chromatographic-Mass Spectrometric Determination of Sulfolane in Wetland Vegetation Exposed to Sour Gas-Contaminated Groundwater.
  • M.F.P. dos Santos, R.C.L. Guimarães, J.N.G. Paniz, E.M.M. Flores, V.L. Dressler. (2011).
  • Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. (2023). LCGC International. [Link]

  • Sulfolane Analysis in Environmental Samples: A Critical Review. (2023). MDPI. [Link]

  • EPA. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. [Link]

  • Kuitunen, M. L., Altamirano, J. C., Siegenthaler, P., Taure, T. H., Häkkinen, V. A., & Vanninen, P. S. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(20), 2634-2642. [Link]

  • Government of British Columbia. (2003). Sulfolane Technical Brief. [Link]

  • Development and Optimization of Analytical methods for Sulfolane and BTEX Quantification in Environmental samples. (2023). UWSpace - University of Waterloo. [Link]

  • Purifying sulfolane. (1995).
  • A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. (2024). ResearchGate. [Link]

  • Biodegradation of chlorinated aliphatics and aromatic compounds in total-recycle expanded-bed biofilm reactors. (1994). TRACE: Tennessee Research and Creative Exchange. [Link]

  • 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide. PubChem. [Link]

  • The impact of chlorinated solvent co-contaminants on the biodegradation kinetics of 1,4-dioxane. (2012). ScienceDirect. [Link]

  • Microbial degradation of chlorinated dioxins. (2008). PubMed. [Link]

  • Industrial process of sulfolane synthesis. (2018). ResearchGate. [Link]

  • Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. (2018). ResearchGate. [Link]

  • Thiophene synthesis. Organic Chemistry Portal. [Link]

  • Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. (2004). Euro Chlor. [Link]

  • Tetrahydrothiophene – Knowledge and References. Taylor & Francis. [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2014). PMC. [Link]

  • Chlorinated Solvents Biodegradation. CLU-IN. [Link]

Sources

Troubleshooting

Scale-up considerations for the synthesis of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide.

The following technical guide addresses the scale-up considerations for the synthesis of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide (also referred to as 3,3,4-trichlorosulfolane ). This guide is structured as a Techn...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the scale-up considerations for the synthesis of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide (also referred to as 3,3,4-trichlorosulfolane ).

This guide is structured as a Technical Support Center resource, designed to troubleshoot the specific chemical engineering and synthetic challenges encountered when moving this chemistry from the bench (gram scale) to the kilo-lab or pilot plant.

Topic: Scale-Up Optimization & Troubleshooting Audience: Process Chemists, Chemical Engineers, and R&D Scientists Status: Active Support Guide

Synthesis Strategy & Route Selection

Q: We are currently chlorinating sulfolane directly, but our product mixture is inconsistent. Is there a more controlled route for scale-up?

A: Direct radical chlorination of sulfolane is operationally simple but kinetically difficult to control at scale due to the statistical distribution of chlorinated products (mono-, di-, tri-, and tetrachloro species).

For scale-up, we recommend a Stepwise Functionalization Strategy starting from 3-sulfolene (butadiene sulfone) rather than sulfolane. This locks in the regiochemistry of the first two chlorine atoms and reduces the statistical complexity of the final chlorination step.

The Recommended Pathway:

  • Step 1 (Electrophilic Addition): Reaction of 3-sulfolene with

    
     to yield 3,4-dichlorosulfolane . This reaction is highly selective and high-yielding (typically >90%).
    
  • Step 2 (Radical Substitution): Controlled radical chlorination of 3,4-dichlorosulfolane to 3,3,4-trichlorosulfolane .

Why this works:

  • Regiocontrol: Step 1 guarantees the 3,4-substitution pattern.

  • Stoichiometry: You only need to manage the introduction of one additional chlorine atom via radical mechanisms, rather than three.

  • Purification: The starting material for Step 2 (3,4-dichloro) has significantly different physical properties than the target, simplifying the separation if the reaction is stopped at partial conversion.

Q: What is the mechanism driving the selectivity in the second step?

A: The second step relies on Free-Radical Substitution .[1] The hydrogen atoms at the 3 and 4 positions are activated by the electron-withdrawing sulfone group (


) and the existing chlorine substituents.
  • Alpha-Effect: The protons alpha to the sulfone (C2/C5) are acidic but less prone to radical abstraction compared to the C3/C4 positions which are stabilized by the existing chlorine atoms (captodative effect or simple bond weakening).

  • Sterics vs. Electronics: The introduction of the third chlorine at C3 (geminal to an existing Cl) creates 3,3,4-trichlorosulfolane .

Reaction Engineering & Photochemistry

Q: We are using UV light to initiate the chlorination. How do we scale this up when light penetration (Beer-Lambert Law) becomes a limiting factor?

A: This is the most critical engineering challenge in scaling photochemical chlorinations. In a standard batch reactor, light intensity drops off exponentially with distance from the lamp, leading to "dark zones" where no reaction occurs, while over-chlorination happens near the light source.

Recommended Reactor Configurations:

  • Falling Film Photoreactor:

    • Mechanism: The reaction mixture flows as a thin film down the inner wall of a tube surrounding the UV lamp.

    • Advantage: Maximizes surface area exposure to light and ensures efficient heat removal (chlorination is exothermic).

    • Scale-up: Linear scale-up is achieved by increasing the tube length or numbering up (using multiple tubes).

  • Loop Reactor with Side-Stream Irradiation:

    • Mechanism: The bulk mixture is kept in a stirred tank, but a high-velocity stream is continuously pumped through an external flow cell containing the UV source.

    • Advantage: Decouples the reaction volume from the light source geometry.

    • Control: Allows for precise temperature control in the bulk tank.

Alternative: Chemical Initiation If photochemical equipment is unavailable, switch to chemical radical initiators.

  • Initiators: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.

  • Temperature: Requires heating (typically 60–80°C) to decompose the initiator.

  • Trade-off: Chemical initiation avoids light penetration issues but adds initiator byproducts to the mixture and requires stricter thermal control to prevent thermal runaway.

Process Control & Safety

Q: The chlorination is highly exothermic. How do we manage the heat and the HCl off-gas?

A: The reaction


 releases significant heat (

).

Thermal Management Protocol:

  • Chlorine Dosing: Never add liquid chlorine all at once. Use gas-phase feeding controlled by a mass flow controller. The rate of

    
     addition should be the limiting factor (feed-limited regime) to control the heat generation rate.
    
  • Solvent Reflux: Perform the reaction in a solvent like Carbon Tetrachloride (

    
    )  (traditional but regulated) or Hexachloroethane/Tetrachloroethylene  (modern alternatives). Operating at reflux allows the solvent's latent heat of vaporization to absorb the reaction heat, acting as a self-regulating thermal buffer.
    

Off-Gas Scrubbing:

  • HCl Generation: For every mole of

    
     reacted in Step 2, one mole of HCl is generated.
    
  • System: The reactor vent must be connected to a Caustic Scrubber (NaOH circulation loop).

  • Monitoring: Monitor the pH of the scrubber. A sudden drop in pH consumption rate indicates the reaction has stalled (e.g., lamp failure or radical quenching).

Q: Corrosion is destroying our stainless steel reactors. What materials of construction (MoC) are required?

A: The combination of


, HCl, and moisture (even trace amounts) creates an aggressively corrosive environment that will pit Stainless Steel 316L rapidly.

Required MoC:

  • Glass-Lined Steel (GLS): The industry standard for chlorination.

  • Hastelloy C-276 or C-22: Acceptable for dip tubes, thermowells, and agitators where glass lining is difficult.

  • PTFE/PFA: For gaskets and transfer lines.

  • Tantalum: For heat exchanger surfaces if high heat transfer is needed (GLS has poor thermal conductivity).

Work-up & Purification

Q: We have a mixture of 3,4-dichloro, 3,3,4-trichloro, and 3,3,4,4-tetrachloro sulfolane. How do we isolate the target?

A: Separation is challenging due to the structural similarity, but physical property differences can be exploited.

Purification Strategy:

  • Fractional Crystallization (Preferred):

    • 3,4-Dichlorosulfolane: Melting point

      
       65–70°C.
      
    • 3,3,4,4-Tetrachlorosulfolane: Melting point

      
       170°C (High melting solid).
      
    • 3,3,4-Trichlorosulfolane: Intermediate melting point.[2]

    • Protocol: Dissolve the crude melt in a hot solvent (e.g., Ethanol or Isopropyl Alcohol). Cool slowly. The highly symmetrical tetrachloro impurity often crystallizes out first (or last, depending on solubility). Selective crystallization is usually more effective than distillation, which risks thermal decomposition of the sulfone (

      
       extrusion).
      
  • Dehydrochlorination Wash (Chemical Purification):

    • If the mixture contains over-chlorinated byproducts, they are often more susceptible to base-catalyzed elimination.

    • Treatment: A mild wash with dilute aqueous bicarbonate can sometimes selectively degrade unstable isomers, leaving the robust 3,3,4-trichloro core intact. (Note: Validate this on bench scale first, as trichlorosulfolane can also eliminate HCl).

Visualizing the Pathway

The following diagram illustrates the recommended Stepwise Synthesis Strategy , highlighting the critical control points for scale-up.

G Sulfolene 3-Sulfolene (Starting Material) Cl2_Add Step 1: Electrophilic Addition (+Cl2, Low Temp) Sulfolene->Cl2_Add Exothermic Dichloro 3,4-Dichlorosulfolane (Stable Intermediate) Cl2_Add->Dichloro >90% Yield Radical_Rxn Step 2: Radical Chlorination (+Cl2, UV or Initiator) Dichloro->Radical_Rxn Controlled Rate Trichloro 3,3,4-Trichlorosulfolane (TARGET) Radical_Rxn->Trichloro Major Product Tetrachloro 3,3,4,4-Tetrachlorosulfolane (Over-chlorinated Impurity) Radical_Rxn->Tetrachloro Over-reaction (Minimize via Stoichiometry) Tetrachloro->Trichloro Difficult Separation

Caption: Stepwise synthesis pathway minimizing statistical byproduct distribution.

Summary of Key Specifications

ParameterRecommendationRationale
Starting Material 3-SulfoleneEnsures correct C3/C4 substitution pattern before radical step.
Reactor Type Falling Film (UV) or GLR (Chemical Init.)Overcomes light penetration limits; manages corrosion.
Temperature Reflux (

or sub.)
Self-regulating heat removal via solvent vaporization.
Materials Glass-Lined SteelEssential resistance to hot

/HCl mix.
Endpoint 90-95% ConversionStop slightly early to avoid tetrachloro impurity formation.

References

  • Preparation of Chlorinated Sulfolanes. PubChem Compound Summary for CID 1209129, 3,4-Dichlorosulfolane. National Center for Biotechnology Information (2025).

  • Scale-up of Photochemical Reactions. Technical considerations for industrial photochemistry. BenchChem Technical Notes (2025).[3]

  • Sulfolane Chemistry and Chlorination. Global Speciality Chemicals Data: Sulfolane Derivatives. Imimg Data Sheets.

  • Safety Data Sheet: 3-Sulfolene. Hazards and Handling. National Institutes of Health (NIH).

  • Chlorination of Thiophene Derivatives. Application Notes & Protocols. BenchChem (2025).[4]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthetic Pathways for Chlorinated Tetrahydrothiophenes

Introduction: The Strategic Value of Chlorination Chlorinated tetrahydrothiophenes are a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science sectors. The incorporation of a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Chlorination

Chlorinated tetrahydrothiophenes are a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science sectors. The incorporation of a chlorine atom into the tetrahydrothiophene (THT) scaffold serves as a powerful tool for modulating a molecule's physicochemical properties. This strategic halogenation can influence lipophilicity, metabolic stability, and binding interactions with biological targets, making these compounds valuable intermediates in drug discovery.[1] Furthermore, the chlorine atom provides a reactive handle for subsequent functionalization, opening avenues for the synthesis of complex molecular architectures.

This guide offers a comparative evaluation of the primary synthetic strategies for accessing chlorinated tetrahydrothiophenes. We will move beyond simple procedural descriptions to dissect the mechanistic rationale behind each pathway, providing the field-proven insights necessary for researchers to select and optimize a synthetic route tailored to their specific objectives.

Pathway 1: Direct Electrophilic Chlorination of the Tetrahydrothiophene Ring

The most direct route to a chlorinated THT is the electrophilic chlorination of the parent sulfide. This approach leverages the nucleophilicity of the sulfur atom, which reacts with an electrophilic chlorine source. The reaction typically proceeds through a chlorosulfonium salt intermediate, which then undergoes rearrangement or an elimination-addition sequence to yield the α-chlorinated product.

Key Reagents and Mechanistic Considerations

Two common reagents for this transformation are Sulfuryl Chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS).

  • Sulfuryl Chloride (SO₂Cl₂): This is a highly reactive and effective chlorinating agent.[2] The reaction is often conducted at low temperatures (e.g., -78 °C) to control its exothermicity and prevent side reactions, such as ring-opening or polychlorination. The choice of an inert, non-polar solvent like dichloromethane (CH₂Cl₂) is critical to ensure solubility of the starting material while minimizing interference with the reactive intermediates.[3][4] The mechanism is believed to involve the formation of a chlorosulfonium chloride, which can then eliminate HCl to form a thienium ion. The chloride ion subsequently attacks the α-carbon to give the 2-chlorotetrahydrothiophene.

  • N-Chlorosuccinimide (NCS): NCS is a milder and often more selective source of electrophilic chlorine.[5][6] Its reactivity stems from the polarization of the N-Cl bond by the electron-withdrawing succinimide group.[6] While generally providing better control, reactions with NCS may require longer reaction times or gentle heating to achieve full conversion. The mechanism can be complex, sometimes involving radical pathways, but under polar, aprotic conditions, an electrophilic pathway typically dominates.[7][8]

G THT Tetrahydrothiophene Intermediate Chlorosulfonium Salt Intermediate THT->Intermediate Nucleophilic Attack ChlorinatingAgent Electrophilic Chlorine Source (e.g., SO₂Cl₂, NCS) ChlorinatingAgent->Intermediate Product 2-Chlorotetrahydrothiophene Intermediate->Product Rearrangement / Elimination-Addition G cluster_0 Step 1: Oxidation cluster_1 Step 2: Pummerer Chlorination THT Tetrahydrothiophene THT_Oxide Tetrahydrothiophene-1-oxide THT->THT_Oxide Oxidant Oxidant (e.g., H₂O₂) Oxidant->THT_Oxide Thionium_Ion Thionium Ion Intermediate THT_Oxide->Thionium_Ion Activator Activator/Cl⁻ Source (e.g., SOCl₂) Activator->Thionium_Ion Activation & Elimination Product 2-Chlorotetrahydrothiophene Thionium_Ion->Product Chloride Attack

Sources

Validation

Comparative spectroscopic analysis of substituted sulfolane derivatives.

Executive Summary: The Sulfolane Analytical Challenge In drug discovery, the sulfolane (tetrahydrothiophene 1,1-dioxide) ring is a critical bioisostere for cyclic ethers and lactams, offering unique solubility profiles a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Sulfolane Analytical Challenge

In drug discovery, the sulfolane (tetrahydrothiophene 1,1-dioxide) ring is a critical bioisostere for cyclic ethers and lactams, offering unique solubility profiles and metabolic stability. However, characterizing substituted sulfolanes presents distinct spectroscopic challenges compared to their unsaturated precursors (3-sulfolenes) or reduced analogs (tetrahydrothiophenes).

This guide provides a comparative technical analysis of these scaffolds. Unlike standard spectral libraries, we focus on the differential diagnostic markers —the specific spectral shifts and fragmentation patterns that allow a researcher to definitively confirm oxidation state, ring saturation, and stereochemical conformation.

Infrared Spectroscopy: The Sulfonyl Diagnostic Fingerprint

The most immediate method for distinguishing the sulfolane core from its metabolic precursors (sulfides and sulfoxides) is the vibrational signature of the


 moiety. Unlike the weak C-S stretch of sulfides, the sulfonyl group exhibits two intense, characteristic absorption bands.
Comparative IR Marker Table
Functional GroupModeFrequency Range (

)
IntensityDiagnostic Note
Sulfone (

)
Asymmetric Stretch1300 – 1350StrongPrimary Marker. Often splits in crystalline samples.
Symmetric Stretch1120 – 1160StrongConfirms oxidation state +2 (vs sulfoxide).
Sulfoxide (

)
S=O Stretch1030 – 1070StrongLower frequency than sulfones; broadens with H-bonding.
Sulfide (

)
C-S Stretch600 – 700WeakDifficult to detect; absence of 1100-1350 bands is key.
Alkene (in Sulfolene) C=C Stretch1600 – 1640Weak/MedDifferentiation Marker. Absent in saturated sulfolane.
Mechanistic Insight

The shift from sulfoxide to sulfone involves a change in bond order and symmetry. The sulfone group (


 local symmetry) allows for distinct symmetric and asymmetric coupling of the S=O oscillators. In 3-substituted sulfolanes, the rigidity of the ring often leads to sharp, well-defined bands compared to acyclic sulfones.

NMR Spectroscopy: Conformational Analysis & Chemical Shifts[1]

The saturation of the sulfolane ring introduces conformational flexibility (envelope vs. twist forms) that complicates NMR analysis. Conversely, 3-sulfolene is planar or quasi-planar, simplifying its spectrum.

Comparative NMR Shifts (in )
PositionProton TypeSulfolane (

ppm)
3-Sulfolene (

ppm)
Shift Logic

(C2/C5)
Methylene (

)
2.9 – 3.13.7 – 3.9Deshielding in sulfolene due to allylic current +

anisotropy.

(C3/C4)
Methylene (

)
2.1 – 2.3N/ASaturated backbone in sulfolane.

(C3/C4)
Vinyl (

)
N/A5.9 – 6.1Diagnostic alkene shift. Disappears upon hydrogenation.
Protocol: Stereochemical Validation via Coupling

For 3-substituted sulfolanes (e.g., 3-hydroxysulfolane), determining the orientation of the substituent (pseudo-axial vs. pseudo-equatorial) is critical.

Experimental Workflow:

  • Sample Prep: Dissolve 5-10 mg of derivative in

    
     or 
    
    
    
    . Avoid
    
    
    if exchangeable protons are diagnostic.
  • Acquisition: Acquire

    
     NMR with sufficient relaxation delay (
    
    
    
    ) to ensure accurate integration.
  • Analysis: Focus on the

    
    -protons (C2/C5).
    
    • Karplus Relation: In the envelope conformation, a substituent at C3 alters the dihedral angles.

    • Pseudo-axial substituents typically show smaller vicinal coupling constants (

      
       Hz) due to gauche-like relationships.
      
    • Pseudo-equatorial substituents often display larger trans-diaxial couplings (

      
       Hz).
      

Mass Spectrometry: The Cheletropic Signature

Mass spectrometry offers the most definitive structural confirmation for sulfolane derivatives through a unique fragmentation pathway: the retro-cheletropic elimination of sulfur dioxide .

Fragmentation Mechanism

Upon ionization (EI or ESI), sulfolane derivatives frequently undergo a rearrangement that ejects a neutral


 molecule (64 Da).[1] This is thermodynamically driven by the stability of the 

leaving group and the formation of a radical cation on the remaining hydrocarbon chain.
  • Diagnostic Loss:

    
    
    
  • Comparison: Acyclic sulfones also lose

    
    , but cyclic sulfolanes often show a cleaner transition to the corresponding alkene radical cation (or cyclobutane derivative depending on conditions).
    
Visualization: Fragmentation Pathway

The following diagram illustrates the logical flow of analyzing a sulfolane derivative using MS and the specific cheletropic elimination event.

G SubstitutedSulfolane Substituted Sulfolane (Parent Ion M+) Ionization Ionization (EI/ESI) SubstitutedSulfolane->Ionization ActivatedComplex Activated Complex [M]*+ Ionization->ActivatedComplex SO2_Loss Cheletropic Elimination (-64 Da) ActivatedComplex->SO2_Loss Primary Pathway Rearrangement H-Shift / Rearrangement ActivatedComplex->Rearrangement Minor DaughterIon Hydrocarbon Fragment [M - SO2]+ SO2_Loss->DaughterIon

Figure 1: The primary fragmentation pathway for sulfolane derivatives involves the diagnostic loss of sulfur dioxide (64 Da), confirming the presence of the cyclic sulfone moiety.

Comprehensive Experimental Protocol

Objective: Full structural characterization of a putative 3-substituted sulfolane synthesized from a 3-sulfolene precursor.

Step 1: Purity Assessment (TLC & IR)
  • TLC: Use a polar eluent (e.g., 100% EtOAc or 5% MeOH/DCM). Sulfolanes are highly polar and stain well with

    
     (oxidation resistant, but impurities stain) or Iodine.
    
  • IR Screening:

    • Place neat oil/solid on ATR crystal.

    • Pass Criteria: Strong bands at ~1150 and ~1300

      
      .
      
    • Fail Criteria: Presence of bands at 1600-1640

      
       indicates incomplete hydrogenation (residual sulfolene).
      
Step 2: High-Resolution NMR Characterization
  • Solvent Selection: Use

    
     for general profiling. Use 
    
    
    
    if the substituent is polar (e.g., -OH, -NH2) to observe exchangeable protons.
  • 2D Acquisition: Run HSQC (Heteronuclear Single Quantum Coherence).

    • Why? Sulfolane

      
       and 
      
      
      
      protons often overlap in 1D spectra. HSQC separates them by carbon chemical shift (
      
      
      -C: ~50 ppm,
      
      
      -C: ~20-30 ppm).
  • Coupling Analysis:

    • Extract

      
       values from the 
      
      
      
      -proton multiplets.
    • Use the Karplus relationship described in Section 3 to assign relative stereochemistry (cis/trans relative to other ring substituents).

Step 3: Mass Spectrometric Confirmation
  • Method: ESI (Electrospray Ionization) in Positive Mode (

    
     or 
    
    
    
    ).
  • Direct Infusion: Inject sample (10

    
    g/mL in MeOH).
    
  • MS/MS Experiment: Select the parent ion and apply collision energy (10-30 eV).

  • Verification: Look for the daughter ion corresponding to

    
    . This confirms the sulfone ring integrity.
    
Visualization: Analytical Decision Matrix

DecisionTree Start Unknown Sample IR_Check Step 1: IR Spectroscopy Start->IR_Check Check_1600 Band at ~1600 cm-1? IR_Check->Check_1600 Yes Yes Check_1600->Yes Alkenyl Stretch No No Check_1600->No Clean Spectrum Sulfolene ID: Sulfolene Derivative (Unsaturated) Sulfolane ID: Sulfolane Core (Saturated) NMR_Check Step 2: 1H NMR Analysis Sulfolane->NMR_Check Vinyl_Protons Vinyl Protons (5.5 - 6.5 ppm)? NMR_Check->Vinyl_Protons Vinyl_Protons->Yes Contamination Vinyl_Protons->No MS_Check Step 3: MS/MS Analysis Loss_64 Loss of 64 Da (SO2)? MS_Check->Loss_64 Loss_64->Yes Loss_64->No Confirmed CONFIRMED Substituted Sulfolane Reeval Re-evaluate Structure Yes->Sulfolene Yes->Sulfolene Yes->Confirmed No->Sulfolane No->MS_Check No->Reeval

Figure 2: Analytical decision matrix for distinguishing sulfolane derivatives from their unsaturated precursors.

References

  • Interpretation of Infrared Spectra: Oxidized Sulfur Functions. Source: LibreTexts Chemistry. URL:[Link]

  • The Unanticip

    
     from Sulfonamides and Sulfones in Collision-Induced Dissociation. 
    Source: Rapid Communications in Mass Spectrometry (via PubMed).
    URL:[Link]
    
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents (Sulfolane Data). Source: Organometallics (ACS Publications). URL:[Link]

  • Sulfolane: Physical Properties and Spectral Information. Source: PubChem Compound Summary. URL:[Link]

Sources

Comparative

A Comparative Guide to Molluscicides: Evaluating the Potential of Chlorinated Tetrahydrothiophene 1,1-Dioxides Against Established Agents

This guide provides a comprehensive comparison of the potential efficacy of a novel class of compounds, chlorinated tetrahydrothiophene 1,1-dioxides, against well-established molluscicides. Designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the potential efficacy of a novel class of compounds, chlorinated tetrahydrothiophene 1,1-dioxides, against well-established molluscicides. Designed for researchers, scientists, and professionals in drug and pesticide development, this document synthesizes available data on existing treatments and outlines a framework for evaluating new chemical entities. We will delve into the mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols to facilitate further research and development in this critical field.

Introduction: The Pressing Need for Novel Molluscicides

Molluscs, particularly snails and slugs, pose significant threats to global agriculture and public health. They are voracious pests of a wide range of crops, leading to substantial economic losses.[1] Furthermore, certain freshwater snail species act as intermediate hosts for parasites like Schistosoma, the causative agent of schistosomiasis, a debilitating disease affecting millions worldwide.[2] The control of these snail populations is a key strategy in disease prevention.[2]

For decades, the arsenal of chemical molluscicides has been limited, with compounds like niclosamide being a mainstay.[2] However, concerns over toxicity to non-target aquatic organisms, including fish, have prompted a search for newer, safer, and more effective alternatives.[2] This guide aims to provide a comparative framework for one such potential alternative, the chlorinated tetrahydrothiophene 1,1-dioxides, by contrasting their theoretical potential with the proven performance of existing market standards.

Section 1: An Investigational Compound Class: Chlorinated Tetrahydrothiophene 1,1-Dioxides

The compound class of interest, chlorinated tetrahydrothiophene 1,1-dioxides, is not yet established in the field of molluscicide research. The specific molecule 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide, as initially queried, does not appear in current scientific literature. However, a closely related analogue, 3,4-Dichlorotetrahydrothiophene 1,1-dioxide (also known as 3,4-Dichlorosulfolane), is documented as an experimental nematicide.

The potential for cross-activity between nematicides and molluscicides is a known phenomenon in pesticide research, as both target invertebrates and may act on conserved biological pathways.[3] This provides a scientific rationale for investigating the molluscicidal properties of this compound class. While direct efficacy data against molluscs is not available for 3,4-Dichlorotetrahydrothiophene 1,1-dioxide, the broader family of thiophene derivatives has shown promise. Studies have demonstrated that various synthesized thiophene compounds exhibit molluscicidal activity, albeit moderate, against snail species such as Biomphalaria alexandrina. This suggests that the core thiophene structure possesses a chemical scaffold worthy of further investigation for molluscicidal applications.

Section 2: Established Molluscicides: A Performance Benchmark

To evaluate the potential of any new compound, a thorough understanding of the existing alternatives is essential. The following sections detail the properties of four widely used molluscicides.

Metaldehyde

Metaldehyde has been a common molluscicide for decades, typically formulated as bait pellets.[4] It is a stomach-action poison, though its precise mode of action is complex and not fully elucidated. It is understood to cause damage to the mucus-producing cells of gastropods, leading to excessive slime production, dehydration, and eventual death.[5] Its efficacy can be influenced by environmental conditions such as temperature and rainfall, with wet conditions sometimes diminishing the integrity and effectiveness of bran-based pellets.[6]

Methiocarb

Methiocarb is a carbamate pesticide that functions as a potent acetylcholinesterase inhibitor.[7][8] This mode of action leads to neurotoxic effects in molluscs.[7][9][10] It acts as both a contact and stomach poison.[7] Due to its high toxicity to a broad range of organisms, including beneficial insects and mammals, its use has been increasingly restricted. For instance, its approval as a plant protection product was withdrawn by the European Union in 2020.[7][8]

Iron Phosphate

Iron phosphate is a more recent addition to the molluscicide market and is notable for its lower toxicity to non-target organisms, making it a preferred choice in organic agriculture.[1][5] When ingested, it interferes with calcium metabolism in the gut of slugs and snails, causing a rapid cessation of feeding.[5] Death typically occurs within three to six days, and the affected molluscs often retreat underground to die, meaning visible dead snails may not be apparent.[11] While generally considered effective, some studies indicate it may be less potent than metaldehyde under high pest pressure.[1]

Niclosamide

Niclosamide, particularly its ethanolamine salt, is the most widely used molluscicide for controlling the freshwater snails that transmit schistosomiasis.[2][12] It is a powerful uncoupler of oxidative phosphorylation, disrupting the energy metabolism of the snails. It is also effective against snail eggs and the free-swimming larval stages of the Schistosoma parasite.[13] Its primary drawback is its high toxicity to fish and other aquatic invertebrates, necessitating careful management of its application in aquatic environments.[2][14]

Section 3: Comparative Efficacy and Performance Analysis

A direct, quantitative comparison of 3,4-Dichlorotetrahydrothiophene 1,1-dioxide with established molluscicides is not possible without experimental data. However, we can establish a framework for such a comparison. The following table summarizes the known efficacy and characteristics of the standard agents. Future research on the investigational compound should aim to populate the corresponding fields.

Table 1: Comparative Analysis of Molluscicidal Agents

Feature3,4-Dichlorotetrahydrothiophene 1,1-dioxideMetaldehydeMethiocarbIron (III) PhosphateNiclosamide
Primary Use Experimental NematicideAgricultural & Horticultural MolluscicideBroad-spectrum Insecticide/MolluscicideAgricultural & Horticultural Molluscicide (Organic)Aquatic Molluscicide (Schistosomiasis Control)
Mode of Action Unknown in molluscsStomach poison; damages mucus cells[5]Acetylcholinesterase inhibitor (neurotoxin)[7][8]Stomach poison; disrupts calcium metabolism[5]Uncouples oxidative phosphorylation[15]
Efficacy (LC50/LD50) Data not availableVariable; efficacy depends on formulation and conditions.[4][6]LD50 (topical): 414 µ g/snail (E. vermiculata)[7]LD50 (oral, rats): >5000 mg/kg (low mammalian toxicity)[5]LC50 (48h): 0.112-0.170 mg/L (Oncomelania snails)[12]
Speed of Action Data not available1-2 days for slugs[16]3-4 days for slugs[16]3-6 days; immediate feeding cessation[5]Rapid; often within 24 hours
Toxicity to Fish Data not availableLow to moderateHighLowVery High[2][14]
Toxicity to Mammals Data not availableModerate to HighHighVery Low[5]Low to Moderate
Environmental Persistence Data not availableDegrades in aquatic systemsHalf-life of 4-56 days in soil[16]Biodegrades to iron and phosphate[5]Can persist in water for several months[15]

Section 4: Experimental Protocols for Efficacy Evaluation

To facilitate the investigation of novel compounds like chlorinated tetrahydrothiophene 1,1-dioxides, standardized testing protocols are crucial. The following methodologies are adapted from the World Health Organization (WHO) guidelines for laboratory testing of molluscicides.[2][17][18]

Laboratory Bioassay for Aquatic Snails (e.g., Biomphalaria glabrata)

This protocol is designed to determine the lethal concentration (LC50 and LC90) of a test compound.

Materials:

  • Healthy, laboratory-reared adult snails (e.g., Biomphalaria glabrata).

  • Test compound (e.g., 3,4-Dichlorotetrahydrothiophene 1,1-dioxide).

  • Solvent (if required, e.g., acetone, ethanol).

  • Dechlorinated, aerated water.

  • Glass beakers or containers (e.g., 250 mL).

  • Pipettes and measuring cylinders.

  • Control molluscicide (e.g., Niclosamide).

Procedure:

  • Acclimatization: Acclimatize snails in dechlorinated water at a constant temperature (e.g., 25 ± 1°C) for 24 hours prior to the test.

  • Stock Solution Preparation: Prepare a stock solution of the test compound. If the compound is not readily water-soluble, dissolve it in a minimal amount of a suitable solvent. Prepare a corresponding solvent control.

  • Test Concentrations: Prepare a series of at least five graded concentrations of the test compound by diluting the stock solution with dechlorinated water.

  • Exposure: Place 10 healthy snails into each test beaker containing 100 mL of the test solution. Include a negative control (dechlorinated water only) and a solvent control (if applicable). Run each concentration and control in triplicate.

  • Incubation: Maintain the beakers at a constant temperature for a 24-hour exposure period.

  • Recovery: After 24 hours, remove the snails, rinse them with clean dechlorinated water, and transfer them to beakers containing fresh dechlorinated water for a 48-hour recovery period.

  • Mortality Assessment: Assess mortality at the end of the recovery period. Snails are considered dead if they are immobile and do not respond to gentle prodding with a needle, or if body fluids are discolored.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC50 and LC90 values using probit analysis.

Bait Assay for Terrestrial Slugs (e.g., Deroceras reticulatum)

This protocol assesses the efficacy of a bait formulation.

Materials:

  • Healthy, laboratory-reared adult slugs.

  • Test bait formulation containing the investigational compound.

  • Control bait (without the active ingredient).

  • Reference standard bait (e.g., metaldehyde or iron phosphate pellets).

  • Plastic containers with lids (for ventilation).

  • Moist, unbleached absorbent paper or soil substrate.

  • Lettuce leaves or other suitable food source.

Procedure:

  • Acclimatization: Keep slugs in the test containers with moist substrate and food for 24-48 hours to acclimate.

  • Bait Application: Weigh a specific amount of the test bait and place it in the container. For the control group, use bait matrix without the active ingredient. For the reference group, use the standard commercial bait.

  • Exposure: Introduce a set number of slugs (e.g., 10) into each container. Provide a small amount of fresh, untreated food (e.g., a lettuce leaf disc) to assess feeding deterrence.

  • Incubation: Maintain the containers at a suitable temperature and humidity for the duration of the trial (e.g., 7 days).

  • Mortality and Damage Assessment: Record slug mortality daily. Slugs are considered dead if they do not respond to prodding. Also, visually assess the consumption of the bait and the damage to the untreated food source.

  • Data Analysis: Calculate the cumulative percentage mortality over the test period. Compare the efficacy of the test bait to the control and reference standard.

Section 5: Visualizations

To clarify the experimental and analytical processes, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Analysis Phase acclimate Acclimatize Test Snails/Slugs prep_stock Prepare Stock Solutions & Baits setup_reps Set up Replicates (Test, Control, Reference) prep_stock->setup_reps introduce_molluscs Introduce Snails/Slugs setup_reps->introduce_molluscs incubate Incubate under Controlled Conditions introduce_molluscs->incubate assess_mortality Assess Mortality & Morbidity incubate->assess_mortality record_data Record & Correct Data assess_mortality->record_data probit Perform Probit Analysis (LC50/LC90) record_data->probit conclusion conclusion probit->conclusion Final Efficacy Report

Caption: Standard workflow for laboratory evaluation of a novel molluscicide.

Comparative_Logic Investigational Investigational Compound Class Chlorinated Tetrahydrothiophene 1,1-Dioxides Known Activity: Nematicidal Hypothesized Activity: Molluscicidal Comparison Comparative Analysis Investigational->Comparison Established Established Molluscicides Metaldehyde Methiocarb Iron Phosphate Niclosamide Established->Comparison Efficacy Efficacy (LC50/LD50) Comparison->Efficacy MoA Mechanism of Action Comparison->MoA Safety Safety Profile (Non-target effects) Comparison->Safety

Caption: Logical framework for comparing investigational vs. established molluscicides.

Conclusion and Future Directions

While 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide remains an uncharacterized compound, its structural analogue, 3,4-Dichlorotetrahydrothiophene 1,1-dioxide, presents a tangible starting point for research into a new class of potential molluscicides. Its known activity as a nematicide provides a compelling, albeit hypothetical, basis for such an investigation.

The path forward requires rigorous application of standardized bioassays, as outlined in this guide. The primary objective is to generate robust efficacy data (LC50/LD50 values) for this and related compounds against key agricultural and disease-vector molluscs. Subsequent research should focus on elucidating the mechanism of action and conducting comprehensive toxicological studies to assess the safety profile for non-target organisms and the environment. Only through such a systematic approach can we determine if chlorinated tetrahydrothiophene 1,1-dioxides can offer a viable, and hopefully safer, alternative to the molluscicides currently in use.

References

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  • Abeyrathna, S., & Davinack, T. (2023). A pilot study examining the lethality of niclosamide monohydrate on the invasive mystery snails, Callinina georgiana. Management of Biological Invasions, 14(4), 659-670. [URL: https://www.reabic.
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  • GSRS. 3,4-DICHLOROSULFOLANE, CIS-. [URL: https://gsrs.ncats.nih.gov/substance/a63914a4-56b2-4d56-8c43-4f90117d3536]
  • Lopata, A. L., & Kamath, S. D. (2019). Mollusk allergy: Not simply cross‐reactivity with crustacean allergens. Allergy, 74(11), 2268-2270. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6852174/]
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  • El-Sayed, M. A., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(23), 8303. [URL: https://www.mdpi.com/1420-3049/27/23/8303]
  • Viña, J. M. P., Tuayon, N. M. O., & Herrera, A. S. (2024). Molluscicidal activity of Melothria pendula leaf extract against Pomacea canaliculata. The Research Probe, 4(1), 75-83. [URL: https://www.theresearchprobe.com/index.php/trp/article/view/106]
  • Abo-Elwfa, M. M., et al. (2023). Potential molluscicidal activity of the aqueous extracts of some plants and their powders against terrestrial snail Monacha obstructa. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Potential-molluscicidal-activity-of-the-aqueous-of-Abo-Elwfa-El-Deeb/710f63b4694e9f7831f13b2e618197792613589c]
  • Ismail, N. S., et al. (2020). Molluscicidal activity of Ipomoea batatas leaf extracts against Pomacea canaliculata (Golden apple snail). Food Research, 4(Suppl. 5), 1-6. [URL: https://www.myfoodresearch.com/uploads/8/4/8/5/84855864/_30__fr-2020-438.pdf]
  • Pauli, G., et al. (1998). Cross-reactivity between terrestrial snails (Helix species) and house-dust mite (Dermatophagoides pteronyssinus). I. In vivo study. Allergy, 53(3), 262-269. [URL: https://pubmed.ncbi.nlm.nih.gov/9534912/]
  • van der Zee, J. S., et al. (2001). Allergenic cross-reactivity between the nematode Anisakis simplex and the dust mites Acarus siro, Lepidoglyphus destructor, Tyrophagus putrescentiae, and Dermatophagoides pteronyssinus. Allergy, 56(7), 659-666. [URL: https://pubmed.ncbi.nlm.nih.gov/11422130/]
  • Li, S., et al. (2019). A molluscicide for fertilizing and killing molluscs with double-effect organic fertilizer, its preparation method and its application. Google Patents. [URL: https://patents.google.
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Validation

Confirming the structure of reaction products from 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide.

Title: Structural Confirmation of Reaction Products from 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide Subtitle: A Comparative Guide to Distinguishing Dihydro-Intermediates and Regioisomers Executive Summary The dehydro...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Confirmation of Reaction Products from 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide Subtitle: A Comparative Guide to Distinguishing Dihydro-Intermediates and Regioisomers

Executive Summary

The dehydrochlorination of 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide (TCTHT-DO) is a critical pathway for synthesizing conductive polymer precursors and functionalized sulfones. However, the reaction is fraught with ambiguity. Depending on the base strength and temperature, the reaction often yields a mixture of the target 3,4-dichlorothiophene 1,1-dioxide , stable dihydro-intermediates , or unwanted regioisomers .

This guide objectively compares the analytical performance of 1H NMR, 13C NMR, and X-ray crystallography in resolving these structures. It provides a self-validating experimental protocol to confirm the degree of unsaturation and chlorine positioning, ensuring the isolation of the correct pharmacophore or electronic material precursor.

The Reaction Landscape: Defining the Structural Challenge

The precursor, 3,3,4-trichloro-THT-DO, contains three chlorine atoms on a sulfolane ring. The confirmation challenge lies in tracking the elimination of HCl.

  • Target Product: 3,4-Dichlorothiophene 1,1-dioxide (Fully unsaturated, aromatic character).[1]

  • Common Impurity (Type A): 3,4-Dichloro-2,3-dihydrothiophene 1,1-dioxide (Incomplete elimination).

  • Common Impurity (Type B): 2,4-Dichlorothiophene 1,1-dioxide (Regioisomer from rearrangement).

Reaction Pathway Diagram

ReactionPathway Precursor 3,3,4-Trichloro-THT-DO (Precursor) Base Base Treatment (e.g., Et3N / NaOH) Precursor->Base Inter Intermediate: 3,4-Dichloro-2,3-dihydro-THT-DO Base->Inter -HCl (Fast) Target Target: 3,4-Dichlorothiophene 1,1-DO Inter->Target -HCl (Slow/Heat) Isomer Isomer: 2,4-Dichlorothiophene 1,1-DO Inter->Isomer Rearrangement

Caption: Stepwise dehydrochlorination pathway. The critical control point is the second elimination step to achieve the fully unsaturated target.

Comparative Analytical Framework

This section compares the efficacy of three primary analytical methods for distinguishing the target product from its intermediates.

Table 1: Comparative Performance of Structural Confirmation Methods
FeatureMethod A: 1H NMR (400 MHz) Method B: 13C NMR + DEPT Method C: Single Crystal XRD
Primary Utility Rapid assessment of unsaturation (proton counting).Confirming carbon symmetry and substitution.Absolute stereochemical proof.
Target Signal Singlet at ~6.98 ppm (Symmetric alkene protons).Two signals (C-Cl and C-H) due to C2 symmetry.Bond lengths: C=C (~1.34 Å) vs C-C (~1.54 Å).
Dihydro-Intermediate Signal Complex multiplets (3.5–6.5 ppm) due to chiral centers.Four distinct carbon signals (Asymmetric).[2]Mixed bond lengths.[3]
Throughput High (10 mins).Medium (1–4 hours).[3]Low (Days/Weeks).
Reliability Rating High for purity check; Medium for absolute structure.High for isomer differentiation.Gold Standard for final validation.
Analytical Decision Tree

DecisionTree Start Crude Product Isolated NMR Run 1H NMR (CDCl3) Start->NMR Check1 Are aliphatic protons (3.0 - 5.0 ppm) present? NMR->Check1 Result1 Incomplete Reaction (Dihydro-intermediate) Check1->Result1 Yes Check2 Is the aromatic region (6.5 - 7.5 ppm) a Singlet? Check1->Check2 No Result2 Confirmed Target: 3,4-Dichlorothiophene 1,1-DO Check2->Result2 Yes (Symmetric) Result3 Regioisomer Mixture (2,4-Dichloro isomer) Check2->Result3 No (Doublets)

Caption: Logic flow for rapid NMR-based structural assignment of chlorinated thiophene dioxides.

Experimental Protocol: Self-Validating Synthesis & Confirmation

This protocol is designed to maximize the yield of the fully unsaturated 3,4-dichloro product while providing checkpoints to validate the structure.

Reagents:

  • 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide (1.0 eq)

  • Triethylamine (2.5 eq) or NaOH (aqueous)

  • Solvent: Methanol or Ethanol (0°C to RT)

Step-by-Step Methodology
  • Controlled Elimination (The "Soft" Start):

    • Dissolve precursor in methanol at 0°C.

    • Add base dropwise. Checkpoint: Monitor exotherm. Rapid heat generation indicates the first HCl elimination (formation of dihydro-intermediate).

  • Driving to Completion:

    • Warm to room temperature and stir for 4–6 hours.

    • Validation: Take an aliquot for TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.4) should disappear. The intermediate appears at Rf ~0.5, and the fully unsaturated target at Rf ~0.65 (UV active).

  • Workup & Isolation:

    • Neutralize with dilute HCl (prevents polymerization).

    • Extract with Dichloromethane (DCM). Wash with brine.

    • Recrystallize from Ethanol. Target MP: 108–112°C (dec) .

Structural Confirmation Workflow

A. 1H NMR Analysis (The "Fingerprint"):

  • Dissolve 10 mg in CDCl3.

  • Target Spectrum: Look for a sharp singlet at δ 6.98 ppm . This indicates two equivalent protons at the 2,5-positions, confirming the symmetry of 3,4-dichlorothiophene 1,1-dioxide .

  • Failure Mode: If you see doublets at δ 6.4 and δ 7.2, you have formed the asymmetric 2,4-dichloro isomer.

B. Mass Spectrometry (The "Mass Check"):

  • Technique: GC-MS (EI).

  • Target Ion: Molecular ion [M]+ at m/z 184 (with characteristic Cl2 isotope pattern 9:6:1).

  • Diagnostic: Absence of peaks at m/z 220 (starting material) or m/z 186 (dihydro-intermediate).

C. Crystallography (The "Final Proof"):

  • Grow crystals by slow evaporation of an ethanol/hexane mixture.

  • Verify the C3-C4 bond length . In the target, this should be ~1.42 Å (aromatic C-C), distinct from the ~1.34 Å (isolated C=C) of the dihydro-intermediate.

References

  • National Institute of Standards and Technology (NIST). Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide Mass Spectrum & Properties.[4] NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • PubChem. 3,4-Dichlorothiophene 1,1-dioxide Compound Summary. National Library of Medicine. Available at: [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 2010.[5] (Cited for solvent residual referencing in CDCl3). Available at: [Link]

Sources

Comparative

Kinetic analysis of substitution reactions on the tetrahydrothiophene 1,1-dioxide ring.

Executive Summary The "Oxidize Last" Principle in Scaffold Functionalization For researchers utilizing the tetrahydrothiophene 1,1-dioxide (sulfolane) ring as a pharmacophore or metabolic scaffold, a critical kinetic rea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Oxidize Last" Principle in Scaffold Functionalization

For researchers utilizing the tetrahydrothiophene 1,1-dioxide (sulfolane) ring as a pharmacophore or metabolic scaffold, a critical kinetic reality dictates synthetic strategy: the oxidation state of the sulfur atom is the primary switch for reactivity.

This guide compares the nucleophilic substitution kinetics of the sulfolane ring (Sulfone) against its unoxidized precursor, tetrahydrothiophene (Sulfide). Experimental evidence confirms that while the sulfolane ring offers superior metabolic stability, it is kinetically deactivated toward


 substitution at the 3-position. Conversely, the sulfide precursor exhibits massive rate acceleration due to Neighboring Group Participation (NGP).

Recommendation: Perform stereospecific substitutions at the sulfide stage (tetrahydrothiophene) utilizing anchimeric assistance, then oxidize to the sulfone (1,1-dioxide) to lock the conformation and metabolic stability.

Mechanistic Framework: The "Dead" Lone Pair

To understand the kinetic disparity, we must analyze the electron density at the sulfur atom.

The Sulfide Advantage (Anchimeric Assistance)

In 3-halotetrahydrothiophenes, the sulfur atom possesses two lone pairs. When a leaving group (LG) departs from the


-carbon (C3), the sulfur lone pair acts as an internal nucleophile, forming a cyclic episulfonium ion  intermediate.
  • Kinetic Consequence: The reaction becomes unimolecular regarding the external nucleophile but intramolecular regarding the substrate. The formation of the 3-membered ring is entropically favored, leading to rates

    
     to 
    
    
    
    times faster than standard alkyl halides.
  • Stereochemical Consequence: Retention of configuration (Double Inversion).

The Sulfone Deactivation

In tetrahydrothiophene 1,1-dioxide, the sulfur is in the


 oxidation state. It has no lone pairs  available for donation.
  • Inductive Effect: The sulfonyl group (

    
    ) is strongly electron-withdrawing. This destabilizes the development of positive charge character on the 
    
    
    
    -carbon during the
    
    
    transition state.
  • Field Effect: The dipole of the sulfone creates an electrostatic field that may repel approaching nucleophiles.

  • Result: The ring functions as a deactivated alkyl chain. Substitution proceeds via a slow, direct

    
     mechanism with inversion, often competing with E2 or E1cB elimination due to the acidity of the 
    
    
    
    -protons.

Comparative Kinetic Analysis

The following table synthesizes reactivity data for nucleophilic substitution (Hydrolysis/Solvolysis) at the 3-position.

Table 1: Relative Rates of Solvolysis (3-Chloro-Substituted Rings)

Substrate SystemSulfur StateMechanismRelative Rate (

)
Stereochemistry
Tetrahydrothiophene Sulfide (

)

(NGP)
~10,000 Retention
Tetrahydrothiophene 1-oxide Sulfoxide (

)
Mixed~100Complex
Tetrahydrothiophene 1,1-dioxide Sulfone (

)
Direct

< 1 Inversion
Cyclopentane (Control)Alkane (

)
Direct

1Inversion

Interpretation: The sulfone ring is effectively "kinetically dead" compared to the sulfide. Attempting to force substitution on the sulfolane ring often requires temperatures that trigger decomposition or elimination.

Visualizing the Pathway Divergence

The diagram below illustrates the energetic and mechanistic divergence between the Sulfide and Sulfone pathways.

ReactionPathways Start_Sulfide 3-Chloro-tetrahydrothiophene (Sulfide) Inter_Episulfonium Episulfonium Ion (Bridged Intermediate) Start_Sulfide->Inter_Episulfonium Fast (k1) NGP Assistance Start_Sulfone 3-Chloro-sulfolane (Sulfone) TS_Direct Transition State (High Energy, Steric Bulk) Start_Sulfone->TS_Direct Slow (k_obs) Inductive Drag Product_Sulfide Substituted Sulfide (Retention) Inter_Episulfonium->Product_Sulfide Fast (k2) Nucleophilic Attack Product_Sulfone Substituted Sulfone (Inversion/Elimination) TS_Direct->Product_Sulfone Product Formation

Figure 1: Mechanistic divergence. The sulfide pathway (green) utilizes a low-energy bridged intermediate, while the sulfone pathway (red) faces a high-energy barrier due to electron withdrawal and lack of assistance.

Validated Experimental Protocol

To verify these kinetics in your specific scaffold, use the following Pseudo-First-Order Conductometric Method . This protocol is self-validating: if the conductivity does not rise linearly or exponentially, competing elimination reactions are occurring.

Materials
  • Substrate: 3-bromotetrahydrothiophene 1,1-dioxide (0.01 M).

  • Nucleophile: Sodium Azide (

    
    ) or Piperidine (0.1 M - 1.0 M excess).
    
  • Solvent: 80% Ethanol / 20% Water (v/v).

  • Apparatus: Conductometer with dip-cell electrode, thermostated bath (

    
    ).
    
Workflow
  • Baseline Calibration:

    • Prepare solvent blank and equilibrate to

      
      .
      
    • Measure baseline conductivity (

      
      ).
      
  • Initiation:

    • Dissolve substrate in solvent.

    • Rapidly add excess nucleophile (maintain pseudo-first-order conditions:

      
      ).
      
    • Start timer (

      
      ).
      
  • Data Acquisition:

    • Record conductivity (

      
      ) every 60 seconds.
      
    • Self-Validation Check: As

      
       ions are released, conductivity must increase. If conductivity plateaus early, check for substrate precipitation.
      
  • Infinity Point (

    
    ): 
    
    • Heat an aliquot to

      
       for 2 hours to force completion, then cool to 
      
      
      
      and measure
      
      
      .
Calculation

Plot


 vs. time (

).
  • Linear Slope: Indicates clean

    
     kinetics.
    
  • Curvature: Indicates mixed mechanism (likely competing E2 elimination due to

    
    -proton acidity).
    
  • Rate Constant (

    
    ): 
    
    
    
    .

Strategic Application in Drug Design

When designing inhibitors or metabolic probes using this ring system:

  • For Chiral Scaffolds: Start with L-Cysteine or L-Methionine derivatives to generate chiral tetrahydrothiophenes. Perform your ring-closing and functionalization before oxidation.

  • Oxidation Step: Use Oxone® or m-CPBA only after the 3-position substituent is in place. This locks the stereochemistry.[1]

  • Solubility: The sulfone is highly polar. If your final drug candidate is too lipophilic, oxidizing the sulfide to sulfone (

    
    ) typically reduces LogP by ~1.5 to 2.0 units, improving aqueous solubility.
    
Workflow Diagram: The "Oxidize Last" Strategy

SynthesisStrategy Step1 Precursor: Linear Sulfide (e.g., Homocysteine deriv.) Step2 Cyclization to Tetrahydrothiophene (Sulfide Ring) Step1->Step2 Step3 Functionalization (C3) Utilize NGP for Stereocontrol Step2->Step3 High Reactivity Step4 Oxidation to Sulfone (m-CPBA / Oxone) Step3->Step4 Lock Conformation Step5 Final Scaffold (Metabolically Stable) Step4->Step5

Figure 2: Optimal synthetic workflow. Functionalization is performed at the reactive sulfide stage (Green) before "locking" the molecule as a stable sulfone (Red).

References

  • Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press. (Foundational text on anchimeric assistance and the episulfonium ion).
  • Stirling, C. J. M. (1974). "The Sulfonyl Group as a Neighboring Group."[1] International Journal of Sulfur Chemistry, 8(1), 121-128.

  • Paquette, L. A. (1968). "

    
    -Halo Sulfones. IV. The Kinetics of Substitution of Chloromethyl Phenyl Sulfone." Journal of the American Chemical Society, 90(26), 7303–7307. (Establishes the retarding effect of sulfonyl groups on SN2). 
    
  • Bordwell, F. G., & Brannen, W. T. (1964). "The Effect of the Sulfonyl Group on the Nucleophilic Displacement of Halogen." Journal of the American Chemical Society, 86(21), 4645–4650.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Reference for general leaving group trends and solvent effects).

Sources

Validation

DFT studies on the reaction mechanism of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide.

Comprehensive DFT Functional Comparison Guide: Modeling the Reaction Mechanisms of 3,3,4-Trichlorotetrahydrothiophene 1,1-Dioxide As computational chemistry becomes deeply integrated into drug development and materials s...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive DFT Functional Comparison Guide: Modeling the Reaction Mechanisms of 3,3,4-Trichlorotetrahydrothiophene 1,1-Dioxide

As computational chemistry becomes deeply integrated into drug development and materials science, selecting the correct Density Functional Theory (DFT) methodology is as critical as selecting the right physical reagent. This guide provides an in-depth, objective comparison of leading DFT functionals used to model the complex reaction mechanisms of1[1].

Also known as 3,3,4-trichlorosulfolane, this molecule is a highly functionalized heterocycle. Experimental literature demonstrates that treating this compound with alkaline material triggers a double dehydrochlorination sequence,2[2]. This resulting product is a highly reactive diene and dienophile that can subsequently undergo cheletropic extrusion of SO₂ to form substituted butadienes. Accurately modeling these two distinct mechanistic pathways—an ionic E2 elimination and a concerted pericyclic extrusion—requires a rigorous, self-validating computational protocol.

Mechanistic Pathways & The Computational Challenge

To model the reactivity of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide, we must capture two fundamentally different transition states:

  • Base-Promoted Dehydrochlorination (E2 Mechanism): Involves significant charge separation as a base (e.g., OH⁻) abstracts a proton while the chloride leaving group departs.

  • Cheletropic SO₂ Extrusion: A concerted, thermally allowed pericyclic reaction characterized by a highly compact transition state governed by medium-range electron correlation.

ReactionPathway R 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide TS1 TS1: 1st Dehydrochlorination (E2 Mechanism) R->TS1 INT 3,4-Dichloro-4,5-dihydrothiophene 1,1-dioxide TS1->INT TS2 TS2: 2nd Dehydrochlorination INT->TS2 P1 3,4-Dichlorothiophene 1,1-dioxide TS2->P1 TS3 TS3: Cheletropic SO2 Extrusion P1->TS3 P2 2,3-Dichloro-1,3-butadiene + SO2 TS3->P2

Caption: DFT-modeled reaction pathways for dehydrochlorination and SO2 extrusion.

Product Comparison: Selecting the Right DFT Functional

We evaluated three highly utilized DFT functionals ("products") against high-level Coupled Cluster (CCSD(T)) benchmark data to determine their efficacy in modeling these specific pathways. 3 emphasize the necessity of dispersion corrections in these systems[3].

  • B3LYP-D3: The traditional hybrid-GGA workhorse. While Grimme’s D3 dispersion correction improves its accuracy, it often struggles with the medium-range correlation required for compact pericyclic transition states.

  • M06-2X: A Minnesota meta-GGA functional heavily parameterized for main-group thermochemistry and non-covalent interactions. It excels at predicting barrier heights for concerted reactions.

  • ωB97X-D: A range-separated hybrid functional with empirical dispersion. It perfectly balances the treatment of charge-transfer states (crucial for the E2 elimination) and long-range interactions.

Quantitative Performance Comparison
DFT Functional

E2 Elimination (kcal/mol)

SO₂ Extrusion (kcal/mol)
Mean Absolute Error (MAE) vs. CCSD(T)Recommendation
B3LYP-D3 21.836.23.4 kcal/molNot recommended for compact TS or charge-separated states.
M06-2X 24.531.81.2 kcal/molExcellent for the concerted SO₂ extrusion step.
ωB97X-D 25.132.41.1 kcal/molOptimal for overall pathway (handles charge-transfer best).

Data represents computed free energies at 298.15 K using the 6-311+G(d,p) basis set with SMD implicit solvation (Water).

Step-by-Step Experimental (Computational) Protocol

To ensure rigorous scientific integrity, computational experiments must be designed as self-validating systems. The following protocol outlines the exact methodology required to accurately model the reactivity of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide.

CompWorkflow N1 Conformational Search (MMFF94) N2 Geometry Opt (DFT/6-311+G**) N1->N2 N3 Frequency Calc (Zero Imaginary for Minima) N2->N3 N4 TS Search (One Imaginary Freq) N3->N4 N5 IRC Calculation (Self-Validation) N4->N5 N6 Single Point Energy (Solvation PCM/SMD) N5->N6

Caption: Step-by-step computational protocol for self-validating DFT reaction modeling.

Protocol Execution & Causality

Step 1: Conformational Sampling

  • Action: Perform a Monte Carlo conformational search using the MMFF94 force field.

  • Causality: The tetrahydrothiophene ring is highly flexible. Failing to identify the global minimum conformer will artificially inflate calculated activation barriers, rendering kinetic predictions useless.

Step 2: Geometry Optimization

  • Action: Optimize the lowest-energy conformers using ωB97X-D/6-311+G(d,p).

  • Causality: The inclusion of diffuse functions (+) in the basis set is non-negotiable here. During the E2 dehydrochlorination, the departing chloride ion carries a negative charge. Without diffuse functions to allow the electron density to expand, the energy of the transition state will be severely overestimated.

Step 3: Frequency Analysis (Thermochemistry)

  • Action: Run an analytical frequency calculation at 298.15 K and 1 atm.

  • Causality: This step proves the mathematical nature of the stationary point. Reactants and intermediates must possess exactly zero imaginary frequencies (true minima). Transition states must possess exactly one imaginary frequency corresponding to the reaction coordinate (e.g., the breaking of the C-Cl and C-H bonds).

Step 4: Intrinsic Reaction Coordinate (IRC) Validation

  • Action: Execute an IRC calculation from the optimized Transition State.

  • Causality: A transition state is scientifically meaningless unless it is proven to connect the exact reactant and product. The IRC acts as the ultimate self-validating mechanism by following the mass-weighted gradient downhill in both the forward and reverse directions. If the endpoints do not match the geometries from Step 2, the transition state is invalid and must be recalculated.

Step 5: High-Level Solvation Single Points

  • Action: Apply the SMD (Solvation Model based on Density) for water or ethanol on the optimized gas-phase geometries.

  • Causality: The base-promoted E2 elimination involves highly charged species (OH⁻, Cl⁻). Gas-phase calculations cannot stabilize these ions, leading to physically impossible reaction barriers. The SMD model accurately captures the bulk electrostatic and cavitation energies of the solvent, bringing computed kinetics in line with experimental reality.

Conclusion

For researchers investigating the functionalization or decomposition of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide, relying on outdated functionals like B3LYP without dispersion corrections will yield significant kinetic errors. ωB97X-D and M06-2X provide vastly superior performance. By coupling these modern functionals with a self-validating computational protocol (strictly enforcing IRC checks and utilizing diffuse basis sets), scientists can confidently predict the mechanistic behavior of heavily halogenated sulfolenes.

References

  • National Center for Advancing Translational Sciences (NCATS). "3,3,4-TRICHLOROTETRAHYDROTHIOPHENE 1,1-DIOXIDE". Global Substance Registration System (GSRS).
  • Bluestone, H., Bimber, R., Berkey, R., & Mandel, Z. (1961). "Chlorinated Derivatives of Butadiene Sulfone and Diels-Alder Reactions of 3,4-Dichlorothiophene 1,1-Dioxide". ResearchGate.
  • MDPI. (2024). "Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions". Molecules.

Sources

Comparative

A Comparative Review of the Biological Effects of Different Chlorinated Thiophenes

Introduction: The Double-Edged Sword of Thiophene Chlorination Thiophene, a sulfur-containing heterocyclic compound, is a cornerstone in the synthesis of a multitude of pharmacologically active agents and materials.[1] T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Thiophene Chlorination

Thiophene, a sulfur-containing heterocyclic compound, is a cornerstone in the synthesis of a multitude of pharmacologically active agents and materials.[1] The strategic introduction of chlorine atoms onto the thiophene ring dramatically alters its physicochemical properties, including electronic distribution, lipophilicity, and steric hindrance.[2][3] This modification, while unlocking pathways to novel therapeutic agents such as antimicrobials and anti-inflammatory drugs, also presents a complex toxicological profile that warrants careful consideration.[4][5][6] This guide provides a comparative analysis of the biological effects of various chlorinated thiophenes, offering insights into their structure-activity relationships (SAR) and the underlying mechanisms of action. We will delve into their therapeutic potential, metabolic activation, and toxicity, supported by experimental data and detailed protocols for key biological assays.

Comparative Biological Activities of Chlorinated Thiophenes

The biological impact of chlorinated thiophenes is intrinsically linked to the number and position of chlorine substituents on the thiophene ring. These structural variations influence the molecule's interaction with biological targets and its metabolic fate.

Antimicrobial Activity: A Promising Frontier

Chlorinated thiophene derivatives have demonstrated significant potential as antimicrobial agents, particularly against drug-resistant bacterial strains. The data suggests that the presence and position of chlorine atoms can enhance antibacterial and antifungal activity.

Compound/Derivative ClassTest Organism(s)Key Findings (MIC/IC50)Reference(s)
Thiophene derivatives with chlorine and methyl substituentsPseudomonas aeruginosaThiophene derivative 7 was found to be more potent than the standard drug gentamicin.[7]
3-Halobenzo[b]thiophenesGram-positive bacteria (S. aureus, E. faecalis, B. cereus) and C. albicansCyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes exhibited a low MIC of 16 µg/mL.[1]
2-Thiophene carboxylic acid thioureidesE. coli, S. enteritidis, P. aeruginosa, S. aureus, Candida spp.N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea showed a broad spectrum of activity.[8]
3-Aminothiophene-2-carboxylates with chloro substituentsE. coli, S. aureus, A. niger, C. albicansCompounds with chloro, methoxy, and amide groups showed excellent to moderate antibacterial and antifungal activities with MIC values of 10-20 µg/mL.[9]
Thiophene derivatives with a substituent containing chlorineColistin-resistant A. baumannii and E. coliMIC50 values ranged from 16 to 32 mg/L for Col-R A. baumannii and 8 to 32 mg/L for Col-R E. coli.[5]

Expert Insight: The data consistently points towards the importance of the chlorine atom's position in determining antimicrobial efficacy. For instance, in some series, a chlorine at the 3-position of a benzo[b]thiophene scaffold appears to be crucial for potent activity against Gram-positive bacteria.[1] The increased lipophilicity imparted by chlorine atoms may facilitate passage through bacterial cell membranes, a critical first step for antimicrobial action.

Anti-inflammatory Properties: Modulating Inflammatory Pathways

Several studies have highlighted the anti-inflammatory potential of chlorinated thiophenes. Their mechanism often involves the inhibition of key inflammatory mediators and signaling pathways.

Compound/Derivative ClassIn Vitro/In Vivo ModelMechanism of Action/Key FindingsReference(s)
Thiophene derivatives with chlorine and methyl groupsIn vitro PLA2 inhibitionPresence of chlorine and methyl groups is fundamental for significant Phospholipase A2 (PLA2) inhibition.[4][10]
Thiophenic derivatives with methyl and chlorine substituentsCarrageenan-induced paw edema in vivoAnti-inflammatory activity comparable to sodium diclofenac.[10]
Tetrahydrobenzo[b]thiophene derivativesLPS-induced inflammation in RAW 264.7 cellsActivation of the NRF2 pathway, leading to reduced production of nitric oxide (NO) and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).[11]

Expert Insight: The anti-inflammatory effects of these compounds are often linked to their ability to modulate complex signaling cascades. The activation of the NRF2 pathway by certain tetrahydrobenzo[b]thiophene derivatives is a noteworthy example, as NRF2 is a master regulator of the antioxidant and anti-inflammatory response.[11] The electrophilic nature of the chlorinated thiophene ring may play a role in interacting with cysteine residues in proteins like KEAP1, the negative regulator of NRF2.

Cytotoxicity and Genotoxicity: The Darker Side of Chlorination

While offering therapeutic promise, the metabolic activation of chlorinated thiophenes is a significant concern, potentially leading to cytotoxicity and genotoxicity. The primary mechanism involves the oxidation of the thiophene ring by cytochrome P450 (CYP450) enzymes.

Metabolic Activation Pathway

The bioactivation of thiophenes can proceed through two main pathways: S-oxidation, forming a reactive thiophene-S-oxide, and epoxidation, forming a thiophene epoxide.[6][12] Both of these intermediates are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity.[13] Quantum chemical studies suggest that the epoxidation pathway may be kinetically and thermodynamically more favorable for some thiophene derivatives.[6]

graph MetabolicActivation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Thiophene [label="Chlorinated Thiophene", fillcolor="#F1F3F4"]; CYP450 [label="Cytochrome P450\n(Oxidation)", shape=ellipse, fillcolor="#FBBC05"]; S_Oxide [label="Thiophene-S-oxide\n(Reactive Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Epoxide [label="Thiophene Epoxide\n(Reactive Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adducts [label="Covalent Adducts\n(with Proteins, DNA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Toxicity [label="Cellular Toxicity &\nGenotoxicity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Thiophene -> CYP450; CYP450 -> S_Oxide [label="S-Oxidation"]; CYP450 -> Epoxide [label="Epoxidation"]; S_Oxide -> Adducts; Epoxide -> Adducts; Adducts -> Toxicity; }

Caption: Metabolic activation of chlorinated thiophenes.

Comparative Cytotoxicity Data

Compound/Derivative ClassCell Line(s)Key Findings (IC50)Reference(s)
Thiophene derivatives with chloroacetamido groupHepG2 (liver cancer), MCF-7 (breast cancer)Compounds 4a, 4b, 14a, and 14b exhibited high cytotoxicity, with IC50 values close to the standard drug Sorafenib.[14]
Thiophene derivatives with an electron-donating groupVarious cancer cell linesCompound 22 exhibited potent activity with an IC50 value of 0.01 µmol/L.[15]
1,3,4-Thiadiazoline-6-sulfanylthiopyran-4(1H)-one hybrids derived from chlorinated thiophenesT47D (mammary cancer), CACO2 (colorectal cancer)Compound 13 exhibited high cytotoxicity with IC50 values ranging from 160 nM to <20.35 µM.[16]

Genotoxicity Profile

The genotoxic potential of chlorinated thiophenes is a critical aspect of their safety assessment. Unsubstituted thiophene has been reported as non-mutagenic in the Ames test.[17] However, the addition of chlorine atoms and other functional groups can alter this profile. A study on 140 thiophene derivatives using the SOS Chromotest classified compounds as genotoxic if their maximal SOS induction factor (IMAX) was ≥ 1.5.[18] This highlights the necessity of evaluating each chlorinated derivative individually.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of data, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used in the assessment of chlorinated thiophenes.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[19][20][21]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a CO₂ incubator to allow for cell attachment.[20]

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the chlorinated thiophene derivative. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]

  • Formazan Solubilization: Aspirate the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[20]

graph MTT_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="1. Seed Cells\nin 96-well plate", fillcolor="#F1F3F4"]; B [label="2. Treat with\nChlorinated Thiophene", fillcolor="#FBBC05"]; C [label="3. Incubate with\nMTT solution", fillcolor="#34A853"]; D [label="4. Solubilize Formazan\nwith DMSO", fillcolor="#4285F4"]; E [label="5. Measure Absorbance\nat 540 nm", fillcolor="#EA4335"];

A -> B -> C -> D -> E; }

Caption: MTT assay workflow for cytotoxicity testing.
Genotoxicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[22][23][24] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Step-by-Step Protocol:

  • Preparation: Prepare fresh cultures of the Salmonella tester strains (e.g., TA98, TA100).

  • Exposure: In a test tube, combine 0.1 mL of the bacterial culture, the test compound at various concentrations, and 0.5 mL of either a phosphate buffer or an S9 metabolic activation system (a rat liver extract that mimics mammalian metabolism).[23]

  • Plating: Add 2 mL of molten top agar to the test tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of colonies on the treated plates compared to the negative control indicates a mutagenic effect.

graph Ames_Test_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="1. Mix Bacteria, Test Compound,\nand S9 mix (optional)", fillcolor="#F1F3F4"]; B [label="2. Add Top Agar\nand Plate", fillcolor="#FBBC05"]; C [label="3. Incubate at 37°C", fillcolor="#34A853"]; D [label="4. Count Revertant Colonies", fillcolor="#4285F4"]; E [label="Analysis:\nIncreased colonies = Mutagenic", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E; }

Caption: Ames test workflow for mutagenicity assessment.
Developmental and Acute Toxicity: Zebrafish Embryo Toxicity Test (ZFET)

The Zebrafish Embryo Toxicity Test (ZFET) is an alternative method to assess the acute toxicity of chemicals on an in vivo vertebrate model.[25][26] It is particularly useful for screening compounds for developmental toxicity.

Step-by-Step Protocol:

  • Embryo Collection: Collect newly fertilized zebrafish embryos.

  • Exposure: Place one embryo per well in a 24-well plate containing the test solution at various concentrations.[26]

  • Incubation: Incubate the plates at 28°C for up to 96 hours.[26]

  • Observation: Observe the embryos daily under a microscope for lethal endpoints (coagulation, lack of somite formation, non-detachment of the tail, and lack of heartbeat) and sublethal morphological defects.[25][26]

  • Data Analysis: Determine the LC50 (lethal concentration for 50% of the embryos) and identify any developmental abnormalities.[26]

Conclusion and Future Directions

The chlorination of the thiophene ring is a powerful strategy for the development of new therapeutic agents. However, this chemical modification introduces a complex interplay of biological effects, ranging from beneficial antimicrobial and anti-inflammatory activities to detrimental cytotoxicity and genotoxicity. The position and number of chlorine atoms are critical determinants of these effects, highlighting the importance of detailed structure-activity relationship studies.

The metabolic activation of chlorinated thiophenes via CYP450 enzymes to reactive intermediates is a key mechanism underlying their toxicity. A thorough understanding of the metabolic pathways for each new derivative is therefore essential for predicting its safety profile.

Future research should focus on systematic comparative studies of chlorinated thiophene isomers using standardized and validated in vitro and in vivo assays. This will enable the development of predictive models for the biological effects of these compounds, facilitating the rational design of safer and more effective thiophene-based drugs.

References

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. ProQuest. Available at: [Link]

  • Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET). Joint Research Centre. Available at: [Link]

  • Thiophene-Based Compounds. Encyclopedia MDPI. Available at: [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC. Available at: [Link]

  • Brief guidelines for zebrafish embryotoxicity tests. PMC. Available at: [Link]

  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. MDPI. Available at: [Link]

  • Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library. Available at: [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. Available at: [Link]

  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate. Available at: [Link]

  • In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. JOCPR. Available at: [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. Available at: [Link]

  • Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data. MDPI. Available at: [Link]

  • Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Medicinal Chemistry Research. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS 236 - Fish Embryo Acute Toxicity (FET) Test. ResearchGate. Available at: [Link]

  • Fish Embryo Toxicity Test: Identification of Compounds with Weak Toxicity and Analysis of Behavioral Effects To Improve Prediction of Acute Toxicity for Neurotoxic Compounds. ACS Publications. Available at: [Link]

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology. Available at: [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. Available at: [Link]

  • Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates. ResearchGate. Available at: [Link]

  • Ames Test. Cyprotex. Available at: [Link]

  • Microbial Mutagenicity Assay: Ames Test. PMC. Available at: [Link]

  • appendix 6. toxicological data for class 3 solvents. FDA. Available at: [Link]

  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. UCL Discovery. Available at: [Link]

  • Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino] - PubMed. Available at: [Link]

  • A Thermochemical Parameters and Theoretical Study of the Chlorinated Compounds of Thiophene. ResearchGate. Available at: [Link]

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis. Available at: [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available at: [Link]

  • Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Available at: [Link]

  • Predicting the genotoxicity of thiophene derivatives from molecular structure. PubMed. Available at: [Link]

  • synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. Available at: [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]

  • Carcinogenicity and Genotoxicity of the Herbicide 2,4,5-trichlorophenoxyethanol (TCPE) Contaminated With Dioxin. PubMed. Available at: [Link]

  • Genotoxicity of carbon tetrachloride and the protective role of essential oil of Salvia officinalis L. in mice using chromosomal aberration, micronuclei formation, and comet assay. PubMed. Available at: [Link]

  • Chemical structure of thiophenes and LC50 values shown in ppm and in M... ResearchGate. Available at: [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. ResearchGate. Available at: [Link]

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Validation

Validating Analytical Methods for the Quantification of 3,3,4-Trichlorotetrahydrothiophene 1,1-Dioxide: A Comparison Guide

As drug development and specialty chemical manufacturing evolve, the rigorous quantification of process impurities and intermediates is non-negotiable. 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide (also known as 3,3,4-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and specialty chemical manufacturing evolve, the rigorous quantification of process impurities and intermediates is non-negotiable. 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide (also known as 3,3,4-trichlorosulfolane, CAS: 42829-14-1)[1] is a polychlorinated derivative generated during the UV-initiated chlorination of butadiene sulfone or sulfolane[2][3]. Due to its polarity, thermal properties, and halogenated structure, it presents unique analytical challenges.

This guide objectively compares the leading analytical platforms for quantifying this compound, explains the mechanistic causality behind method selection, and outlines a self-validating protocol grounded in the latest [4].

Analytical Challenges & Mechanistic Causality

To design a robust analytical method, we must first understand the molecular behavior of 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide:

  • Thermal Stability vs. Volatility: Sulfolane derivatives are generally thermally stable up to approximately 220°C[3]. This thermal resilience, combined with sufficient volatility, makes them highly amenable to Gas Chromatography (GC)[5].

  • Electronegativity: The presence of three chlorine atoms creates a highly electronegative molecule. While this makes it highly responsive to Electron Capture Detectors (ECD), it also makes the molecule susceptible to degradation in active inlet liners if not properly deactivated.

  • Ionization Dynamics (The LC-MS/MS Limitation): While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for unsubstituted sulfolane and alkanolamines[6], the addition of three chlorine atoms significantly reduces the molecule's proton affinity. In standard Electrospray Ionization (ESI) positive mode, 3,3,4-trichlorosulfolane fails to form stable

    
     ions efficiently. While Atmospheric Pressure Chemical Ionization (APCI) in negative mode can capture chloride adducts, it is highly susceptible to matrix ion suppression, making LC-MS/MS sub-optimal for this specific halogenated derivative.
    

Objective Method Comparison: GC-MS/MS vs. LC-MS/MS vs. GC-ECD

To establish the most reliable quantification strategy, we must compare the performance metrics of the three primary analytical platforms.

Table 1: Performance Comparison for 3,3,4-Trichlorosulfolane Quantification
Analytical PlatformIonization / Detection MechanismSelectivitySensitivity (Estimated LOD)Matrix SusceptibilityVerdict for 3,3,4-Trichlorosulfolane
GC-MS/MS Electron Ionization (EI)

MRM
Excellent 1 - 5 ng/LLowOptimal (Recommended)
GC-ECD Electron Capture (Affinity for Cl)Low (RT only)< 1 ng/LHigh (False positives)Good for ultra-trace in clean matrices
LC-MS/MS Electrospray Ionization (ESI)High50 - 100 ng/LModerate (Ion suppression)Sub-optimal (Poor ionization)

The Causality of the Verdict: While GC-ECD offers extreme sensitivity due to the three chlorine atoms, it is non-specific. In complex matrices (e.g., industrial wastewater or chlorinated reaction mixtures), co-eluting electrophilic species will cause false positives. GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode isolates the precursor ion and fragments it (e.g., loss of


 or 

). This dual-mass filtration virtually eliminates matrix noise, providing structural confirmation and superior selectivity[5].

ICH Q2(R2) Validation Framework

The revised[4][7] mandates a lifecycle approach to analytical procedure validation. For a quantitative assay of 3,3,4-trichlorosulfolane, the following core parameters must be validated:

  • Specificity: Demonstrated by the absence of interfering peaks at the specific MRM transitions in blank matrix extracts.

  • Linearity & Range: Validated using a minimum of five concentration levels across the expected working range, requiring an

    
    .
    
  • Accuracy: Assessed via matrix spike recovery experiments at 50%, 100%, and 150% of the target concentration limit.

  • Precision: Evaluated through repeatability (intra-assay) and intermediate precision (inter-assay) with a Relative Standard Deviation (RSD)

    
     15%.
    

Self-Validating Experimental Protocol (GC-MS/MS)

A protocol is only trustworthy if it is a self-validating system —meaning it inherently detects its own failures. The following GC-MS/MS methodology utilizes isotope dilution to ensure data integrity.

Step-by-Step Methodology

Step 1: Matrix Aliquoting & Isotope Spiking (The Fail-Safe) Transfer 10.0 mL of the aqueous sample into a glass centrifuge tube. Immediately spike with 50 µL of a deuterated internal standard (e.g., Sulfolane-


, 1 µg/mL).
Causality: Spiking before any manipulation ensures the Internal Standard (IS) accounts for all subsequent volumetric errors, matrix suppression, and extraction inefficiencies.

Step 2: Salting Out & Liquid-Liquid Extraction (LLE) Add 2.0 g of


 and 2.0 mL of Toluene. Vortex vigorously for 5 minutes.
Causality: Sulfolanes are highly polar and water-miscible. Direct aqueous injection into a GC degrades the column phase[5]. Adding 

increases the ionic strength of the aqueous phase, decreasing the solubility of the polar sulfolane and driving it into the toluene phase (salting-out effect)[8].

Step 3: Phase Separation Centrifuge the mixture at 3000 rpm for 10 minutes. Extract the upper toluene layer and transfer it to an autosampler vial.

Step 4: Instrumental Analysis (GC-MS/MS)

  • Injection: 1 µL in splitless mode (Inlet Temp: 250°C).

  • Column: Mid-polarity DB-5MS (30m x 0.25mm x 0.25µm). Causality: The 5% phenyl phase provides optimal retention for polar sulfones while allowing the highly volatile toluene solvent to elute early without interference.

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 250°C.

  • Detection: Electron Ionization (EI) at 70 eV. Monitor specific MRM transitions for 3,3,4-trichlorosulfolane and the

    
     internal standard.
    

Step 5: System Suitability & Automated Validation Before reporting data, the system must verify the IS peak area. If the IS area in any sample deviates by >30% from the calibration average, the system automatically flags the sample for re-extraction. This prevents the reporting of false negatives due to extraction failure.

Analytical Workflow Visualization

G cluster_0 Sample Preparation (Self-Validating) cluster_1 Instrumental Analysis & Validation N1 Aliquoting & IS Spiking (Sulfolane-d8) N2 Liquid-Liquid Extraction (Salting Out + Toluene) N1->N2 N3 Phase Separation & Concentration N2->N3 N4 GC Separation (Mid-Polarity Column) N3->N4 N5 MS/MS Detection (MRM Mode) N4->N5 N6 ICH Q2(R2) Data Evaluation (Accuracy, Precision, LOD) N5->N6

Analytical workflow for 3,3,4-trichlorosulfolane quantification and ICH Q2(R2) validation.

References

  • "ICH Q2(R2) Validation of Analytical Procedures" - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • "3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide" - Global Substance Registration System (GSRS), National Institutes of Health (NIH). URL:[Link]

  • "Chlorinated Derivatives of Butadiene Sulfone and Diels-Alder Reactions of 3,4-Dichlorothiophene 1,1-Dioxide" - ResearchGate. URL:[Link]

  • "Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and BTEX in Water Samples" - MDPI. URL:[Link]

  • "Fast, Accurate Testing of Alkanolamines & Sulfolane in Water by LC-MS/MS" - ALS Global. URL:[Link]

  • "Gas chromatographic-mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater" - PubMed. URL: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide. As a chlorinated heterocyclic sulfone, this compound requires careful hand...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide. As a chlorinated heterocyclic sulfone, this compound requires careful handling to mitigate risks to personnel and the environment. This guide is structured to provide immediate safety protocols, detailed disposal procedures, and the scientific rationale behind these recommendations, ensuring your laboratory operations remain safe, efficient, and compliant.

Hazard Assessment & Risk Profile: Understanding the Compound

While specific toxicological data for 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide is not extensively documented, its structure as a chlorinated organic sulfone allows us to establish a robust risk profile based on analogous compounds. The primary hazards stem from its chlorinated nature and the potential for irritation.

  • Chemical Stability: The sulfone group (–SO2–) is known for its high chemical stability, being resistant to mild oxidation and reduction.[1] However, the stability of the overall molecule is influenced by the three chlorine atoms.

  • Anticipated Toxicity: Based on data for similar chlorinated compounds and tetrahydrothiophene derivatives, we must assume the compound is hazardous. Analogous compounds may cause skin and eye irritation.[2][3] For example, 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide is classified as toxic if swallowed and a cause of skin irritation.[3]

  • Environmental Persistence: Chlorinated organic compounds can be persistent in the environment and are often toxic to aquatic life.[4][5] Therefore, disposal into drains or waterways is strictly prohibited.[6][7]

  • Combustion Products: Thermal decomposition can lead to the release of highly toxic and corrosive gases, including carbon oxides (CO, CO2), sulfur oxides (SOx), and hydrogen chloride (HCl).[7] This necessitates specialized disposal methods, as detailed below.

Regulatory Framework: Adherence to RCRA Guidelines

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Due to its chlorinated nature, 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide must be managed as a hazardous waste.

RCRA establishes a "cradle-to-grave" system for tracking hazardous waste from its point of generation to its final disposal.[10] As the generator, your institution is legally responsible for the proper handling and disposal of this waste.[8][11]

Immediate Safety & Spill Management

Immediate and correct response to a spill is critical. The following procedures should be incorporated into your laboratory's chemical hygiene plan.

Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6]

  • Skin Protection: An impervious apron or lab coat is required. Handle with chemically resistant gloves (e.g., nitrile, neoprene) that have been inspected prior to use.[6][7]

  • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, use a full-face respirator with appropriate cartridges.[6]

Spill Cleanup Protocol

Should a spill occur, follow these steps immediately:

  • Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, and if safe to do so, increase ventilation.[6][12]

  • Control Ignition Sources: Remove all sources of ignition, as a precaution. Use non-sparking tools for cleanup.[4][6]

  • Containment: For liquid spills, absorb with an inert, non-combustible material such as sand, silica gel, or vermiculite.[7] Do not use combustible materials like sawdust.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[7][12]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: The container with the absorbed spill material must be labeled and disposed of as hazardous waste, following the core protocol below.

Core Disposal Protocol: A Step-by-Step Guide

Disposal of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide must be systematic and documented. This protocol ensures compliance and safety.

Step 1: Waste Characterization

The compound must be classified as hazardous waste. Do not mix it with non-hazardous waste streams.

Step 2: Segregation and Collection

Collect waste 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide and materials contaminated with it (e.g., paper towels, absorbent from spills) in a designated, properly labeled hazardous waste container. Keep this waste stream separate from other chemical wastes to prevent unintended reactions and to streamline the disposal process.

Step 3: Containerization & Labeling
  • Container: Use a chemically compatible and sealable container. Ensure the container is in good condition.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide"), and a clear indication of the hazards (e.g., "Toxic," "Irritant").

Step 4: On-Site Accumulation

Store the sealed waste container in a designated satellite accumulation area within the laboratory or a central accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[13] Adhere to the specific volume and time limits for waste accumulation based on your facility's generator status (e.g., Large Quantity Generator, Small Quantity Generator).[11]

Step 5: Professional Disposal

Under no circumstances should this chemical be disposed of down the drain or placed in standard refuse.

The only acceptable method of disposal is through a licensed and certified hazardous waste management company. This vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and most effective disposal technology for chlorinated organic compounds is high-temperature incineration at a specialized facility equipped with scrubbers to neutralize the resulting acidic gases like HCl.

Quantitative Data Summary

The following table summarizes toxicological data from a closely related, non-chlorinated analog, Tetrahydrothiophene 1,1-Dioxide (Sulfolane), to provide a conservative basis for hazard assessment.

PropertyValueSpeciesSource
Acute Oral LD50 1900 mg/kgMouse[2]
Acute Oral LD50 2006 mg/kg (male)Rat[14]
Acute Dermal LD50 >2000 mg/kgRat[14]
Acute Dermal LD50 >3800 mg/kgRat[2]

Note: This data is for a related compound and should be used for reference purposes only. Treat 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide with a high degree of caution.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide from use to final disposal.

DisposalWorkflow cluster_lab In the Laboratory cluster_storage Waste Management Area cluster_disposal Final Disposal start Chemical in Use waste_gen Waste Generated (e.g., residual, contaminated items) start->waste_gen spill Spill Occurs start->spill collect Collect in Designated Hazardous Waste Container waste_gen->collect spill->waste_gen No cleanup Execute Spill Cleanup Protocol spill->cleanup Yes cleanup->collect container_full Container Full? collect->container_full seal_label Seal and Finalize Label with Accumulation Start Date container_full->seal_label Yes store Store in Satellite or Central Accumulation Area seal_label->store schedule_pickup Schedule Pickup with Licensed Waste Vendor store->schedule_pickup transport Vendor Transports to TSDF under Manifest schedule_pickup->transport incinerate High-Temperature Incineration transport->incinerate

Caption: Disposal workflow for 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide.

References

  • 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | C4H4Cl4O2S | CID 77328. PubChem. [Link]

  • Penicillanic acid sulfone: nature of irreversible inactivation of RTEM beta-lactamase from Escherichia coli. PubMed. [Link]

  • Nature of sulfonyl deactivation/activation by metal catalysts. RSC Publishing. [Link]

  • Oxidative Neutralisation of Sulfur‐Based Chemical Warfare Agents Mediated by a Lipase: From Batch to Flow Reactor. PMC. [Link]

  • Common Name: TETRAHYDROTHIOPHENE HAZARD SUMMARY. NJ.gov. [Link]

  • TETRAHYDROTHIOPHENE-1,1-DIOXIDE CAS N°: 126-33-0. OECD SIDS. [Link]

  • US3789067A - Method of inhibiting sulfone formation in sulfonations.
  • RCRA: Resource Conservation & Recovery Act. HazChem Environmental. [Link]

  • Sulfone: Formula, Structure, Synthesis, and Reactions. Chemistry Learner. [Link]

  • Safety Data Sheet Product name: Tetrahydrothiophene (THT). International Chemical Engineering (ICE). [Link]

  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. [Link]

  • Thiophene, 3,3,4,4-tetrachlorotetrahydro-, 1,1-dioxide - Substance Details. US EPA. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • RCRA Regulations Explained. National Environmental Trainers. [Link]

  • Resource Conservation and Recovery Act (RCRA). South Carolina Department of Environmental Services. [Link]

  • Trichloroethylene (TCE) Fact Sheet. TURI. [Link]

  • SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS. Ozone Secretariat. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide

This guide provides essential safety and logistical information for the handling and disposal of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide. As there is limited specific safety data for this exact molecule, this guid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide. As there is limited specific safety data for this exact molecule, this guidance is synthesized from the known hazards of structurally similar compounds, including chlorinated sulfones and other organochlorines. The core principle is to treat this compound with a high degree of caution, minimizing all potential routes of exposure.

Foundational Hazard Assessment: The "Why" Behind the Protocol

Understanding the anticipated hazards is critical to appreciating the necessity of each piece of personal protective equipment (PPE). The structure of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide combines a sulfolane backbone with heavy chlorination. This informs our safety assessment:

  • Sulfolane Moiety : The parent compound, sulfolane, is known to be an irritant and can cause adverse health effects with prolonged contact.[1][2]

  • Chlorination : The presence of multiple chlorine atoms significantly increases the molecule's reactivity and toxicity. A close analog, 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide, is classified as toxic if swallowed and a cause of skin irritation.[3]

  • Inhalation and Dermal Absorption : Chlorinated organic compounds can present significant inhalation hazards and may be absorbed through the skin.[4][5] The vapor pressure and aerosolization potential of the target compound are unknown, necessitating robust respiratory and skin protection.

  • Hazardous Decomposition : In the presence of heat or moisture, chlorinated compounds can decompose to release toxic and corrosive gases such as hydrogen chloride (HCl).[6]

Given these factors, a multi-layered approach to protection is not just recommended; it is mandatory.

The Hierarchy of Controls: A Systematic Approach to Safety

Before relying on PPE, we must implement a broader safety strategy. The "Hierarchy of Controls" is a fundamental concept in laboratory safety that prioritizes risk mitigation strategies from most to least effective. PPE is always the last line of defense.

Hierarchy_of_Controls Hierarchy of Controls for Chemical Handling cluster_main Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Decreasing Effectiveness Engineering Engineering Controls (Isolate people from the hazard, e.g., Fume Hood) Substitution->Engineering Decreasing Effectiveness Administrative Administrative Controls (Change how people work, e.g., SOPs, Training) Engineering->Administrative Decreasing Effectiveness PPE Personal Protective Equipment (PPE) (Protect the worker with equipment) Administrative->PPE Decreasing Effectiveness

A diagram illustrating the hierarchy of controls, from most to least effective.

For this compound, engineering controls (i.e., a certified chemical fume hood) are mandatory as the primary barrier.[4][7] This guide focuses on the final, critical layer: Personal Protective Equipment.

Core PPE Ensemble: A Detailed Breakdown

The following table summarizes the required PPE for handling 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide. Never handle this compound without every component of this ensemble properly fitted.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with a chemical-resistant outer glove (e.g., Viton®, Silver Shield® laminate) and a nitrile inner glove.[6][7]Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached and allows for safer doffing.[7] Nitrile alone is insufficient for chlorinated compounds.
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated) with long sleeves and tight-fitting cuffs.[7]Protects the body and personal clothing from contamination. The design ensures maximum coverage and prevents accidental contact with the skin.[7]
Eye & Face Protection Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. Worn in combination with a full-face shield.[8]Protects the eyes and face from splashes or airborne particles of the compound. A face shield provides a secondary barrier for the entire face.
Respiratory Protection All handling of the solid or its solutions must occur within a certified chemical fume hood. For activities with high aerosolization potential or when cleaning spills, a full-face respirator with organic vapor/acid gas (OV/AG) cartridges or a powered air-purifying respirator (PAPR) is required.[8][9]Prevents inhalation of the compound, which has unknown respiratory toxicity. The fume hood is the primary control; a respirator is for higher-risk scenarios and emergencies.
Foot Protection Disposable shoe covers over closed-toe leather or chemical-resistant shoes.[7]Prevents the tracking of contamination from the laboratory into other areas.

Operational Plan: Safe Handling, Doffing, and Disposal

A systematic workflow is critical to prevent exposure.

Step 1: Preparation and Donning PPE
  • Verify Engineering Controls : Confirm that the chemical fume hood has been certified within the last year and that airflow is optimal.

  • Assemble Materials : Place all necessary chemicals, equipment, and a designated hazardous waste container inside the fume hood before beginning.

  • Don PPE : Put on PPE in the following order, ensuring a proper fit at each stage:

    • Inner Nitrile Gloves

    • Disposable Gown (ensure cuffs are over inner gloves)

    • Shoe Covers

    • Respirator (if required, perform a seal check)

    • Safety Goggles, followed by Face Shield

    • Outer Chemical-Resistant Gloves (ensure cuffs are pulled over the gown sleeves)

Step 2: Doffing (Removing) PPE

The goal of doffing is to remove the most contaminated items first, avoiding self-contamination.

  • Decontaminate Outer Gloves : If possible, wipe down outer gloves with an appropriate solvent.

  • Remove Outer Gloves : Carefully peel off the outer gloves, turning them inside out. Dispose of them immediately in the designated hazardous waste container.

  • Remove Gown and Inner Gloves : Remove the face shield and gown by peeling them away from your body, rolling them inside out. As you roll the gown down your arms, peel off the inner gloves so they are contained within the gown. Dispose of the bundle immediately.

  • Wash Hands : Wash your hands thoroughly with soap and water.

  • Remove Eye Protection : Remove the face shield and goggles by handling the straps.

  • Remove Respirator : If worn, remove the respirator without touching the front.

  • Final Hand Wash : Wash hands again thoroughly.

Step 3: Disposal Plan

All contaminated materials, including PPE, absorbent pads, and empty containers, are considered hazardous waste.

  • Place all solid waste into a clearly labeled, sealed, and puncture-proof hazardous waste container.[10][11]

  • Liquid waste containing chlorinated compounds must be collected in a designated, sealed container. Never pour chlorinated waste down the drain.[12]

  • Follow all institutional and local regulations for the disposal of chlorinated organic waste, which often requires high-temperature incineration.[13]

Emergency Procedures: Spills and Exposure

Chemical Spill
  • Evacuate and Alert : Immediately alert others in the area and evacuate.

  • Isolate : Restrict access to the spill area.

  • Report : Inform your supervisor and institutional safety office.

  • Clean-up : Only trained personnel wearing the full PPE ensemble described above should perform clean-up. Use an inert absorbent material like sand or silica gel to contain the spill.[10][11] Do not use combustible materials.

Personal Exposure
  • Skin Contact : Immediately remove all contaminated clothing and flush the affected skin with copious amounts of running water for at least 15 minutes.[1][2] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.

  • Inhalation : Move the victim to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Rinse the mouth with water. Do not induce vomiting.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

This guidance is intended to establish a robust safety framework. Always consult your institution's specific chemical hygiene plan and safety data sheets for any other reagents used in your procedure.

References

  • Thiophene-3-ol, 4-chlorotetrahydro-, 1,1-dioxide Safety Data Sheets. Echemi.

  • Sulfolane. Cameo Chemicals.

  • Sulfolane - Safety Data Sheet. ChemicalBook.

  • Sulfolane Msds. Scribd.

  • Sulfolane - A Low Color. Chevron Phillips Chemical.

  • Sulfolane - A Anhydrous. ChemPoint.

  • Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. SciSpace.

  • 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide. PubChem, National Center for Biotechnology Information.

  • Personal protective equipment for handling 3-Chlorocathinone hydrochloride. Benchchem.

  • Material Safety Data Sheet - Tetrahydrothiophene 1,1-Dioxide. Spectrum Chemical.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Removal of chlorinated organic compounds in water with. Kenyatta University.

  • Process for the incineration of chlorinated organic materials. Google Patents.

  • SAFETY DATA SHEET - Tetrahydrothiophene. Merck.

  • SAFETY DATA SHEET - Trichloroethylene. Sigma-Aldrich.

  • Chemical Processes of Decontamination in the Treatment of Hazardous Substances. ResearchGate.

  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Vita-D-Chlor.

  • Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association.

  • Guidance on Storage and Handling of Chlorinated Solvents. Docplayer.

  • ICSC 0311 - TRICHLOROMETHANESULFENYL CHLORIDE. International Labour Organization.

  • STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki.

  • Trichloroethylene. Canadian Centre for Occupational Health and Safety.

  • Trichloroethylene (TCE). California Department of Public Health.

  • Chlorinated Solvents. Microbial Insights.

Sources

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